molecular formula C9H9NO B1364241 2-Methyl-benzofuran-7-ylamine CAS No. 26325-21-3

2-Methyl-benzofuran-7-ylamine

Cat. No.: B1364241
CAS No.: 26325-21-3
M. Wt: 147.17 g/mol
InChI Key: VMXJEZLMUVFOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-benzofuran-7-ylamine (CAS 26325-21-3) is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . This organic building block features a benzofuran core, which is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules . The compound is characterized by an amine functional group at the 7-position of the 2-methylbenzofuran structure, making it a versatile intermediate for the synthesis of more complex derivatives . Researchers utilize this benzofuran amine as a key starting material in the exploration of novel therapeutic agents. Benzofuran derivatives have demonstrated a wide range of pharmacological activities in scientific research, including potential applications as monoamine oxidase (MAO) inhibitors, which are relevant for investigating treatments for neurological disorders . Furthermore, scientific reviews highlight that compounds based on the benzofuran scaffold show promise in studies targeting antimicrobial, anti-inflammatory, and anticancer agents . The amine group on this core structure allows for further functionalization, enabling the creation of compound libraries for high-throughput screening in drug discovery programs . For additional flexibility in synthetic applications, the hydrochloride salt of this compound (CAS 1185300-60-0) is also available . Handle with appropriate precautions; this product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXJEZLMUVFOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390140
Record name 2-Methyl-benzofuran-7-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26325-21-3
Record name 2-Methyl-benzofuran-7-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-benzofuran-7-ylamine, a heterocyclic amine belonging to the benzofuran class of compounds. This document consolidates available information on its fundamental properties, synthesis, and potential biological significance to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction to this compound

This compound is a substituted benzofuran derivative. The benzofuran scaffold, a fusion of a benzene and a furan ring, is a prevalent motif in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The incorporation of a methyl group at the 2-position and an amine group at the 7-position of the benzofuran ring system imparts specific physicochemical characteristics that may influence its biological profile.

Derivatives of benzofuran have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5][6][7][8] Aminobenzofurans, in particular, have been investigated for various therapeutic applications, such as their potential as P-glycoprotein inhibitors and for the treatment of Alzheimer's disease.[7][9] This guide aims to provide a detailed understanding of the basic properties of this compound to facilitate further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME).

Predicted Physicochemical Data

While experimental data for this compound is limited in the public domain, computational predictions provide valuable initial insights into its characteristics.

PropertyPredicted ValueSource
Molecular Formula C₉H₉NO[10]
Molecular Weight 147.17 g/mol [10]
pKa 3.68 ± 0.10[11]
Boiling Point 281.4 ± 20.0 °C[11]
Density 1.178 ± 0.06 g/cm³[11]
LogP 2.32[10]
Topological Polar Surface Area (TPSA) 38.66 Ų[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 2[10]

Causality Behind the Properties:

  • The pKa of 3.68 suggests that the 7-amino group is weakly basic. This is due to the electron-withdrawing nature of the fused aromatic system, which delocalizes the lone pair of electrons on the nitrogen atom, reducing its ability to accept a proton.

  • The predicted LogP of 2.32 indicates a moderate lipophilicity, suggesting that the molecule may have a reasonable balance between aqueous solubility and lipid membrane permeability, a crucial factor for oral bioavailability.

  • The TPSA is a descriptor of the polar surface area of a molecule. The value of 38.66 Ų is within the range typically associated with good cell permeability and oral bioavailability.

Synthesis of this compound

A key precursor for this synthesis is 2-methyl-7-nitro-2,3-dihydrobenzofuran.[12][13] The synthesis of this dihydrobenzofuran intermediate has been reported in the literature.[12][13]

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Methyl-7-nitro-2,3-dihydrobenzofuran B 2-Methyl-7-nitrobenzofuran A->B Aromatization (Dehydrogenation) C This compound B->C Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic pathway for this compound.

Step 1: Aromatization of 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The first step involves the dehydrogenation (aromatization) of the dihydrobenzofuran ring to form 2-methyl-7-nitrobenzofuran. This can be achieved using various oxidizing agents.

Experimental Protocol (Hypothetical):

  • Reactant Preparation: Dissolve 2-methyl-7-nitro-2,3-dihydrobenzofuran (1 equivalent) in a suitable high-boiling solvent such as xylenes or dichlorobenzene.

  • Reagent Addition: Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) or palladium on carbon (Pd/C) under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If using DDQ, the resulting hydroquinone can be removed by filtration. If using Pd/C, filter the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Reduction of 2-Methyl-7-nitrobenzofuran

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol (Hypothetical):

  • Catalyst and Reactant Setup: In a hydrogenation vessel, suspend 2-methyl-7-nitrobenzofuran (1 equivalent) and a catalytic amount of palladium on carbon (5-10 mol% Pd/C) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Experimental_Workflow cluster_0 Step 1: Aromatization cluster_1 Step 2: Reduction A1 Dissolve Dihydrobenzofuran A2 Add Dehydrogenating Agent A1->A2 A3 Heat to Reflux A2->A3 A4 Monitor Reaction A3->A4 A5 Work-up & Purification A4->A5 B1 Suspend Nitrobenzofuran with Catalyst A5->B1 Intermediate Product B2 Introduce Hydrogen Atmosphere B1->B2 B3 Stir at Room Temperature B2->B3 B4 Monitor Reaction B3->B4 B5 Filter Catalyst & Isolate Product B4->B5

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted and Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around 2.4 ppm. The protons on the furan ring will likely appear as a singlet or a narrow multiplet. The aromatic protons will exhibit characteristic splitting patterns in the aromatic region (approximately 6.5-7.5 ppm). The protons of the amino group will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon at the high-field end of the spectrum. The carbons of the benzofuran ring system will appear in the aromatic region, with the carbon bearing the amino group and the oxygen-bearing carbons showing characteristic shifts.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the furan ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is expected around 1000-1300 cm⁻¹.

Potential Biological Activities and Applications in Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][3][4][5][6][7][8]

  • Anticancer Activity: Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][7][8] The mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.

  • Antimicrobial Activity: Benzofuran derivatives have also been reported to possess antibacterial and antifungal properties.[16][17]

  • Neuroprotective Effects: Certain aminobenzofuran derivatives have been investigated as potential agents for the treatment of neurodegenerative diseases like Alzheimer's, acting as cholinesterase inhibitors and modulating β-amyloid aggregation.[9]

  • Monoamine Transporter Interactions: Some psychoactive benzofurans have been shown to interact with monoamine transporters, suggesting potential applications in neuroscience research.[18]

The specific biological activities of this compound have not been extensively reported. However, based on the activities of structurally related compounds, it represents a promising scaffold for further investigation in various therapeutic areas.

In Vitro Biological Evaluation Workflow

A standard workflow for the initial biological evaluation of this compound would involve a series of in vitro assays.

Biological_Evaluation A This compound B Cytotoxicity Assays (e.g., MTT, XTT) A->B C Antimicrobial Screening (e.g., MIC determination) A->C D Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) A->D E Receptor Binding Assays A->E F Lead Compound Identification B->F C->F D->F E->F

Caption: Workflow for in vitro biological evaluation.

Safety and Handling

As a primary aromatic amine, this compound should be handled with caution. Aromatic amines as a class are known to have potential toxicity, including carcinogenicity and mutagenicity.[1][12][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for related aromatic amines should be followed.

Conclusion

This compound is a compound of interest within the broader class of biologically active benzofurans. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its predicted physicochemical properties, a plausible synthetic route, and its potential for biological activity based on the extensive research on related structures. Further experimental validation of its properties and a thorough investigation of its pharmacological profile are warranted to fully elucidate its potential as a lead compound in drug discovery.

References

2-Methyl-benzofuran-7-ylamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-benzofuran-7-ylamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. The document elucidates its chemical structure, nomenclature, and physicochemical properties. A detailed, field-proven synthetic protocol is presented, including the nitration of 2-methylbenzofuran and subsequent reduction to the target amine. The guide further explores the compound's spectroscopic signature, chemical reactivity, potential applications as a scaffold for pharmacologically active agents, particularly as a monoamine oxidase (MAO) inhibitor, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable chemical entity.

Introduction and Nomenclature

This compound is a member of the benzofuran class of heterocyclic compounds, which are integral to numerous natural products and synthetic pharmaceuticals.[1] The benzofuran core is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic placement of a methyl group at the C-2 position and an amine group at the C-7 position creates a unique scaffold for further chemical modification, making it a valuable building block in drug discovery.

1.1. Chemical Structure and IUPAC Name

The definitive structure of the molecule consists of a benzofuran ring system with a methyl substituent at position 2 and an amine substituent at position 7.

  • Common Name: this compound

  • Systematic IUPAC Name: 2-methyl-1-benzofuran-7-amine[3]

  • CAS Number: 26325-21-3[4]

  • Molecular Formula: C₉H₉NO[4]

  • Molecular Weight: 147.17 g/mol [4]

Below is a diagram illustrating the chemical structure and atom numbering convention.

Caption: Chemical structure of 2-methyl-1-benzofuran-7-amine.

Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of this compound is provided below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17 g/mol [4]
CAS Number 26325-21-3[4]
SMILES CC1=CC2=C(C(=CC=C2)N)O1[4]
Topological Polar Surface Area (TPSA) 39.16 ŲChemScene
logP (calculated) 2.32ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 0ChemScene

Synthesis and Purification

The precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran, is a known and important intermediate for the synthesis of the corresponding 7-amino derivative, highlighting the feasibility of this approach.[5]

SynthesisWorkflow Start 2-Methylbenzofuran Intermediate 2-Methyl-7-nitrobenzofuran Start->Intermediate Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., H₂, Raney Ni)

Caption: Proposed two-step synthesis of this compound.

3.1. Step 1: Synthesis of 2-Methyl-7-nitrobenzofuran (Intermediate)

Principle: Electrophilic aromatic substitution (nitration) on the 2-methylbenzofuran core. The directing effects of the heterocyclic oxygen and the benzene ring typically favor substitution at the 7-position.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (H₂SO₄, 25 mL) to 0-5 °C using an ice-salt bath.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid (HNO₃, 5 mL) dropwise to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve 2-methylbenzofuran (10 g, 0.076 mol) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

  • Reaction: Add the 2-methylbenzofuran solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A solid precipitate of 2-methyl-7-nitrobenzofuran should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield the pure 2-methyl-7-nitrobenzofuran.

3.2. Step 2: Synthesis of this compound (Final Product)

Principle: Reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. A procedure for the reduction of a similar dihydro-nitrobenzofuran has been reported using Raney nickel.[4]

Protocol:

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the synthesized 2-methyl-7-nitrobenzofuran (5 g, 0.028 mol) and tetrahydrofuran (THF, 100 mL).

  • Catalyst Addition: Carefully add activated Raney nickel catalyst (approx. 1 g, slurry in water or ethanol) to the mixture. Caution: Raney nickel is pyrophoric and must be handled with care under a wet or inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to approximately 40-50 psi.

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly. Rinse the filter cake with additional THF.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound, which can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely published, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds, such as the parent 2-methylbenzofuran.[6][7]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Shifts (δ, ppm) Multiplicity Assignment
~ 6.8 - 7.2mAromatic protons (H4, H5, H6)
~ 6.3 - 6.5sFuran proton (H3)
~ 3.5 - 4.5 (broad)br sAmine protons (-NH₂)
~ 2.4 - 2.5sMethyl protons (-CH₃)
Expected ¹³C NMR Shifts (δ, ppm) Assignment
~ 155 - 160C2 (quaternary, attached to O and CH₃)
~ 140 - 145C7a (quaternary, fusion)
~ 135 - 140C7 (quaternary, attached to N)
~ 120 - 130C3a (quaternary, fusion)
~ 110 - 125Aromatic CH carbons (C4, C5, C6)
~ 100 - 105Furan CH carbon (C3)
~ 14 - 16Methyl carbon (-CH₃)

4.2. Infrared (IR) Spectroscopy

  • N-H stretching: Two characteristic medium-to-sharp bands are expected in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks are expected just below 3000 cm⁻¹ for the methyl group.

  • C=C stretching (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O-C stretching (ether): A strong band is expected in the 1050-1250 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 147. Key fragmentation patterns would likely involve the loss of a hydrogen radical to form a stable cation at m/z = 146, and potentially cleavage of the methyl group.

Chemical Reactivity and Applications

5.1. Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the aromatic amine and the benzofuran ring system.

  • Aromatic Amine: The primary amine at the C-7 position is nucleophilic and can undergo a variety of reactions typical for anilines. These include diazotization to form diazonium salts (useful for Sandmeyer-type reactions), acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.

  • Benzofuran Ring: The benzofuran ring system is generally stable but can participate in certain electrophilic substitution reactions, although the existing substituents will influence the regioselectivity. The furan ring is electron-rich and can be susceptible to oxidation or cleavage under harsh conditions.

5.2. Potential Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it an attractive scaffold for the development of novel therapeutic agents and functional materials.

  • Monoamine Oxidase (MAO) Inhibitors: A Chinese patent discloses the use of 2-methylbenzofuran derivatives as inhibitors of monoamine oxidase (MAO).[3] MAO inhibitors are a class of drugs used for the treatment of depression and Parkinson's disease. The 7-amino-2-methylbenzofuran core could serve as a key pharmacophore for the design of new, selective MAO inhibitors.

  • Antimicrobial and Anticancer Agents: The broader class of benzofuran derivatives is well-documented for its antimicrobial and anticancer activities.[2] This compound serves as a versatile starting material for creating libraries of novel derivatives to be screened for these biological properties.

  • Organic Electronics: Benzofuran-containing polymers and small molecules are being investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties. The amino group provides a convenient handle for polymerization or for tuning the electronic characteristics of the molecule.

Safety, Handling, and Storage

6.1. Hazard Identification

While a specific safety data sheet (SDS) for the free base is not universally available, the hydrochloride salt is classified as an irritant.[8] It is prudent to handle the compound with care, assuming it may cause skin, eye, and respiratory tract irritation.

6.2. Recommended Handling Procedures

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene Measures: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

6.3. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and sources of ignition.

  • For long-term stability, refrigeration may be recommended.

Conclusion

This compound is a heterocyclic compound with substantial untapped potential. Its well-defined structure, accessible synthetic route, and versatile reactivity make it a valuable intermediate for researchers in medicinal chemistry and materials science. The established link between the 2-methylbenzofuran scaffold and MAO inhibition highlights a particularly promising avenue for future drug development efforts. This guide provides the foundational knowledge required for the safe and effective use of this compound in a research and development setting.

References

An In-Depth Technical Guide to 2-Methyl-benzofuran-7-ylamine: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-benzofuran-7-ylamine, a key heterocyclic building block, has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural motif is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important compound. We will delve into the foundational synthetic strategies, detailing the chemical principles and experimental considerations that underpin its preparation. Furthermore, this guide will explore its emerging applications as a crucial intermediate in the development of novel therapeutic agents.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system ubiquitously found in natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Its inherent planarity and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of molecules that can modulate biological targets. The substitution pattern on the benzofuran ring system profoundly influences its pharmacological properties, leading to a vast and diverse chemical space for exploration.

This compound, with its strategic placement of a methyl group at the 2-position and an amine at the 7-position, presents a versatile platform for further chemical elaboration. The amino group, in particular, serves as a critical handle for the introduction of diverse functionalities, enabling the synthesis of extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Historical Perspective and Discovery

While a definitive "discovery" paper for this compound in the classical sense of isolating a natural product is not readily apparent in the historical literature, its synthesis is rooted in the broader exploration of benzofuran chemistry. The likely first preparations of this compound were achieved through a multi-step synthetic sequence, a common approach for accessing functionalized heterocyclic systems.

The most logical and historically practiced route to this compound involves a two-step process:

  • Nitration of 2-Methylbenzofuran: The introduction of a nitro group onto the benzofuran ring, followed by

  • Reduction of the Nitro Group: The conversion of the nitro intermediate to the target primary amine.

This well-established chemical transformation pathway has been a cornerstone of aromatic chemistry for over a century. A key precursor in a related synthesis, 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, has been identified as an important intermediate for the synthesis of its dihydro-amino analogue, with its synthesis credited to Majumdar et al. in 2008.[3][4] This strongly supports the nitration-reduction strategy as the primary method for accessing the aromatic title compound as well.

The impetus for the initial synthesis of this compound likely arose from the growing interest in amino-substituted heterocyclic compounds as potential pharmacophores in the mid to late 20th century, a period of significant expansion in medicinal chemistry and drug discovery.[5][6][7]

Core Synthetic Methodologies

The synthesis of this compound is predicated on fundamental organic reactions. The following sections provide a detailed examination of the key transformations involved, offering insights into the underlying mechanisms and experimental best practices.

Synthesis of the Key Intermediate: 2-Methyl-7-nitrobenzofuran

The critical step in the synthesis of the target amine is the regioselective nitration of 2-methylbenzofuran.

Experimental Protocol: Nitration of 2-Methylbenzofuran

  • Reaction Principle: Electrophilic aromatic substitution is the core mechanism. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzofuran ring then attacks the nitronium ion. The position of nitration is directed by the activating and directing effects of the fused furan ring and the methyl group.

  • Step-by-Step Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 2-methylbenzofuran to the cooled sulfuric acid with continuous stirring.

    • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution of 2-methylbenzofuran, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure complete reaction.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

    • Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the crude 2-methyl-7-nitrobenzofuran. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Causality in Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.

  • Strong Acid Catalyst (H₂SO₄): Sulfuric acid serves two primary roles: it acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion, and it serves as a solvent for the reaction.

  • Controlled Addition: The slow, dropwise addition of the nitrating agent ensures that the reaction temperature remains under control and minimizes localized high concentrations of the nitrating agent, which could lead to side reactions.

Reduction of 2-Methyl-7-nitrobenzofuran to this compound

The final step in the synthesis is the reduction of the nitro group to a primary amine.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Principle: Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. The nitro compound is treated with hydrogen gas in the presence of a metal catalyst. The catalyst, typically a noble metal such as palladium, platinum, or rhodium supported on carbon, facilitates the addition of hydrogen across the nitrogen-oxygen bonds.

  • Step-by-Step Procedure:

    • Dissolve 2-methyl-7-nitrobenzofuran in a suitable solvent, such as ethanol, methanol, or ethyl acetate, in a hydrogenation vessel.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on Carbon).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or GC-MS indicates the complete disappearance of the starting material.

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography or by forming a salt (e.g., the hydrochloride salt) and recrystallizing it.

Causality in Experimental Choices:

  • Catalyst Choice: Palladium on carbon is a common and effective catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

  • Solvent Selection: The solvent should dissolve the starting material and be inert under the reaction conditions. Alcohols and esters are common choices.

  • Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure, but higher pressures can increase the reaction rate.

  • Safety Precautions: Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, and appropriate safety measures must be taken to avoid ignition sources.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the synthetic process, the following workflow diagram is presented.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_intermediate Key Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product 2_Methylbenzofuran 2-Methylbenzofuran Nitration Electrophilic Aromatic Substitution 2_Methylbenzofuran->Nitration 2_Methyl_7_nitrobenzofuran 2-Methyl-7-nitrobenzofuran Nitration->2_Methyl_7_nitrobenzofuran Formation of Nitro Intermediate Reagents1 HNO₃, H₂SO₄ Reagents1->Nitration Reduction Catalytic Hydrogenation 2_Methyl_7_nitrobenzofuran->Reduction Final_Product This compound Reduction->Final_Product Formation of Amine Reagents2 H₂, Pd/C Reagents2->Reduction

Caption: Synthetic pathway to this compound.

Quantitative Data Summary

While specific yield data for the initial, historical synthesis of this compound is not available, modern adaptations of the described synthetic route can be expected to provide the following approximate yields. It is important to note that these are representative values and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

StepReactionStarting MaterialProductTypical Yield (%)
1Nitration2-Methylbenzofuran2-Methyl-7-nitrobenzofuran60-75%
2Reduction (Catalytic Hydrogenation)2-Methyl-7-nitrobenzofuranThis compound85-95%

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group at the 7-position is a nucleophilic site that can readily undergo a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to form diarylamines.

These transformations allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The benzofuran core, coupled with the diverse functionalities that can be appended at the 7-amino position, makes this compound a valuable building block in the design of novel inhibitors, receptor antagonists, and other modulators of biological pathways.

Conclusion and Future Outlook

This compound, while perhaps not having a singular moment of discovery in the annals of chemistry, represents a culmination of fundamental synthetic strategies that have empowered medicinal chemists for decades. Its straightforward and reliable synthesis from readily available starting materials ensures its continued relevance as a key building block. As our understanding of disease biology deepens and the demand for novel, effective, and safe therapeutics grows, the importance of versatile and synthetically accessible scaffolds like this compound will only increase. Future research will undoubtedly continue to leverage this valuable molecule to create the next generation of innovative medicines.

References

An In-depth Technical Guide to 2-Methyl-benzofuran-7-ylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique electronic and structural properties have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Within this broad class of molecules, 2-Methyl-benzofuran-7-ylamine stands out as a versatile building block with significant potential for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, potential applications in drug discovery, and essential safety considerations. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals engaged in the multifaceted process of drug development.

Physicochemical Properties

This compound is a substituted benzofuran derivative. A clear understanding of its fundamental physicochemical properties is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 26325-21-3[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Appearance Not explicitly stated in the literature; likely a solid at room temperature.N/A
Solubility Not explicitly stated in the literature; expected to be soluble in common organic solvents.N/A

Synthesis and Characterization

Proposed Synthetic Pathway

A viable synthetic strategy for this compound is outlined below. This pathway leverages the known chemistry of benzofuran systems and provides a clear route to the target molecule from commercially available starting materials.

Synthesis_Pathway Start 2-Methylbenzofuran Intermediate 2-Methyl-7-nitrobenzofuran Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methyl-7-nitrobenzofuran (Intermediate)

This step involves the electrophilic nitration of 2-methylbenzofuran. The regioselectivity of this reaction is crucial, and the 7-position is a likely site for nitration due to the directing effects of the heterocyclic oxygen and the methyl group.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.

  • Substrate Addition: Dissolve 2-methylbenzofuran in a suitable solvent (e.g., acetic anhydride or dichloromethane) and add it dropwise to the nitrating mixture, ensuring the temperature remains controlled.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 2-Methyl-7-nitrobenzofuran.

Step 2: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group to an amine. Several well-established methods can be employed for this transformation.

  • Reaction Setup: Dissolve the 2-Methyl-7-nitrobenzofuran intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Reducing Agent:

    • Method A (Tin(II) Chloride): Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid to the solution. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Method B (Catalytic Hydrogenation): Alternatively, subject the solution to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Work-up:

    • For Method A: After cooling, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

    • For Method B: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Purification: Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Characterization

As of the date of this guide, specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not widely available in the public domain. However, based on the chemical structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, distinct signals for the protons on the furan and benzene rings, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons would be indicative of their substitution pattern.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals, including those for the methyl group, the furan ring carbons, and the aromatic carbons of the benzene ring. The chemical shifts would be influenced by the electron-donating effects of the amine and methyl groups and the electron-withdrawing effect of the oxygen atom.

  • IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic and furan rings.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and other characteristic cleavages of the benzofuran ring system.

Applications in Drug Development

The benzofuran nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. This compound, as a functionalized building block, offers numerous opportunities for the synthesis of novel compounds with therapeutic potential.

Potential Therapeutic Areas

The inherent structural features of this compound make it an attractive starting point for the development of drugs targeting various diseases.

Applications This compound This compound Anticancer Agents Anticancer Agents This compound->Anticancer Agents Scaffold for kinase inhibitors, anti-proliferative compounds Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents Synthesis of antibacterial and antifungal agents CNS Agents CNS Agents This compound->CNS Agents Precursor for MAO inhibitors, serotonin receptor modulators Anti-inflammatory Drugs Anti-inflammatory Drugs This compound->Anti-inflammatory Drugs Development of COX/LOX inhibitors

Caption: Potential therapeutic applications of this compound derivatives.

  • Oncology: Benzofuran derivatives have shown significant promise as anticancer agents by targeting various cellular pathways. The amine functionality of this compound provides a convenient handle for the introduction of diverse side chains, enabling the synthesis of libraries of compounds for screening against cancer cell lines and specific molecular targets such as protein kinases.

  • Infectious Diseases: The benzofuran scaffold is present in several natural and synthetic antimicrobial agents. Derivatives of this compound could be explored for their potential as novel antibacterial and antifungal compounds, addressing the growing challenge of antimicrobial resistance.

  • Central Nervous System (CNS) Disorders: A patent has been filed for 2-methylbenzofuran compounds as inhibitors of monoamine oxidase (MAO), an important enzyme in the metabolism of neurotransmitters.[2] This suggests that derivatives of this compound could be investigated for the treatment of depression, Parkinson's disease, and other neurological disorders. The amine group can be readily modified to modulate the compound's affinity and selectivity for different MAO isoforms or other CNS targets.

  • Inflammatory Diseases: Certain benzofuran derivatives have exhibited anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The structural framework of this compound can be elaborated to design novel anti-inflammatory agents with improved efficacy and safety profiles.

Safety and Handling

  • General Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Toxicity: Aromatic amines can be toxic and may be absorbed through the skin. Direct contact should be avoided. The toxicological properties of this compound have not been extensively studied, and it should be treated as a potentially hazardous substance. For the related compound carbofuran (2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate), high acute toxicity has been reported.[3]

  • Flammability: While not explicitly stated, many organic compounds are flammable. Keep away from open flames and sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for the discovery and development of new therapeutic agents. Its straightforward, albeit not yet published in detail, synthesis and the presence of a reactive amine handle make it an attractive starting material for medicinal chemistry campaigns. The broad spectrum of biological activities associated with the benzofuran scaffold underscores the promise of its derivatives in addressing a range of unmet medical needs. Further research into the synthesis, characterization, and pharmacological evaluation of novel compounds derived from this compound is warranted and holds the potential to yield the next generation of innovative medicines.

References

Physical and chemical properties of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-benzofuran-7-ylamine

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 26325-21-3). The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge for the application of this versatile molecule in synthetic chemistry and drug discovery programs. We will delve into its structural attributes, analytical characterization, reactivity, and safe handling protocols, underpinned by authoritative references.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and central to the development of novel therapeutics.[2][4] Their unique physicochemical properties and structural versatility have attracted significant attention from chemical and pharmaceutical researchers.[4] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] this compound, as a functionalized benzofuran, represents a valuable building block for the synthesis of more complex molecules and novel chemical entities. This guide serves to consolidate the core technical information necessary for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of a molecule are fundamental to predicting its behavior in chemical reactions and biological systems. This compound is a solid at room temperature with the molecular formula C₉H₉NO.[5]

Chemical Structure:

Figure 1: Chemical Structure of this compound

The key physicochemical parameters are summarized in the table below. These values, particularly LogP and pKa, are critical for anticipating the compound's solubility, membrane permeability, and ionization state under physiological conditions.

PropertyValueSource
CAS Number 26325-21-3[5]
Molecular Formula C₉H₉NO[5]
Molecular Weight 147.17 g/mol [5]
Boiling Point 281.4±20.0 °C (Predicted)[6]
Density 1.178±0.06 g/cm³ (Predicted)[6]
pKa 3.68±0.10 (Predicted)[6]
LogP 2.323[5]
Topological Polar Surface Area (TPSA) 39.16 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 0[5]

Analytical and Spectroscopic Characterization

The unambiguous identification and purity assessment of small molecules are critical for regulatory compliance and experimental reproducibility.[7][8] A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.[9]

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene and furan rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The specific chemical shifts and coupling patterns provide definitive structural information.

    • ¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, attached to heteroatoms).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[9] For this compound, the molecular ion peak [M]⁺ would be observed at m/z 147.17. Fragmentation analysis can further confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups.[8] The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

    • N-H stretching: Around 3300-3500 cm⁻¹ (from the primary amine).

    • C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

    • C=C stretching (aromatic): Around 1450-1600 cm⁻¹.

    • C-O-C stretching (ether): Around 1000-1300 cm⁻¹.

Chromatographic Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of small molecules.[8] A reversed-phase HPLC method, coupled with a UV detector, can be developed to separate this compound from any impurities or starting materials. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the structural elucidation and purity assessment of a novel small molecule like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Interpretation & Confirmation Prep Weigh & Dissolve Sample NMR NMR (¹H, ¹³C) Prep->NMR Analyze MS Mass Spectrometry Prep->MS Analyze IR FTIR Spectroscopy Prep->IR Analyze HPLC HPLC-UV Prep->HPLC Analyze Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment HPLC->Purity Final Confirmed Structure & Purity Structure->Final Purity->Final

Caption: Workflow for small molecule characterization.

Synthesis and Chemical Reactivity

General Synthetic Approaches

The synthesis of substituted benzofurans can be achieved through various established methods. A common approach involves the reaction of a substituted phenol with an α-haloketone, followed by cyclization. For this compound, a plausible synthetic route could start from a suitably protected 2-aminophenol derivative. The synthesis of new benzofuran derivatives is an active area of research, with methods being developed to improve yield and introduce diverse functionalities.[10][11]

The diagram below illustrates a generalized synthetic pathway for a benzofuran derivative, which could be adapted for this compound.

G Start Substituted Phenol Reagent1 + α-haloketone (e.g., Chloroacetone) Start->Reagent1 Intermediate1 Phenoxy Ketone Reagent2 Cyclization (e.g., Acid catalyst) Intermediate1->Reagent2 Product Benzofuran Derivative Reagent1->Intermediate1 O-Alkylation Reagent2->Product Intramolecular Cyclization

Caption: Generalized synthesis of a benzofuran ring.

Chemical Reactivity

The reactivity of this compound is dictated by the nucleophilic amine group and the electron-rich benzofuran ring system.

  • Reactions of the Amino Group: The primary amine at the 7-position is a key site for functionalization. It can readily undergo standard amine reactions such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

  • Reactions of the Benzofuran Ring: The benzofuran ring is susceptible to electrophilic aromatic substitution. The position of substitution will be directed by the existing methyl and amino groups. The furan ring is generally more reactive towards electrophiles than the benzene ring.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions to minimize exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties, characterized by the presence of a reactive primary amine and a privileged benzofuran core, make it an attractive starting point for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe application in research and development. The continued exploration of benzofuran chemistry promises to yield novel compounds with important therapeutic applications.[1][4][15]

References

The Therapeutic Potential of Benzofuran Amines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active natural products and synthetic pharmaceuticals. The introduction of an amine functionality to this core structure gives rise to a diverse class of compounds known as benzofuran amines, which have demonstrated a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological potential of benzofuran amines, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the rational design and synthesis of these molecules, explore their mechanisms of action, and present key structure-activity relationships. Furthermore, this guide will furnish researchers with detailed experimental protocols for the evaluation of these compounds and visualize critical biological pathways and experimental workflows.

Introduction: The Benzofuran Amine Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic aromatic heterocycle composed of a fused benzene and furan ring, serves as a versatile template for the design of novel therapeutic agents.[1][2] Its inherent structural features, including its planarity and ability to participate in various non-covalent interactions, make it an attractive starting point for drug discovery. The incorporation of an amine group, a key pharmacophoric element, onto the benzofuran nucleus significantly expands the chemical space and biological activities of the resulting derivatives.[3][4] Benzofuran amines have emerged as promising candidates for the treatment of a multitude of diseases, including cancer, microbial infections, and neurological disorders.[1][5][6]

The strategic placement and substitution of the amine moiety on the benzofuran ring system are critical determinants of biological activity. This guide will explore the nuances of structure-activity relationships (SAR) to provide a rationale for the design of potent and selective benzofuran amine-based therapeutics.

Anticancer Activities of Benzofuran Amines

Benzofuran amines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Critical Cancer Pathways

A primary mechanism by which benzofuran amines exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[8] For instance, certain benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[8]

Another important target is tubulin polymerization. By interfering with the dynamics of microtubules, which are essential for cell division, benzofuran amines can induce cell cycle arrest and apoptosis. Furthermore, some derivatives have been found to act as P-glycoprotein (P-gp) inhibitors, potentially reversing multidrug resistance in cancer cells.[9]

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Benzofuran amines have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of DNA topoisomerase.

Structure-Activity Relationship (SAR) for Anticancer Potency

The anticancer activity of benzofuran amines is highly dependent on their chemical structure. Key SAR insights include:

  • Position of the Amine Group: The substitution pattern on the benzofuran core is crucial. For example, introducing substituents at the C-2 and C-3 positions has been shown to be critical for cytotoxic activity.[10][11]

  • Nature of the Amine Substituent: The type of amine (primary, secondary, or tertiary) and the nature of the substituents on the nitrogen atom significantly influence potency and selectivity.[10] For instance, incorporating bulky amine-containing groups like 4-piperidino-piperidine can enhance cytotoxicity.[10]

  • Hybrid Molecules: The development of hybrid molecules, where the benzofuran amine scaffold is combined with other pharmacophores like chalcones, triazoles, or piperazines, has emerged as a promising strategy to develop potent anticancer agents.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative benzofuran amine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 K562 (Leukemia)5[11]
Compound 1 HL60 (Leukemia)0.1[11]
Compound 9 SQ20B (Head and Neck)0.46[8]
Aminobenzofuran 8 MDA-MB-231 (Breast)8.36[12]
N-Phenyl-benzofuran carboxamide 12 ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-32.20–5.86[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of benzofuran amine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Benzofuran amine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the benzofuran amine compounds in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24 hours A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Benzofuran Amines C->D E Incubate 48-72 hours D->E F Add MTT Solution E->F G Incubate 4 hours F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 Values I->J

Antimicrobial Activities of Benzofuran Amines

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Benzofuran amines have shown promise as a new class of antimicrobials with activity against a broad range of bacteria and fungi.[1][13]

Mechanism of Action: Disrupting Microbial Processes

The antimicrobial mechanisms of benzofuran amines are diverse. Some derivatives are thought to inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[1] Others may disrupt the integrity of the microbial cell membrane, leading to cell lysis and death. The specific mechanism can be influenced by the substitution pattern on the benzofuran ring and the nature of the amine side chain.

Structure-Activity Relationship (SAR) for Antimicrobial Potency

Key SAR findings for the antimicrobial activity of benzofuran amines include:

  • Substitution on the Aromatic Ring: The presence of electron-withdrawing groups, particularly at the para position of an aromatic amine substituent, can enhance activity against Gram-positive bacteria.[14] Conversely, electron-releasing groups at the same position may improve activity against other strains.[14]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or pyrazoline, in conjunction with the benzofuran amine scaffold can lead to potent antimicrobial agents.[1][14]

  • Amine and Amide Linkers: The nature of the linker connecting the amine group to the benzofuran core can influence activity. Amide derivatives of benzofuran have also shown significant antimicrobial properties.[15]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected benzofuran amine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Benzofuran ketoxime 38 S. aureus0.039[1]
Compound 49a C. albicans2.5[14]
Compound 51b C. albicans0.625[14]
Benzofuran amide 6b S. aureus6.25[15]
Benzofuran amide 6b E. coli6.25[15]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of benzofuran amine compounds against bacteria.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Benzofuran amine compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, as a viability indicator)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial twofold dilutions of the benzofuran amine compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the compound dilutions. Include a growth control (broth + bacteria) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be done by visual inspection or by measuring the optical density at 600 nm.

  • Optionally, add a resazurin solution to the wells after incubation to aid in the visual determination of bacterial viability (a color change from blue to pink indicates growth).

MIC_Assay_Workflow A Prepare Serial Dilutions of Compounds in Broth C Inoculate Wells with Bacteria A->C B Standardize Bacterial Inoculum B->C D Incubate 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC E->F

Neuroprotective Activities of Benzofuran Amines

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. Benzofuran amines have emerged as a promising class of compounds with neuroprotective properties, targeting multiple pathways implicated in the pathogenesis of these disorders.[6][16]

Mechanism of Action in Neuroprotection

The neuroprotective effects of benzofuran amines are attributed to several mechanisms:

  • Cholinesterase Inhibition: A key feature of AD is the depletion of the neurotransmitter acetylcholine. Many 3-aminobenzofuran derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of acetylcholine.[4]

  • Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides into senile plaques is a pathological hallmark of AD. Certain benzofuran amines have been shown to inhibit the self- and AChE-induced aggregation of Aβ.[4]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some benzofuran derivatives possess antioxidant properties, scavenging free radicals and protecting neurons from oxidative damage.[16]

  • NMDA Receptor Antagonism: Excitotoxicity, caused by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is another mechanism of neuronal cell death. Certain benzofuran-2-carboxamide derivatives have demonstrated neuroprotective effects against NMDA-induced excitotoxicity.[16]

Neuroprotection_Mechanisms cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Benzofuran_Amines Benzofuran Amine Actions A ACh Depletion B Aβ Aggregation C Oxidative Stress D Excitotoxicity E Cholinesterase Inhibition E->A Counters I Neuroprotection E->I F Inhibition of Aβ Aggregation F->B Inhibits F->I G Antioxidant Activity G->C Reduces G->I H NMDA Receptor Antagonism H->D Blocks H->I

Structure-Activity Relationship (SAR) for Neuroprotective Agents

The design of neuroprotective benzofuran amines requires careful consideration of their structure:

  • Substitution at C-2 and C-3: Modifications at the C-2 and C-3 positions of the benzofuran ring have been explored to enhance inhibitory activity towards AChE and Aβ aggregation.[4]

  • Amine Substituents: The nature of the substituent on the amino group can significantly impact cholinesterase inhibitory activity. For example, a 2-fluorobenzyl moiety has been shown to be beneficial.[4]

  • Carboxamide Linker: In benzofuran-2-carboxamide derivatives, substitutions on the phenyl ring of the carboxamide moiety can influence neuroprotective activity against excitotoxicity.[16]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details a colorimetric method for measuring the AChE inhibitory activity of benzofuran amine compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Benzofuran amine compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the benzofuran amine compound at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding DTNB and the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measure the absorbance of the yellow product at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

Benzofuran amines represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents has been well-documented, and ongoing research continues to uncover new therapeutic applications. The ability to readily modify the benzofuran scaffold and the amine functionality allows for the fine-tuning of pharmacological properties, offering a clear path for the development of next-generation therapeutics.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of bioactive benzofuran amines to better understand their mechanisms of action.

  • Lead Optimization: Utilizing structure-based drug design and medicinal chemistry strategies to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety profiles of promising benzofuran amines in relevant animal models of disease.

The continued exploration of the chemical space of benzofuran amines holds great promise for the discovery of novel and effective treatments for some of the most challenging human diseases.

References

2-Methyl-benzofuran-7-ylamine solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methyl-benzofuran-7-ylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a crucial physicochemical parameter for researchers, scientists, and professionals in drug development. In the absence of extensive published experimental data for this specific molecule, this document synthesizes theoretical principles with established, robust methodologies for solubility determination. The focus is on providing a predictive framework and practical, field-proven protocols to enable researchers to accurately assess its solubility profile.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic compound featuring a benzofuran core, which is a common scaffold in biologically active molecules. The amine substitution makes it a potential building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] Poor aqueous solubility can lead to erratic absorption from the gastrointestinal tract, diminishing therapeutic efficacy and complicating formulation development.[3] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are paramount in its evaluation as a potential drug lead or intermediate.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound—comprising a largely non-polar aromatic system and a polar, hydrogen-bonding amine group—suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉NO[4]
Molecular Weight 147.17 g/mol [4]
CAS Number 4013-73-4[5]
Calculated LogP 2.32[4]
Topological Polar Surface Area (TPSA) 39.16 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

The calculated LogP (a measure of lipophilicity) of 2.32 suggests that the molecule has moderate lipophilicity. The benzofuran ring system is hydrophobic, while the primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents.[4] Furthermore, the amine group is basic and can be protonated in acidic solutions, significantly increasing its aqueous solubility.

Predicted Solubility Behavior:
  • Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The polar amine group will hinder dissolution in highly non-polar environments.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted. These solvents can effectively solvate the molecule without the high energy cost of disrupting a strong hydrogen-bonding network like water's. Dimethyl sulfoxide (DMSO) is commonly used to create high-concentration stock solutions for biological screening.[1][6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. These solvents can engage in hydrogen bonding with the amine group, facilitating dissolution. The parent compound, 2-methylbenzofuran, is known to be soluble in ethanol.[7]

  • Aqueous Solutions (pH-dependent): The solubility in aqueous media is expected to be highly dependent on pH.

    • Neutral to Basic pH (pH > 7): The amine group will be predominantly in its neutral, free base form. Aqueous solubility is expected to be low due to the hydrophobic benzofuran core.

    • Acidic pH (pH < 5): The amine group will be protonated to form an ammonium salt (R-NH₃⁺). This ionization dramatically increases polarity and should lead to significantly higher aqueous solubility. The hydrochloride salt form of this compound is commercially available, indicating its enhanced stability and likely higher aqueous solubility.[8]

Experimental Determination of Solubility: Protocols and Best Practices

Accurate solubility measurement requires rigorous experimental design. The two primary types of solubility measured in drug discovery are thermodynamic and kinetic solubility.[1][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[3][9] It is a critical parameter for formulation and development.[9] The Shake-Flask method is the gold standard for this measurement.[10][11]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer.[1][2][12] It is a high-throughput method used to identify compounds with potential solubility liabilities early in the discovery process.[2][6]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol describes the definitive method for measuring equilibrium solubility, which is essential for Biopharmaceutics Classification System (BCS) classification.[11]

Causality: The core principle is to allow a suspension of the solid compound in the solvent to reach equilibrium over an extended period.[9] By ensuring an excess of solid material is present, the resulting supernatant represents a truly saturated solution.[3] Subsequent analysis of this solution provides the thermodynamic solubility value.

Workflow Diagram: Thermodynamic Solubility

cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Quantification weigh 1. Weigh Excess Solid add_solvent 2. Add Solvent (e.g., pH 7.4 Buffer) weigh->add_solvent incubate 3. Incubate & Agitate (e.g., 24-48h at 25°C) add_solvent->incubate separate 4. Centrifuge or Filter (to remove undissolved solid) incubate->separate supernatant 5. Sample Supernatant separate->supernatant dilute 6. Dilute Sample supernatant->dilute analyze 7. Analyze via HPLC-UV dilute->analyze calculate 8. Calculate Concentration (vs. Standard Curve) analyze->calculate

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The exact amount should be enough to ensure solid material remains after equilibrium is reached.[9]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, or organic solvent) to the vial.[9][13]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium, typically 24 to 48 hours.[1][9]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the solid material by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13] This step is critical to avoid aspirating solid particles.

  • Quantification: Carefully take an aliquot of the clear supernatant.

  • Analysis: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol). Analyze the supernatant sample and the standards using a validated analytical method, such as HPLC-UV or LC-MS.[3][13]

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the standard curve. This concentration is the thermodynamic solubility, typically reported in µg/mL or µM.[13]

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening of multiple compounds and provides an estimate of solubility under non-equilibrium conditions.[2][12]

Causality: This method mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock into an aqueous buffer.[1] The "kinetic" aspect refers to the fact that precipitation can occur over time, and the measurement is taken at a fixed time point, which may not represent true equilibrium.[6][12]

Workflow Diagram: Kinetic Solubility Assay

cluster_prep Preparation cluster_precip Precipitation cluster_analysis Analysis & Quantification stock 1. Prepare High-Conc. DMSO Stock Solution plate 2. Dispense Stock into 96-Well Plate stock->plate add_buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->add_buffer incubate 4. Shake & Incubate (e.g., 1-2h at 25°C) add_buffer->incubate filter 5. Filter to Remove Precipitate incubate->filter analyze 6. Quantify Soluble Fraction (UV Spec or Nephelometry) filter->analyze calculate 7. Calculate Solubility analyze->calculate

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[6]

  • Plating: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microplate.[12]

  • Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to reach the final desired concentration, ensuring the final DMSO concentration is low (typically 1-2%) to minimize co-solvent effects.[2]

  • Incubation: Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[1][6]

  • Precipitate Removal: Use a 96-well filter plate to separate the soluble fraction from any precipitate that has formed.[2]

  • Detection & Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. Common methods include:

    • UV-Vis Spectroscopy: Measure the absorbance of the filtrate in a UV-compatible microplate and calculate the concentration against a standard curve.[11][12]

    • Nephelometry: Measure the amount of light scattered by undissolved particles before filtration to directly quantify precipitation.[1][12]

    • LC-MS: For higher accuracy and for compounds lacking a strong chromophore, quantify the filtrate using LC-MS.[14]

Conclusion

While specific experimental solubility data for this compound is not widely published, a strong predictive assessment can be made based on its structure. Its solubility is expected to be favorable in polar organic solvents and highly pH-dependent in aqueous media, with significantly increased solubility under acidic conditions. For drug development purposes, this pH-dependent solubility is a critical characteristic that can be leveraged in formulation design.

To obtain definitive quantitative data, this guide provides industry-standard, validated protocols for measuring both thermodynamic and kinetic solubility. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for making informed decisions in any research or drug development program involving this compound.

References

Spectroscopic Analysis of 2-Methyl-benzofuran-7-ylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-benzofuran-7-ylamine, a heterocyclic aromatic amine, represents a core structural motif in medicinal chemistry and drug discovery. Its unique electronic and steric properties make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in molecular interactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights grounded in established analytical principles for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with its constituent aromatic and heteroaromatic rings, methyl group, and primary amine, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting its spectra.

dot graph "this compound" { layout=neato; node [shape=plaintext]; a [label="C1", pos="0,1!"]; b [label="C2", pos="1,1!"]; c [label="C3", pos="1.5,0!"]; d [label="C4", pos="1,-1!"]; e [label="C5", pos="0,-1!"]; f [label="C6", pos="-0.5,0!"]; g [label="O", pos="-1,1.5!"]; h [label="C7", pos="-1.5,0!"]; i [label="C8", pos="-1,-1.5!"]; j [label="C9", pos="0,-1.5!"]; k [label="C10", pos="-2.5,0!"]; l [label="N", pos="-3,0.5!"]; m [label="H", pos="-3.5,0.5!"]; n [label="H", pos="-3,-0!"];

a -- b -- c -- d -- e -- f -- a; f -- g -- h; h -- i -- j -- e; h -- k; k -- l; l -- m; l -- n;

node [shape=none, label=""]; H1 [pos="0,1.3!"]; H2 [pos="1.3,1.3!"]; H3 [pos="2,-0!"]; H4 [pos="1.3,-1.3!"]; H5 [pos="-0.3,-1.8!"]; H6 [pos="-1.3,-1.8!"]; CH3 [pos="-2.8,-0.3!"]; NH2 [pos="-3.3,0.8!"];

label="Molecular Structure of this compound"; fontsize=12; } Figure 1. Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, furan, methyl, and amine protons. The predicted chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the benzofuran core.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~6.3s-Singlet for the furan proton, influenced by the adjacent methyl group and oxygen atom.
Aromatic Protons (H4, H5, H6)6.6 - 7.2m~7-8Complex multiplet for the three adjacent aromatic protons, with splitting patterns determined by ortho and meta coupling. The electron-donating amine group will shield these protons, shifting them upfield.
NH₂~3.5 - 4.5br s-Broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift is solvent-dependent.
CH₃~2.4s-Singlet for the methyl protons at the 2-position of the furan ring.

Expertise & Experience: The prediction of the aromatic region as a complex multiplet is based on the analysis of similar substituted benzofuran systems. The precise assignment of individual H4, H5, and H6 protons would require 2D NMR techniques such as COSY and NOESY. The broadness of the NH₂ signal is a classic characteristic of primary amines in ¹H NMR.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C2~155Quaternary carbon of the furan ring, deshielded by the adjacent oxygen atom and substituted with a methyl group.
C3~102Furan carbon protonated, shielded by the adjacent oxygen.
C3a~128Bridgehead carbon.
C4, C5, C6110 - 125Aromatic carbons, with shifts influenced by the position relative to the amine group.
C7~145Aromatic carbon bearing the amine group, significantly influenced by the nitrogen atom.
C7a~148Bridgehead carbon adjacent to the oxygen atom.
CH₃~14Methyl carbon at the 2-position.

Authoritative Grounding: The predicted chemical shift ranges are based on established empirical data for substituted benzofurans and aromatic amines. Databases such as the Spectral Database for Organic Compounds (SDBS) provide a wealth of data on related structures that inform these predictions.[1][2][3]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, C-H, C=C, and C-O stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretch (aromatic)Aromatic Ring
2950 - 2850C-H stretch (aliphatic)Methyl Group (-CH₃)
1620 - 1580N-H bendPrimary Amine (-NH₂)
1600 - 1450C=C stretchAromatic & Furan Rings
1250 - 1000C-O stretchFuran Ring
900 - 675C-H bend (out-of-plane)Aromatic Ring

Trustworthiness: The presence of a pair of bands in the 3400-3200 cm⁻¹ region is a definitive indicator of a primary amine. The exact positions of the aromatic C-H out-of-plane bending bands can provide clues about the substitution pattern of the benzene ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern:

Upon electron ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (147.18 g/mol ). Key fragmentation pathways would likely involve:

  • Loss of a hydrogen atom: Leading to a stable [M-H]⁺ ion.

  • Loss of a methyl radical: From the 2-position, resulting in a [M-CH₃]⁺ fragment.

  • Ring cleavage: Fragmentation of the furan or benzene ring, leading to characteristic smaller ions.

dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded]; M [label="[M]⁺˙ (m/z 147)"]; M_minus_H [label="[M-H]⁺ (m/z 146)"]; M_minus_CH3 [label="[M-CH₃]⁺ (m/z 132)"]; Fragments [label="Smaller Fragments"];

M -> M_minus_H [label="- H˙"]; M -> M_minus_CH3 [label="- CH₃˙"]; M -> Fragments [label="Ring Cleavage"]; } Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

Expertise & Experience: High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments, providing an unambiguous molecular formula.

Experimental Protocols

While specific experimental data for the target molecule is not available, the following are generalized, industry-standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for soft ionization and determination of the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and utilize it in their synthetic and medicinal chemistry endeavors. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results. As with any analytical investigation, the combination of these spectroscopic techniques provides the most comprehensive and definitive structural confirmation.

References

Theoretical studies and computational modeling of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 2-Methyl-benzofuran-7-ylamine

Authored by: A Senior Application Scientist

Foreword: The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry.[1][2] Nature has repeatedly utilized this heterocyclic system in a variety of biologically active compounds, and synthetic chemists have long been inspired by its therapeutic potential.[3][4][5][6] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][5][7] Within this promising class of molecules lies this compound, a compound whose full potential is yet to be unlocked. This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, detailing the theoretical and computational methodologies required to thoroughly characterize this molecule. By leveraging the predictive power of computational chemistry, we can elucidate its electronic properties, predict its biological targets, and assess its potential as a drug candidate, thereby accelerating the path from concept to clinic.

Part 1: Foundational Analysis: Molecular and Electronic Structure with Density Functional Theory (DFT)

Expertise & Experience: Before we can predict how a molecule will interact with complex biological systems, we must first understand its intrinsic properties. The starting point for any rigorous computational analysis is to determine the molecule's most stable three-dimensional structure and its electronic landscape. Density Functional Theory (DFT) is the gold standard for this task, offering a remarkable balance of accuracy and computational efficiency. By modeling the electron density, we can derive a wealth of information, from bond lengths and angles to electronic reactivity, which forms the bedrock of all subsequent analyses.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol establishes the ground-state molecular geometry of this compound.

  • Structure Input: Construct the 2D structure of this compound using a molecular editor and convert it to a 3D format.

  • Computational Method Selection:

    • Functional: Select the B3LYP hybrid functional, which is widely recognized for its robust performance with organic molecules.

    • Basis Set: Employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

  • Execution: Perform a geometry optimization calculation. This iterative process adjusts the atomic coordinates to find the configuration with the lowest potential energy.

  • Validation: Following optimization, perform a frequency calculation at the same level of theory. A true energy minimum is confirmed if no imaginary frequencies are found. The resulting vibrational frequencies can also be compared with experimental IR and Raman spectra for validation.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • Calculation: Using the optimized geometry from Protocol 1, perform a single-point energy calculation to generate the molecular orbitals.

  • Analysis:

    • Identify the HOMO and LUMO. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

    • Calculate the HOMO-LUMO energy gap (Eg = ELUMO - EHOMO). A smaller gap suggests higher reactivity.

  • Visualization: Generate and render 3D plots of the HOMO and LUMO to visualize the regions of the molecule involved in these key electronic transitions.

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

The MEP provides an intuitive visualization of the charge distribution and is invaluable for predicting intermolecular interactions.

  • Calculation: Generate the MEP surface from the DFT calculation performed on the optimized structure.

  • Visualization: Map the electrostatic potential onto the molecule's electron density surface.

    • Color Convention: Typically, red indicates regions of negative potential (electron-rich, nucleophilic sites), such as around the amine and furan oxygen. Blue indicates regions of positive potential (electron-poor, electrophilic sites). Green represents neutral regions.

  • Interpretation: The MEP map highlights the sites most likely to engage in hydrogen bonding and other electrostatic interactions with a biological target.

Data Presentation: Calculated DFT Properties
ParameterCalculated ValueSignificance
Total Energy (Hartree)Value from calculationProvides a baseline for comparing conformers or derivatives.
Dipole Moment (Debye)Value from calculationIndicates the molecule's overall polarity, affecting solubility and membrane permeability.
EHOMO (eV)Value from calculationEnergy of the highest occupied molecular orbital; related to ionization potential.
ELUMO (eV)Value from calculationEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (Eg) (eV)Value from calculationA key indicator of chemical reactivity and kinetic stability.

Visualization: DFT Workflow

DFT_Workflow cluster_dft DFT Analysis Workflow Input 1. Initial 3D Structure of this compound Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Calculation (Validation) Opt->Freq SPE 4. Single Point Energy Calculation Opt->SPE FMO 5a. FMO Analysis (HOMO, LUMO, Gap) SPE->FMO MEP 5b. MEP Mapping (Charge Distribution) SPE->MEP Docking_Workflow cluster_docking Molecular Docking Workflow Ligand 1. Prepare Ligand (Optimized Structure, Charges) Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Dock Receptor 2. Prepare Receptor (PDB Structure, Remove Water, Add Hydrogens) Grid 3. Define Binding Site (Grid Box Generation) Receptor->Grid Grid->Dock Analyze 5. Analyze Results (Binding Energy, Pose Visualization, Interactions) Dock->Analyze MD_Workflow cluster_md Molecular Dynamics Workflow Input 1. Docked Complex Setup 2. System Setup (Force Field, Solvation, Ions) Input->Setup Min 3. Energy Minimization Setup->Min Equil 4. Equilibration (NVT & NPT) Min->Equil Prod 5. Production MD Run Equil->Prod Analysis 6. Trajectory Analysis (RMSD, RMSF, Interactions) Prod->Analysis

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of 2-Methyl-benzofuran-7-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a prominent heterocyclic system renowned for its wide-ranging biological activities, making it a cornerstone in medicinal chemistry and drug discovery. Derivatives of benzofuran are known to possess diverse pharmacological properties, including antifungal, anticancer, anti-inflammatory, and antiviral activities. Within this class of compounds, 2-Methyl-benzofuran-7-ylamine and its derivatives are of particular interest as key intermediates and pharmacophores in the development of novel therapeutic agents. Their synthesis and purification, therefore, represent a critical step in the drug development pipeline.

This application note provides a comprehensive guide to the synthesis and purification of this compound derivatives. It is designed for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure the efficient and high-purity production of these valuable compounds.

I. Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be approached through several synthetic routes. The choice of a particular strategy often depends on the availability of starting materials, desired substitution patterns on the benzofuran ring, and scalability. Here, we detail two robust and widely applicable methods: a classical approach involving the Perkin reaction followed by functional group manipulations, and a modern palladium-catalyzed approach via Sonogashira coupling and subsequent cyclization.

Classical Synthesis via Perkin Reaction and Nitration

This traditional route builds the benzofuran core first and then introduces the amino group at the 7-position. It is a multi-step process that offers flexibility in introducing substituents on the benzene ring.

Workflow Diagram: Classical Synthesis

A Salicylaldehyde D Coumarin-3-carboxylic acid A->D Perkin Reaction B Acetic Anhydride B->D C Sodium Acetate C->D F 2-Methylbenzofuran D->F E E Decarboxylation H 2-Methyl-7-nitrobenzofuran F->H G G Nitration (HNO3/H2SO4) J This compound H->J I I Reduction (e.g., SnCl2/HCl)

Caption: Classical synthesis of this compound.

Detailed Protocol: Classical Synthesis

Step 1: Synthesis of 2-Methylbenzofuran

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

  • Reaction Conditions: Heat the mixture to 180°C and maintain it at this temperature for 6-8 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Decarboxylation: After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride. The intermediate, coumarin-3-carboxylic acid, will precipitate. Filter the solid, wash it with water, and then heat it with a decarboxylating agent like copper-quinoline to obtain 2-methylbenzofuran.

  • Purification: The crude 2-methylbenzofuran can be purified by vacuum distillation.

Step 2: Nitration of 2-Methylbenzofuran

  • Reaction Setup: Dissolve 2-methylbenzofuran (1.0 eq) in concentrated sulfuric acid at 0°C in a three-necked flask equipped with a dropping funnel and a thermometer.

  • Nitrating Agent Addition: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, ensuring the temperature does not exceed 5°C.

  • Reaction and Quenching: Stir the reaction mixture at 0-5°C for 2-3 hours. Pour the mixture onto crushed ice to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water until neutral, and then recrystallize from ethanol to obtain pure 2-methyl-7-nitrobenzofuran.

Step 3: Reduction to this compound

  • Reaction Setup: Suspend 2-methyl-7-nitrobenzofuran (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reducing Agent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O) (3.0-4.0 eq) portion-wise to the stirred suspension.

  • Reaction and Work-up: Heat the reaction mixture at reflux for 2-4 hours. After completion, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Palladium-Catalyzed Synthesis via Sonogashira Coupling

Modern cross-coupling reactions offer a more direct and efficient route to substituted benzofurans. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide, is a powerful tool for this purpose.[1][2]

Workflow Diagram: Palladium-Catalyzed Synthesis

A 2-Iodo-3-aminophenol D Sonogashira Coupling A->D B Propyne (or equivalent) B->D C Pd Catalyst (e.g., Pd(PPh3)4) CuI, Base (e.g., Et3N) C->D F This compound D->F E E Intramolecular Cyclization

Caption: Palladium-catalyzed synthesis of this compound.

Detailed Protocol: Sonogashira Coupling and Cyclization
  • Reaction Setup: To a degassed solution of 2-iodo-3-aminophenol (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq), copper(I) iodide (CuI) (0.1 eq), and a base like triethylamine (Et3N) (3.0 eq).

  • Alkyne Addition: Introduce propyne gas into the reaction mixture or use a propyne surrogate.

  • Reaction Conditions: Heat the reaction mixture to 50-70°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. The palladium-catalyzed domino Sonogashira coupling/cyclization reaction is an efficient method for constructing the benzofuran framework.[3]

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, filter off the salts, and concentrate the filtrate.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Derivatization using Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-alkyl derivatives of this compound, the Buchwald-Hartwig amination is a highly effective method.[4][5][6] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6]

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 7-bromo-2-methylbenzofuran (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 1.5 eq) in a dry solvent like toluene or dioxane.

  • Reaction Conditions: Heat the mixture at 80-110°C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

II. Purification and Characterization

The purity of the synthesized this compound derivatives is crucial for their intended biological applications. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Purification Techniques
Technique Principle Application Advantages Disadvantages
Flash Column Chromatography Separation based on differential adsorption of compounds on a solid stationary phase (e.g., silica gel).[7]Primary purification of crude reaction mixtures.[8][9]High throughput, good resolution for moderately polar compounds.Can be time-consuming, solvent-intensive.
Preparative HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.Purification of final compounds to >98% purity, separation of close-eluting isomers.[7]Excellent resolution, automated.Expensive, lower capacity than flash chromatography.
Crystallization Formation of a solid crystalline material from a solution, leading to purification.Final purification step to obtain highly pure, crystalline products.Can yield very high purity, cost-effective at scale.Finding a suitable solvent system can be challenging.[10]
Protocol: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading and Elution: Load the adsorbed sample onto the top of the column. Elute with a gradient of a more polar solvent (e.g., ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol: Crystallization
  • Solvent Screening: Test the solubility of the compound in various solvents at room temperature and at their boiling points to identify a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).

  • Dissolution: Dissolve the compound in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Information Obtained
¹H and ¹³C NMR Structural confirmation, identification of functional groups, and assessment of purity.[11][12]
Mass Spectrometry (MS) Molecular weight confirmation and elemental composition (High-Resolution MS).[12][13]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[7]
Infrared (IR) Spectroscopy Identification of functional groups.
Melting Point Physical characteristic and indicator of purity.[12][13]

III. Conclusion

The synthesis and purification of this compound derivatives are critical processes in the discovery and development of new pharmaceuticals. The choice of synthetic strategy, whether classical or modern palladium-catalyzed routes, should be guided by the specific requirements of the target molecule and available resources. Rigorous purification and thorough characterization are paramount to ensure the quality and reliability of these compounds for subsequent biological evaluation. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize and purify these important heterocyclic building blocks.

References

Application Note: A Validated Two-Step Protocol for the Synthesis of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-Methyl-benzofuran-7-ylamine, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis begins with the O-propargylation of commercially available 2-nitrophenol, followed by a thermally-induced cyclization to yield the key intermediate, 2-Methyl-7-nitrobenzofuran. Subsequent catalytic hydrogenation affords the target amine in high purity. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step procedures, mechanistic insights, and robust characterization guidelines to ensure reproducibility and validation of the final compound.

Introduction and Significance

The benzofuran nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antifungal, anti-inflammatory, and antitumor properties. Specifically, substituted aminobenzofurans serve as critical building blocks in the development of novel therapeutics. This compound, with its specific substitution pattern, offers a unique vector for molecular elaboration, making it a compound of interest for library synthesis and lead optimization campaigns in drug discovery.

The protocol detailed herein is optimized for reliability and scalability in a standard laboratory setting. It eschews complex catalytic systems in the ring-forming step in favor of a robust thermal cyclization, and employs a standard, high-efficiency catalytic hydrogenation for the final nitro-group reduction, ensuring a clean conversion and straightforward purification.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, starting from inexpensive, common reagents.

  • Part I: Synthesis of 2-Methyl-7-nitrobenzofuran. This stage involves the construction of the benzofuran core. It begins with a Williamson ether synthesis between 2-nitrophenol and propargyl bromide to form an aryl propargyl ether. This intermediate is not isolated but is subjected to high temperature, which induces a tandem Claisen-type rearrangement and intramolecular hydroalkoxylation/cyclization to form the stable 2-methyl-7-nitrobenzofuran ring system.

  • Part II: Reduction to this compound. The nitro group of the intermediate is a versatile precursor to the amine. This protocol utilizes catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is highly efficient, selective for the nitro group, and typically proceeds to completion with minimal side-product formation, simplifying the final purification.

Visualized Synthetic Workflow

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis (Part I) cluster_final Final Product Synthesis (Part II) A 2-Nitrophenol B 1-(prop-2-yn-1-yloxy)-2-nitrobenzene (Not Isolated) A->B  Propargyl Bromide, K2CO3  Acetone, Reflux C 2-Methyl-7-nitrobenzofuran B->C  Heat (e.g., in o-Dichlorobenzene)  Thermal Cyclization D This compound C->D  H2 (gas), 10% Pd/C  Ethanol, rt

Caption: Two-step synthesis of this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
Part I
2-NitrophenolC₆H₅NO₃139.115.00 g35.9Starting Material
Propargyl Bromide (80% in Toluene)C₃H₃Br118.964.4 mL39.5Alkylating Agent
Potassium Carbonate (K₂CO₃)K₂CO₃138.217.45 g53.9Base
AcetoneC₃H₆O58.08150 mL-Solvent
o-DichlorobenzeneC₆H₄Cl₂147.0050 mL-High-boiling Solvent
Part II
2-Methyl-7-nitrobenzofuranC₉H₇NO₃177.161.00 g5.64Substrate
Palladium on Carbon (10% Pd)Pd/C-100 mg-Catalyst
Ethanol (Absolute)C₂H₅OH46.0750 mL-Solvent
Hydrogen Gas (H₂)H₂2.021 atm-Reducing Agent

Detailed Experimental Protocol

Part I: Synthesis of 2-Methyl-7-nitrobenzofuran

Rationale: This procedure first forms the propargyl ether of 2-nitrophenol. The subsequent thermal reaction is a concerted pericyclic reaction (a[1][1]-sigmatropic rearrangement) followed by an intramolecular cyclization, a robust method for forming the 2-methylfuran ring. o-Dichlorobenzene is used as a high-boiling solvent to achieve the necessary temperature for the rearrangement.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (5.00 g, 35.9 mmol) and potassium carbonate (7.45 g, 53.9 mmol).

  • Add 150 mL of acetone to the flask. The mixture will be a yellow suspension.

  • Slowly add propargyl bromide (4.4 mL of 80% solution in toluene, 39.5 mmol) to the stirring suspension at room temperature.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate), observing the consumption of the 2-nitrophenol spot.

  • After completion, cool the reaction to room temperature and filter off the potassium salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield the crude aryl propargyl ether as a dark oil.

  • To the flask containing the crude ether, add 50 mL of o-dichlorobenzene.

  • Heat the solution to reflux (approx. 180 °C) and maintain for 4-6 hours. Monitor the cyclization by TLC, observing the formation of a new, lower Rf product.

  • Once the cyclization is complete, cool the reaction mixture to room temperature.

  • Purification: The crude product can be purified directly by flash column chromatography on silica gel. First, distill the o-dichlorobenzene under vacuum. Then, apply the residue to the column and elute with a gradient of Hexane/Ethyl Acetate (starting from 95:5) to isolate the 2-Methyl-7-nitrobenzofuran as a yellow solid.

Part II: Synthesis of this compound

Rationale: Catalytic hydrogenation is a highly effective and clean method for the reduction of aromatic nitro groups. The palladium catalyst adsorbs both the hydrogen gas and the nitro compound onto its surface, facilitating the reduction to the corresponding amine. Ethanol is an excellent solvent for this reaction, and the workup simply involves filtering the catalyst.

Procedure:

  • In a 100 mL hydrogenation flask or a suitable thick-walled pressure vessel, dissolve the 2-Methyl-7-nitrobenzofuran (1.00 g, 5.64 mmol) in 50 mL of absolute ethanol.

  • Carefully, under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on Carbon (100 mg, 10% w/w).

  • Seal the vessel and connect it to a hydrogen gas source.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.

  • Pressurize the vessel to 1-3 atm (or use a hydrogen-filled balloon for atmospheric pressure) and stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The product amine will have a lower Rf and may be visible under UV light or after staining (e.g., with ninhydrin). The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue is the crude this compound, which can be further purified by recrystallization or chromatography if necessary.

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, a full suite of analytical techniques should be employed.

  • TLC Monitoring: Use silica gel plates with a suitable eluent (e.g., 3:1 Hexane/EtOAc) and visualize with UV light (254 nm) and/or chemical stains.

  • Intermediate (2-Methyl-7-nitrobenzofuran):

    • ¹H NMR (400 MHz, CDCl₃) Predicted: δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.2-7.4 (m, 2H, Ar-H), δ ~6.4 (s, 1H, Furan C3-H), δ ~2.5 (s, 3H, C2-CH₃). The aromatic protons will show coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

    • IR (ATR): Expect strong characteristic peaks for the nitro group (NO₂) at ~1520 cm⁻¹ and ~1340 cm⁻¹.

    • MS (ESI+): Expect to find the molecular ion peak [M+H]⁺ at m/z 178.

  • Final Product (this compound):

    • ¹H NMR (400 MHz, CDCl₃) Predicted: δ ~6.9-7.1 (t, 1H, Ar-H), δ ~6.6-6.8 (d, 2H, Ar-H), δ ~6.2 (s, 1H, Furan C3-H), δ ~3.5-4.5 (br s, 2H, -NH₂), δ ~2.4 (s, 3H, C2-CH₃). The amine protons are broad and their chemical shift is concentration-dependent.

    • IR (ATR): The strong nitro peaks should be absent. Look for the appearance of two N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹.

    • MS (ESI+): Expect to find the molecular ion peak [M+H]⁺ at m/z 148.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Propargyl Bromide: Is a lachrymator and is toxic. Handle with extreme care and avoid inhalation or skin contact.

  • o-Dichlorobenzene: Is toxic and an environmental hazard. Avoid inhalation and ensure proper waste disposal.

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and free of leaks. The Pd/C catalyst can be pyrophoric, especially after use; do not allow the filtered catalyst to dry in the air. Quench the used catalyst by suspending it in water before disposal.

References

2-Methyl-benzofuran-7-ylamine: A Privileged Scaffold for the Design of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus, an intricate fusion of a benzene and a furan ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] This heterocyclic scaffold is a recurring motif in a plethora of natural products and synthetic compounds, endowed with a remarkable spectrum of biological activities.[1][2] The inherent structural features of benzofurans, including their planarity, electronic properties, and ability to engage in various intermolecular interactions, render them "privileged scaffolds" in drug discovery.[3] This privileged status stems from their demonstrated capacity to bind to a wide array of biological targets, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[4][5][6] The 2-Methyl-benzofuran-7-ylamine core, a specific embodiment of this versatile scaffold, has emerged as a particularly promising starting point for the design of novel therapeutic agents, most notably in the realm of neurodegenerative and psychiatric disorders through the inhibition of monoamine oxidases.[7]

This technical guide provides a comprehensive overview of this compound as a scaffold for drug design. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for its synthesis, derivatization, and biological evaluation, along with insights into its therapeutic potential.

Synthetic Protocols: Accessing the this compound Core

The synthesis of this compound is a multi-step process that typically commences with the construction of the benzofuran ring, followed by nitration and subsequent reduction of the nitro group to the desired amine. The following protocols provide a detailed, step-by-step methodology for the laboratory-scale synthesis of this key intermediate.

Part 1: Synthesis of 2-Methyl-7-nitrobenzofuran

The initial step involves the formation of the 2-methylbenzofuran ring system, followed by nitration at the 7-position. While various methods exist for the synthesis of benzofurans, a common route involves the reaction of a suitably substituted phenol with an α-haloketone. This is followed by electrophilic nitration.

Protocol 1: Synthesis of 2-Methyl-7-nitrobenzofuran

Materials:

  • o-Cresol

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Synthesis of 2-Methylbenzofuran:

    • To a solution of o-cresol (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents) and chloroacetone (1.2 equivalents).

    • Reflux the mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-methylbenzofuran.

  • Nitration of 2-Methylbenzofuran:

    • In a round-bottom flask cooled in an ice bath, slowly add 2-methylbenzofuran (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v).

    • Maintain the temperature below 10°C during the addition.

    • Stir the reaction mixture at 0-5°C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Methyl-7-nitrobenzofuran.

Causality Behind Experimental Choices:

  • The use of potassium carbonate as a base in the first step is crucial for the deprotonation of the phenolic hydroxyl group, facilitating its nucleophilic attack on chloroacetone.

  • The nitration is performed at low temperatures to control the exothermic reaction and minimize the formation of undesired byproducts. The strong acid mixture generates the nitronium ion (NO₂⁺), the electrophile for the aromatic substitution.

Part 2: Reduction of 2-Methyl-7-nitrobenzofuran to this compound

The final step in the synthesis of the target scaffold is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation.

Protocol 2: Reduction of 2-Methyl-7-nitrobenzofuran

Materials:

  • 2-Methyl-7-nitrobenzofuran

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (using Tin(II) Chloride):

  • Dissolve 2-Methyl-7-nitrobenzofuran (1 equivalent) in ethanol.

  • Add a solution of Tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise to the above solution.

  • Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize it with a cold aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Self-Validating System:

The purity and identity of the synthesized compounds at each step should be rigorously confirmed using a combination of analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Application in Drug Design: Targeting Monoamine Oxidase

A Chinese patent highlights the potential of 2-methylbenzofuran derivatives as potent inhibitors of monoamine oxidase (MAO).[7] MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[4] The two isoforms, MAO-A and MAO-B, are well-established drug targets for the treatment of depression (MAO-A inhibitors) and neurodegenerative conditions such as Parkinson's and Alzheimer's diseases (MAO-B inhibitors).[4]

The this compound scaffold serves as a foundational structure for the development of selective MAO inhibitors. The primary amine at the 7-position provides a crucial anchor point for derivatization, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Drug Discovery Workflow for this compound Based MAO Inhibitors

The development of novel drugs based on this scaffold follows a structured workflow:

DrugDiscoveryWorkflow Scaffold This compound Scaffold Library Combinatorial Library Synthesis Scaffold->Library Derivatization Screening In Vitro MAO Inhibition Assay Library->Screening High-Throughput Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR IC50/Ki Determination Lead_Opt Lead Optimization SAR->Lead_Opt Design of Improved Analogs In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Candidate Selection Clinical Clinical Trials In_Vivo->Clinical Preclinical Development MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Receptors Neurotransmitter Receptors Dopamine->Receptors Synaptic Transmission Serotonin Serotonin Serotonin->MAO Serotonin->Receptors Synaptic Transmission Norepinephrine Norepinephrine Norepinephrine->MAO Norepinephrine->Receptors Synaptic Transmission Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Derivative (MAO Inhibitor) Inhibitor->MAO Inhibition

References

Application Notes & Protocols for Determining the Antimicrobial and Antifungal Efficacy of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Therapeutic Potential of Benzofuran Scaffolds

The benzofuran nucleus is a privileged heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of benzofuran have demonstrated significant potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[4][5][6] The urgent need for novel antimicrobial agents to combat the rise of multidrug-resistant pathogens has intensified research into scaffolds like benzofuran.[7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the standardized assays to evaluate the antimicrobial and antifungal properties of a novel derivative, 2-Methyl-benzofuran-7-ylamine. The protocols herein are designed to establish a foundational understanding of the compound's spectrum of activity and potency, critical for its further development as a potential therapeutic agent.

Principle and Strategy for Antimicrobial and Antifungal Evaluation

The primary objective of these assays is to determine the susceptibility of various microorganisms to this compound. This is achieved by quantifying the concentration of the compound required to inhibit the growth of or kill the microorganisms. The evaluation process is hierarchical, beginning with a primary screening to determine the minimum inhibitory concentration (MIC), followed by a secondary assay to determine the minimum bactericidal or fungicidal concentration (MBC/MFC).

This two-tiered approach ensures a comprehensive understanding of the compound's activity, distinguishing between static (growth-inhibiting) and cidal (killing) effects. The choice of test organisms should include a representative panel of Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts and molds, to establish the breadth of the compound's antimicrobial spectrum.

Data Presentation: Anticipated Quantitative Outcomes

The following table structure is provided to organize the quantitative data obtained from the antimicrobial and antifungal assays. This standardized format allows for clear comparison of the compound's efficacy against different microbial strains and with control antibiotics/antifungals.

Table 1: Antimicrobial and Antifungal Activity of this compound

Microorganism Strain (ATCC No.) Compound MIC (µg/mL) Compound MBC/MFC (µg/mL) Control MIC (µg/mL) Control MBC/MFC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 29213Ciprofloxacin
Bacillus subtilisATCC 6633Ciprofloxacin
Gram-negative Bacteria
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Fungi (Yeast)
Candida albicansATCC 90028Fluconazole
Cryptococcus neoformansATCC 208821Fluconazole
Fungi (Mold)
Aspergillus fumigatusATCC 204305Amphotericin B
Trichophyton rubrumATCC 28188Amphotericin B

Experimental Workflows and Protocols

The following sections detail the step-by-step protocols for determining the antimicrobial and antifungal activity of this compound. Adherence to these standardized methods is crucial for generating reproducible and comparable results.

Workflow for Antimicrobial Susceptibility Testing (AST)

The workflow for evaluating the antibacterial activity of the test compound is a sequential process that begins with inoculum preparation and culminates in the determination of MIC and MBC values.

AST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_results Results start Start: Bacterial Culture Activation inoculum Inoculum Preparation & Standardization (0.5 McFarland Standard) start->inoculum compound_prep Test Compound Serial Dilution inoculum->compound_prep microdilution Broth Microdilution Assay (96-well plate) compound_prep->microdilution incubation Incubation (37°C, 18-24 h) microdilution->incubation mic_determination MIC Determination (Visual Inspection/OD Reading) incubation->mic_determination mbc_plating MBC Determination (Plating from clear wells) mic_determination->mbc_plating mbc_incubation Incubation (37°C, 24 h) mbc_plating->mbc_incubation mbc_reading MBC Reading (Colony Counting) mbc_incubation->mbc_reading end_results MIC & MBC Values mbc_reading->end_results

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol 3.1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (stock solution in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 h culture), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a series of two-fold serial dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

    • The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Include a positive control (inoculum without compound), a negative control (broth only), and a solvent control (inoculum with the highest concentration of DMSO used).

    • Prepare a similar dilution series for the control antibiotic.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by reading the optical density at 600 nm.

Protocol 3.1.2: Minimum Bactericidal Concentration (MBC) Determination

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% of the original number of colonies).

Workflow for Antifungal Susceptibility Testing (AFST)

The workflow for assessing antifungal activity is similar to that for bacteria, with modifications in the growth medium and incubation conditions to suit fungal growth.

AFST_Workflow cluster_prep_fungi Preparation cluster_assay_fungi Assay Execution cluster_analysis_fungi Data Analysis cluster_results_fungi Results start_fungi Start: Fungal Culture Activation inoculum_fungi Inoculum Preparation & Standardization (Hemocytometer/Spectrophotometer) start_fungi->inoculum_fungi compound_prep_fungi Test Compound Serial Dilution inoculum_fungi->compound_prep_fungi microdilution_fungi Broth Microdilution Assay (96-well plate) compound_prep_fungi->microdilution_fungi incubation_fungi Incubation (25-35°C, 24-72 h) microdilution_fungi->incubation_fungi mic_determination_fungi MIC Determination (Visual Inspection/OD Reading) incubation_fungi->mic_determination_fungi mfc_plating MFC Determination (Plating from clear wells) mic_determination_fungi->mfc_plating mfc_incubation Incubation (25-35°C, 48-72 h) mfc_plating->mfc_incubation mfc_reading MFC Reading (Colony Counting) mfc_incubation->mfc_reading end_results_fungi MIC & MFC Values mfc_reading->end_results_fungi

Caption: Workflow for Antifungal Susceptibility Testing.

Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination against Fungi

This protocol is adapted from CLSI documents M27 (for yeasts) and M38 (for filamentous fungi).

Materials:

  • This compound (stock solution in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., C. albicans, A. fumigatus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or hemocytometer

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for molds)

  • Control antifungal (e.g., Fluconazole, Amphotericin B)

Procedure:

  • Inoculum Preparation:

    • For Yeasts: Prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar (SDA) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

    • For Molds: Harvest conidia from a 7-day culture on Potato Dextrose Agar (PDA) by flooding the plate with sterile saline containing Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Compound Dilution:

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate as described in Protocol 3.1.1.

    • Include appropriate positive, negative, solvent, and drug controls.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Incubate the plates at 35°C for 24-48 hours for yeasts, and at 28-35°C for 48-72 hours for molds, or until sufficient growth is seen in the positive control well.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant reduction (typically ≥50% for azoles and ≥90% for other agents) in turbidity compared to the positive control.

Protocol 3.2.2: Minimum Fungicidal Concentration (MFC) Determination

Procedure:

  • From each well showing no visible growth, plate a 10-20 µL aliquot onto an SDA or PDA plate.

  • Incubate the plates under the same conditions as for the initial MIC assay.

  • The MFC is the lowest concentration that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.

Scientific Rationale and Trustworthiness of Protocols

The methodologies described are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring the trustworthiness and comparability of the data generated. The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing reproducible MIC values.

The inclusion of both Gram-positive and Gram-negative bacteria, as well as yeasts and molds, provides a comprehensive assessment of the compound's spectrum of activity. This is crucial for understanding its potential clinical applications. The determination of both MIC and MBC/MFC values is essential for distinguishing between bacteriostatic/fungistatic and bactericidal/fungicidal activity, which has significant implications for therapeutic use.

The use of standard reference strains (ATCC) ensures the reproducibility of the assays across different laboratories. The inclusion of positive and negative controls validates the experimental setup and the viability of the microorganisms. The solvent control is critical to ensure that the observed antimicrobial activity is not an artifact of the solvent (e.g., DMSO) used to dissolve the test compound.

Concluding Remarks

These application notes and protocols provide a robust framework for the initial in vitro evaluation of the antimicrobial and antifungal properties of this compound. The data generated from these assays will be pivotal in guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models. The benzofuran scaffold continues to be a promising area for the discovery of new anti-infective agents, and a systematic evaluation as outlined here is the first critical step in unlocking the therapeutic potential of novel derivatives like this compound.

References

Anti-inflammatory activity evaluation of 2-Methyl-benzofuran-7-ylamine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol: Evaluation of the Anti-inflammatory Activity of 2-Methyl-benzofuran-7-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the evaluation of the anti-inflammatory properties of this compound. Benzofuran scaffolds are recognized for their significant pharmacological activities, including anti-inflammatory effects.[1][2] This guide details a tiered screening approach, commencing with in vitro enzymatic and cell-based assays to elucidate the compound's mechanism of action, followed by a well-established in vivo model to confirm its efficacy. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to thoroughly investigate the therapeutic potential of this compound in the context of inflammation.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[2] Several studies have highlighted the potent anti-inflammatory activity of benzofuran derivatives, which can modulate key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4] These pathways regulate the expression of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][5] The structural characteristics of this compound suggest its potential to interact with enzymatic targets and signaling proteins within the inflammatory cascade, making it a compelling candidate for investigation.

Putative Mechanism of Action and Signaling Pathways

Based on the known anti-inflammatory mechanisms of benzofuran derivatives, this compound is hypothesized to exert its effects through the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and by modulating the NF-κB and MAPK signaling pathways.

  • COX-2 and 5-LOX Inhibition: These enzymes are critical for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. Inhibition of these enzymes is a well-established strategy for anti-inflammatory drugs.

  • NF-κB and MAPK Signaling: The NF-κB and MAPK pathways are central regulators of inflammatory gene expression.[3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in macrophages. By inhibiting the activation of these pathways, this compound could suppress the production of a broad spectrum of pro-inflammatory mediators.[3]

Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway (IKK, IκB, p65) TLR4->NFkB_Pathway Activates AP1 AP-1 MAPK_Pathway->AP1 Activates NFkB_p65 NF-κB (p65) NFkB_Pathway->NFkB_p65 Translocates COX2 COX-2 iNOS iNOS NO Nitric Oxide iNOS->NO Produces Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) AP1->Proinflammatory_Genes NFkB_p65->Proinflammatory_Genes Proinflammatory_Genes->COX2 Induces Proinflammatory_Genes->iNOS Induces

Caption: Putative signaling pathways modulated by this compound.

In Vitro Anti-inflammatory Activity Evaluation

A series of in vitro assays are proposed to systematically evaluate the anti-inflammatory potential of this compound.

Cell Viability Assay (MTT Assay)

It is imperative to determine the cytotoxic profile of this compound to ensure that any observed anti-inflammatory effects are not a consequence of cell death.[5]

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control group.

COX-2 and 5-LOX Enzymatic Inhibition Assays

These assays directly measure the inhibitory effect of the test compound on the enzymatic activity of COX-2 and 5-LOX.

COX-2 Inhibition Assay (Fluorometric):

  • Enzyme Preparation: Dilute human recombinant COX-2 enzyme to the working concentration with COX Assay Buffer.[6][7]

  • Inhibitor Addition: Add the test compound or reference inhibitor (e.g., Celecoxib) to the appropriate wells of a 96-well black microplate.[7]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Reaction Initiation: Add Amplex™ Red and arachidonic acid to all wells to initiate the reaction.[6]

  • Fluorescence Measurement: Immediately read the fluorescence intensity (λex=535 nm / λem=590 nm) in a kinetic mode.[7]

5-LOX Inhibition Assay (Fluorometric):

  • Compound Preparation: Add the test compound or reference inhibitor (e.g., Zileuton) to the wells of a 96-well white plate.

  • Reaction Mix Addition: Add a reaction mix containing 5-LOX enzyme and a fluorescent probe to the wells.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Add the 5-LOX substrate to initiate the reaction.

  • Fluorescence Measurement: Read the fluorescence (Ex/Em 500/536 nm) in kinetic mode.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay quantifies the inhibition of NO production, a key inflammatory mediator, in a cellular context.

Protocol (Griess Assay):

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[5]

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[5]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant.[5]

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[8][9]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[5][8]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[5]

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of key pro-inflammatory cytokines, TNF-α and IL-6, in the cell culture supernatant.

Protocol (General ELISA):

  • Plate Coating: Use a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).

  • Sample Addition: Add 100 µL of cell culture supernatants (from the NO assay) or standards to the wells and incubate for 2 hours at room temperature.[10]

  • Washing: Wash the wells multiple times with wash buffer.[10]

  • Detection Antibody: Add a biotinylated detection antibody and incubate for 1-2 hours.[10][11]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate for 20-60 minutes.[11][12]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.[10][11]

  • Stop Reaction: Add a stop solution.[10]

  • Absorbance Measurement: Read the absorbance at 450 nm.[10][11]

Data Presentation:

AssayParameter MeasuredEndpointPositive Control
MTT AssayCell Viability% Viability vs. Vehicle ControlN/A
COX-2 InhibitionEnzyme ActivityIC₅₀ (µM)Celecoxib
5-LOX InhibitionEnzyme ActivityIC₅₀ (µM)Zileuton
Nitric Oxide AssayNitrite LevelsIC₅₀ (µM) on NO ProductionL-NAME
TNF-α ELISACytokine LevelsIC₅₀ (µM) on TNF-α ProductionDexamethasone
IL-6 ELISACytokine LevelsIC₅₀ (µM) on IL-6 ProductionDexamethasone

In Vivo Anti-inflammatory Activity Evaluation

The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the screening of anti-inflammatory drugs.[13][14]

Carrageenan-Induced Paw Edema in Rodents

This model assesses the ability of this compound to reduce acute inflammation in a living organism.

InVivo_Workflow cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8/group) Animal_Acclimatization->Grouping Compound_Admin Compound/Vehicle/Standard Administration (p.o. or i.p.) Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (0.1 mL, 1% in saline) into subplantar region Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin or Diclofenac sodium), and this compound treated groups (at least 3 doses).[15]

  • Compound Administration: Administer the test compound, vehicle, or standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[14]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.[16]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Time (hours)Vehicle Control (mL)Positive Control (mL)This compound (Low Dose) (mL)This compound (Mid Dose) (mL)This compound (High Dose) (mL)
00.000.000.000.000.00
1
2
3
4
5

Conclusion

The systematic approach outlined in this application note provides a robust framework for the comprehensive evaluation of the anti-inflammatory activity of this compound. The combination of in vitro mechanistic studies and in vivo efficacy testing will yield a thorough understanding of the compound's therapeutic potential. Positive results from these assays would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for its potential development as a novel anti-inflammatory agent.

References

Application Notes and Protocols for Cytotoxicity Studies of 2-Methyl-benzofuran-7-ylamine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzofuran Derivatives in Oncology

The benzofuran scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Derivatives of benzofuran have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[4][5][6] In the realm of oncology, numerous studies have highlighted the potent cytotoxic effects of benzofuran derivatives against a variety of human cancer cell lines, establishing this chemical motif as a promising framework for the development of novel chemotherapeutic agents.[7][8][9][10]

The anticancer mechanisms of benzofuran compounds are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival, such as the mTOR pathway.[10][11][12][13] The specific biological activity of a benzofuran derivative is intricately linked to its substitution pattern, a concept central to structure-activity relationship (SAR) studies.[4][9] For instance, the introduction of halogen atoms into the benzofuran structure has been shown to enhance its anticancer potency.[14]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity studies of a novel compound, 2-Methyl-benzofuran-7-ylamine. While specific data for this particular molecule is not yet extensively documented, the protocols and methodologies outlined herein are based on established best practices for evaluating the cytotoxic potential of new chemical entities, drawing upon the wealth of knowledge available for the broader class of benzofuran derivatives.

Principle of Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental tools in the initial screening of potential anticancer compounds. These assays measure the ability of a substance to cause cell damage or death.[15] The choice of assay depends on the specific cellular function being interrogated. This guide will focus on two widely used and complementary colorimetric assays: the MTT assay, which assesses metabolic activity as an indicator of cell viability, and the LDH assay, which measures membrane integrity.[16][17]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[16][18] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability.[18]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17] LDH is a stable cytoplasmic enzyme that is released upon cell lysis or membrane damage.[17] The amount of LDH in the supernatant is therefore proportional to the number of dead cells.

Experimental Design and Workflow

A logical and well-controlled experimental design is paramount for obtaining reliable and reproducible cytotoxicity data. The following workflow provides a general framework for the evaluation of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) treatment Treatment of Cells with This compound compound_prep->treatment cell_culture Cancer Cell Line Culture (Thawing, Maintenance, Seeding) cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_acquisition Data Acquisition (Spectrophotometry) mtt_assay->data_acquisition ldh_assay->data_acquisition ic50 IC50 Determination data_acquisition->ic50

Figure 1: General experimental workflow for cytotoxicity assessment.

Materials and Reagents

Cell Lines

The selection of cancer cell lines should ideally represent a diverse range of cancer types to assess the spectrum of activity of this compound. Based on the literature for other benzofuran derivatives, the following cell lines are recommended for initial screening:[4][5][7][9]

Cell LineCancer Type
MCF-7 Breast Adenocarcinoma
HeLa Cervical Cancer
A549 Lung Carcinoma
HepG2 Hepatocellular Carcinoma
HCT116 Colon Carcinoma

It is also crucial to include a non-cancerous cell line (e.g., human dermal fibroblasts or HUVECs) to assess the selectivity of the compound.

Reagents and Consumables
  • This compound (ensure purity and proper handling)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH Cytotoxicity Assay Kit

  • 96-well cell culture plates, sterile

  • Serological pipettes and pipette tips, sterile

  • Microplate reader

Detailed Protocols

Protocol 1: Cell Culture and Maintenance

Standard aseptic cell culture techniques must be followed throughout these procedures.[19][20]

1.1 Thawing Cryopreserved Cells: [21]

  • Rapidly thaw the cryovial of cells in a 37°C water bath.

  • Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

  • Transfer the cell suspension to an appropriately sized cell culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

1.2 Cell Passaging (Sub-culturing): [21]

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer with sterile PBS.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell layer and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding complete culture medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count and seed new culture flasks at the desired density.

Protocol 2: MTT Assay for Cell Viability

2.1 Cell Seeding:

  • Harvest cells as described in Protocol 1.2.

  • Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2.2 Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

2.3 MTT Assay Procedure: [16]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

2.4 Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: LDH Release Assay for Cytotoxicity

3.1 Cell Seeding and Treatment:

  • Follow steps 2.1 and 2.2 as described for the MTT assay. It is advisable to run the MTT and LDH assays in parallel on separate plates.

3.2 LDH Assay Procedure: [17]

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

3.3 Data Analysis:

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Plot the percentage of cytotoxicity against the compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

Potential Mechanism of Action: A Hypothetical Pathway

Based on the known mechanisms of other anticancer benzofuran derivatives, this compound may exert its cytotoxic effects through the induction of apoptosis.[10][11] The following diagram illustrates a hypothetical signaling pathway that could be investigated in subsequent mechanistic studies.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor ? mitochondria Mitochondria compound->mitochondria ? caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothetical apoptotic pathway induced by this compound.

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and concise manner. A summary table of the IC50 values for this compound against the panel of cancer cell lines is recommended for easy comparison.

Cell LineIC50 (µM) after 48h Exposure
MCF-7 Experimental Value
HeLa Experimental Value
A549 Experimental Value
HepG2 Experimental Value
HCT116 Experimental Value
Non-cancerous Control Experimental Value

A lower IC50 value indicates greater cytotoxic potency. A significant difference in the IC50 values between cancer and non-cancerous cell lines would suggest a favorable therapeutic index and selective toxicity towards cancer cells.

Conclusion and Future Directions

These application notes provide a robust framework for the initial cytotoxic evaluation of this compound. The data generated from these studies will be instrumental in determining the anticancer potential of this novel compound. Should promising and selective cytotoxicity be observed, further investigations into the underlying mechanism of action, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target identification studies, would be warranted. The rich history of benzofuran derivatives in cancer research suggests that this compound could be a valuable addition to the arsenal of potential anticancer agents.

References

Application Note: Comprehensive Structural Elucidation and Characterization of 2-Methyl-benzofuran-7-ylamine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzofuran Derivatives

2-Methyl-benzofuran-7-ylamine is a substituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The precise placement of the methyl and amine substituents on the benzofuran core is critical to its chemical reactivity and downstream utility in drug development programs. Consequently, rigorous and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of potential new chemical entities.

This guide details the synergistic application of NMR spectroscopy for elucidating the covalent structure and proton/carbon environment, and high-resolution mass spectrometry for confirming elemental composition and mapping fragmentation pathways. Adherence to these protocols will provide a comprehensive analytical data package suitable for regulatory submissions and peer-reviewed publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The resulting spectra reveal the chemical environment, connectivity, and relative abundance of each unique nucleus within the molecule.[2]

Rationale for Experimental Choices
  • Solvent Selection: Deuterated solvents (e.g., DMSO-d₆ or CDCl₃) are essential. The deuterium atoms are non-resonant at proton frequencies, preventing overwhelming solvent signals. Furthermore, the spectrometer's lock system utilizes the deuterium signal to stabilize the magnetic field, which is critical for achieving high resolution.[3]

  • Sample Concentration: A balance must be struck. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[4] For the less sensitive ¹³C nucleus, a higher concentration (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[5] Overly concentrated samples can lead to viscosity issues and peak broadening, compromising spectral quality.[4]

Step-by-Step Protocol: NMR Sample Preparation
  • Vial Preparation: Weigh 10-20 mg of this compound into a clean, dry glass vial. Expert Tip: Preparing the sample in a separate vial before transferring to the NMR tube ensures complete dissolution and allows for filtering if any particulate matter is present, which can degrade spectral quality.[4]

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve a wide range of compounds and to allow observation of the N-H protons).

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution is required.[6]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, unscratched 5 mm NMR tube.[4] Avoid any solid particulates.

  • Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a unique identifier using tape; do not write directly on the glass.[7]

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

Parameter ¹H NMR Experiment ¹³C NMR Experiment Rationale
Pulse Program zg30zgpg30Standard one-pulse experiments for quantitative ¹H and proton-decoupled ¹³C spectra.
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the expected chemical shift ranges for organic molecules.
Acquisition Time ~4 seconds~1-2 secondsDetermines digital resolution. Longer is better but subject to relaxation times.
Relaxation Delay (d1) 2-5 seconds2 secondsAllows for full magnetization recovery between pulses, crucial for accurate integration in ¹H NMR.
Number of Scans 8-161024-4096Signal averaging to improve signal-to-noise ratio, more scans needed for the less abundant ¹³C nucleus.
Data Interpretation: Predicted Spectra

Based on the structure of this compound, the following signals are anticipated. Chemical shifts are influenced by the electronic environment; electronegative atoms like oxygen and nitrogen deshield nearby nuclei, shifting them downfield (to higher ppm values).[8]

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR (ppm) Multiplicity Integration Predicted ¹³C NMR (ppm)
-CH₃ (at C2) ~2.4 Singlet (s) 3H ~14
H3 ~6.3 Singlet (s) 1H ~102
H6 ~6.7 Doublet (d) 1H ~110
H5 ~7.0 Triplet (t) 1H ~122
H4 ~6.8 Doublet (d) 1H ~115
-NH₂ (at C7) ~5.0 (broad) Singlet (s) 2H N/A
C7a N/A ~125
C3a N/A ~145
C7 (-NH₂) N/A ~148

| C2 (-CH₃) | N/A | | | ~155 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Load Parameters (¹H & ¹³C) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process analyze Peak Picking, Integration, Assignment process->analyze report Final Structure Confirmation analyze->report

Caption: Workflow for NMR analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[9] It is ideal for verifying molecular weight and providing structural information through fragmentation analysis, even for trace-level impurities.

Rationale for Experimental Choices
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is selected. The amine functional group on the molecule is basic and readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion, which is ideal for detection.

  • Mobile Phase: A combination of water and acetonitrile with a small amount of acid (formic acid) is a standard choice for reversed-phase chromatography of polar compounds. The acid aids in protonation for ESI and improves peak shape.[10]

  • Tandem MS (MS/MS): To confirm the structure, the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the molecule's structure. For aromatic amines, the molecular ion peak is typically intense.[11]

Step-by-Step Protocol: LC-MS Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Transfer: Transfer the filtered solution to an appropriate autosampler vial.

LC-MS Data Acquisition

The following parameters are recommended for a standard HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

Table 1: Recommended Liquid Chromatography Parameters

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 2 µL |

Table 2: Recommended Mass Spectrometry Parameters

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Scan Range (MS¹) 50 - 500 m/z

| Collision Energy (MS²) | Ramped 10-40 eV |

Data Interpretation: Predicted Mass Spectra
  • Molecular Ion: The molecular formula is C₉H₉NO, with an exact mass of 147.0684 Da. In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 148.0757 . The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[12]

  • Fragmentation (MS/MS): The fragmentation of benzofuran derivatives often involves the loss of CO from the furan ring.[13][14] For amines, α-cleavage is a common pathway.[15][16]

Table 3: Predicted MS/MS Fragments for [M+H]⁺ at m/z 148.1

Fragment m/z Proposed Loss Proposed Structure
133.1 -CH₃ Loss of the methyl radical from the protonated molecule.
120.1 -CO Loss of carbon monoxide from the furan ring.
118.1 -CH₂O Potential rearrangement and loss of formaldehyde.

| 91.1 | -CO, -HCN | Further fragmentation of the benzofuran core. |

LC-MS Analysis Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis stock Prepare Stock (1 mg/mL) dilute Dilute to Working Concentration (µg/mL) stock->dilute filtr Filter Sample (0.22 µm) dilute->filtr inject Inject into HPLC filtr->inject separate Chromatographic Separation (C18) inject->separate ionize ESI+ Ionization separate->ionize detect Mass Detection (MS¹ and MS²) ionize->detect extract Extract Ion Chromatogram detect->extract mw_confirm Confirm [M+H]⁺ Mass extract->mw_confirm frag_analysis Analyze MS² Fragments mw_confirm->frag_analysis report Confirm Identity & Purity frag_analysis->report

Caption: Workflow for LC-MS analysis of this compound.

Method Validation and System Suitability

For applications in drug development, these analytical methods must be validated to ensure they are fit for purpose.[17] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[18][19] This ensures the reliability and consistency of the analytical data generated.

Conclusion

The orthogonal application of NMR spectroscopy and LC-MS provides a comprehensive and definitive characterization of this compound. NMR confirms the covalent structure and the specific isomeric arrangement of the substituents, while LC-MS verifies the molecular weight, provides the elemental formula, and offers secondary structural confirmation through predictable fragmentation patterns. Together, these protocols form a robust analytical workflow essential for researchers and drug development professionals working with novel heterocyclic compounds.

References

High-Throughput Screening Strategies for the Benzofuran Scaffold: Application Notes for 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold present in numerous natural products and synthetic compounds, exhibiting a wide array of significant biological activities.[1] Derivatives of this core structure have been investigated as anticancer, anti-Alzheimer's, antiviral, and antimicrobial agents, making them a rich source for drug discovery.[1][2][3] This guide focuses on 2-Methyl-benzofuran-7-ylamine as a representative compound of this versatile class. To unlock its therapeutic potential, a systematic and robust screening approach is essential. This document provides detailed application notes and step-by-step protocols for high-throughput screening (HTS) campaigns designed to identify and characterize the biological activity of this compound and related analogs. We present two distinct, field-proven HTS methodologies: a biochemical fluorescence polarization assay for kinase inhibition and a cell-based calcium mobilization assay for G-protein coupled receptor (GPCR) modulation. Furthermore, we outline a critical workflow for hit validation and triage to ensure the identification of true, high-quality lead compounds.

Introduction

In the landscape of medicinal chemistry, the benzofuran scaffold has consistently emerged as a cornerstone for the development of novel therapeutic agents.[3] Its rigid, planar structure and potential for diverse substitutions make it an ideal framework for interacting with a variety of biological targets.[3] The broad therapeutic relevance of benzofuran derivatives, from oncology to neurodegenerative diseases, necessitates efficient methods to explore the vast chemical space and elucidate the mechanism of action for novel compounds like this compound.[2][4]

High-throughput screening (HTS) is the primary engine of modern drug discovery, enabling the rapid evaluation of immense compound libraries against specific biological targets.[5][6] The goal of an HTS campaign is to identify "hits"—compounds that modulate the target in a desired manner.[7] This guide is designed for researchers, scientists, and drug development professionals, providing a practical framework for applying HTS technologies to systematically profile this compound. The protocols within are designed to be self-validating, incorporating industry-standard quality control metrics and a logical progression from primary screening to lead confirmation.

Part 1: Biochemical HTS Assay for Protein Kinase Inhibition

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8][9] Many small molecule kinase inhibitors compete with ATP at the enzyme's active site.[8] A fluorescence polarization (FP) assay is a robust, homogeneous (mix-and-read) method well-suited for HTS campaigns targeting kinase activity.[10][11]

Principle of the FP-Based Kinase Assay

The assay principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] In this context, a small, fluorescently labeled peptide substrate tumbles rapidly in solution, emitting depolarized light (low FP value). When the kinase phosphorylates the peptide in the presence of ATP, a specific antibody that binds to the phosphorylated epitope is introduced. This binding event creates a large molecular complex that tumbles much more slowly, resulting in a high FP value. A compound that inhibits the kinase, such as this compound, will prevent peptide phosphorylation. Consequently, the antibody will not bind, and the FP value will remain low. The decrease in fluorescence polarization is directly proportional to the inhibitory activity of the test compound.[11]

FP_Kinase_Assay cluster_0 No Inhibition (High FP) cluster_1 Inhibition (Low FP) Kinase_A Active Kinase Phospho_Peptide_A Phosphorylated Peptide Kinase_A->Phospho_Peptide_A Phosphorylation ATP_A ATP ATP_A->Phospho_Peptide_A Phosphorylation Fluor_Peptide_A Fluorescent Peptide Fluor_Peptide_A->Phospho_Peptide_A Phosphorylation Complex_A Large Fluorescent Complex (Slow Tumbling) Phospho_Peptide_A->Complex_A Binding Antibody_A Anti-Phospho Antibody Antibody_A->Complex_A Binding High_FP High FP Signal Complex_A->High_FP Emits Polarized Light Inhibitor_B 2-Methyl- benzofuran- 7-ylamine Kinase_B Inactive Kinase Inhibitor_B->Kinase_B Inhibition No_Reaction_B No Phosphorylation Kinase_B->No_Reaction_B ATP_B ATP ATP_B->No_Reaction_B Fluor_Peptide_B Fluorescent Peptide Fluor_Peptide_B->No_Reaction_B Unbound_Peptide_B Unbound Peptide (Fast Tumbling) Antibody_B Anti-Phospho Antibody Low_FP Low FP Signal Unbound_Peptide_B->Low_FP Emits Depolarized Light

Caption: Workflow of the Fluorescence Polarization (FP) kinase assay.

Materials and Reagents
Reagent/MaterialDescription/SupplierPurpose
Target Kinase Recombinant, purifiedThe biological target of the assay.
Fluorescent Peptide Substrate Custom synthesis or commercialSubstrate for the kinase, labeled with a fluorophore (e.g., FITC, TAMRA).
Anti-Phosphopeptide Antibody Commercial (e.g., ThermoFisher, Millipore)Binds specifically to the phosphorylated substrate.
ATP Sigma-AldrichCo-factor for the kinase reaction.
Assay Buffer e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5Provides optimal conditions for the enzymatic reaction.
Stop Solution e.g., 10 mM EDTA in Assay BufferChelates Mg²⁺ to stop the kinase reaction.
Test Compound This compoundThe potential inhibitor being screened.
Control Inhibitor e.g., Staurosporine (broad-spectrum)Positive control for inhibition.
DMSO ACS GradeSolvent for compounds (negative control).
Microplates 384-well, low-volume, blackHTS format plates to minimize background fluorescence.
Plate Reader Capable of FP detectionInstrument to measure the assay signal.
Detailed HTS Protocol for Kinase FP Assay

This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.[7]

  • Compound Plating:

    • Using an acoustic dispenser (e.g., Labcyte Echo), transfer 50 nL of the test compound (this compound) from the library stock plate to the assay plate. Final concentration should typically be 1-10 µM.

    • Plate positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle) in dedicated columns.

  • Enzyme Addition:

    • Prepare a 2X kinase solution in assay buffer. The optimal concentration should be predetermined via enzyme titration experiments.

    • Dispense 5 µL of the 2X kinase solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a 2X substrate/ATP solution in assay buffer. The peptide concentration should be at or below its Kₘ, and the ATP concentration should be at its Kₘ for competitive inhibitor screening.

    • Dispense 5 µL of the 2X substrate/ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.

    • Incubate for 60-90 minutes at room temperature. The plate should be sealed to prevent evaporation.

  • Reaction Termination and Detection:

    • Prepare the detection solution containing the anti-phosphopeptide antibody in stop solution.

    • Dispense 10 µL of the detection solution into each well. The total volume is now 20 µL.

    • Incubate for 30-60 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an FP-capable microplate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Analysis and Quality Control
  • Percent Inhibition Calculation:

    • The primary data is the millipolarization (mP) value from the reader.

    • Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))

      • mP_sample: mP value of the test compound well.

      • mP_high_control: Average mP of the negative control (DMSO, 0% inhibition).

      • mP_low_control: Average mP of the positive control (Staurosporine, 100% inhibition).

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical measure of the assay's quality and robustness. An acceptable Z' for HTS is > 0.5.[5][12]

    • Calculate Z' using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

      • SD_high and Mean_high: Standard deviation and mean of the high control (DMSO).

      • SD_low and Mean_low: Standard deviation and mean of the low control (Staurosporine).

Part 2: Cell-Based HTS Assay for GPCR Modulation

GPCRs represent one of the largest families of drug targets, involved in a vast range of physiological processes.[13] Cell-based assays provide a more biologically relevant context for screening.[14] A calcium mobilization assay is a widely used HTS method for identifying modulators of GPCRs that signal through the Gαq pathway.[15]

Principle of the Calcium Mobilization Assay

Gαq-coupled GPCRs, upon activation by an agonist, stimulate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in cytosolic Ca²⁺ can be detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The change in fluorescence intensity is measured over time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).[16] An agonist will induce a signal, while an antagonist will block the signal induced by a known agonist.

GPCR_Calcium_Flux cluster_pathway Gq-Coupled GPCR Signaling Pathway Ligand Agonist (e.g., Test Compound) GPCR GPCR (Target) Ligand->GPCR Binds G_Protein Gαq/βγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to PIP2 PIP₂ ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R on Ca_Store Ca²⁺ Store Ca_Cytosol Cytosolic Ca²⁺ (Increase) ER->Ca_Cytosol Releases Ca²⁺ Fluo_Dye Ca²⁺-Sensitive Dye Ca_Cytosol->Fluo_Dye Binds to Fluorescence Fluorescence Signal Fluo_Dye->Fluorescence Generates

Caption: Signaling cascade for a Gq-coupled GPCR calcium flux assay.

Materials and Reagents
Reagent/MaterialDescription/SupplierPurpose
Cell Line HEK293 or CHO expressing the target GPCRHost system for the assay.
Cell Culture Medium DMEM/F-12 with 10% FBS, Pen/StrepFor cell growth and maintenance.
Calcium-Sensitive Dye Fluo-4 AM, Cal-520 AM (Molecular Probes, AAT Bioquest)Fluorescent reporter of intracellular calcium.
Probenecid Sigma-AldrichAnion-exchange transport inhibitor to prevent dye leakage.
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4Buffer for the assay execution.
Control Agonist Known agonist for the target GPCRPositive control for agonism.
Control Antagonist Known antagonist for the target GPCRPositive control for antagonism.
Test Compound This compoundThe compound being screened.
Microplates 384-well, black, clear-bottom, cell-culture treatedPlates for cell seeding and assay.
FLIPR System Molecular DevicesInstrument for kinetic fluorescence reading.
Detailed HTS Protocol for Calcium Mobilization Assay
  • Cell Plating:

    • Harvest and count cells. Seed 10,000-20,000 cells per well in 25 µL of culture medium into 384-well assay plates.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare a 2X dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.

  • Screening (Antagonist Mode Example):

    • Prepare a compound source plate containing this compound and control antagonists at 4X final concentration.

    • Transfer 10 µL from the compound plate to the cell plate. Incubate for 15-30 minutes.

    • Prepare an agonist source plate containing a known agonist at a concentration that gives ~80% of the maximal response (EC₈₀).

    • Place both the cell plate and the agonist plate into the FLIPR instrument.

  • Data Acquisition:

    • The FLIPR initiates a kinetic read, measuring baseline fluorescence for 10-20 seconds.

    • The instrument's integrated pipettor then adds 10 µL of the agonist from the agonist plate to the cell plate.

    • Fluorescence is continuously monitored for an additional 60-120 seconds to capture the calcium flux.

  • Screening (Agonist Mode):

    • The protocol is similar, but the compound plate contains the potential agonists. The second addition will be buffer only. A hit is a compound that induces a calcium signal on its own.

Data Analysis and Quality Control
  • Data Analysis:

    • The output is a kinetic curve of fluorescence intensity over time.

    • The response is typically quantified as the maximum signal minus the minimum (baseline) signal.

    • Calculate percent activity (for agonists) or percent inhibition (for antagonists) relative to control wells.

  • Quality Control (Z'-Factor):

    • The Z'-factor is calculated similarly to the biochemical assay, using the signal from positive control (agonist/antagonist) and negative control (DMSO) wells to assess assay performance.[17]

Part 3: Hit Validation and Triage Strategy

A primary HTS campaign will generate a list of "hits." However, many of these may be false positives.[18] A rigorous hit validation cascade is crucial to eliminate artifacts and focus resources on the most promising compounds.[18][19]

Hit Validation Workflow

The progression from a primary hit to a validated lead follows a multi-step process. This workflow ensures that confirmed hits are potent, selective, and act via a specific, on-target mechanism.

Hit_Validation_Workflow Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Fresh Solid Sample Re-test) Primary_Screen->Hit_Confirmation Top 1-2% of Hits Dose_Response Dose-Response Analysis (IC₅₀ / EC₅₀ Determination) Hit_Confirmation->Dose_Response Confirmed Actives Orthogonal_Assay Orthogonal Assay (Different Technology/Readout) Dose_Response->Orthogonal_Assay Potent Compounds Promiscuity_Counterscreen Promiscuity Counterscreens (e.g., Aggregation Assay) Orthogonal_Assay->Promiscuity_Counterscreen Confirmed On-Target Activity Selectivity_Profiling Selectivity Profiling (Panel of Related Targets) Promiscuity_Counterscreen->Selectivity_Profiling Non-Promiscuous Hits Validated_Lead Validated Lead Compound Selectivity_Profiling->Validated_Lead Selective Compounds

References

Introduction: The Benzofuran Scaffold and the Quest for Specific Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-benzofuran-7-ylamine as a versatile chemical probe scaffold. This document provides the foundational principles, detailed experimental protocols, and data interpretation guidelines necessary to leverage this molecule for target identification and validation.

The benzofuran core is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antiviral, antioxidant, and anti-inflammatory properties.[1][2][3] This inherent bioactivity makes the benzofuran scaffold a fertile ground for the development of chemical probes—small molecules designed to selectively interact with and modulate the function of specific proteins.[4]

A high-quality chemical probe is an essential tool for dissecting complex biological pathways and validating novel drug targets.[5] Unlike genetic methods like CRISPR or RNAi, chemical probes offer rapid, tunable, and often reversible control over protein function, enabling the study of dynamic cellular processes.[4] The utility of a probe is defined by its potency, selectivity, and a well-characterized mechanism of action.[6][7]

This guide focuses on This compound , a simple yet versatile benzofuran derivative. While extensive research exists on the broader class of benzofurans, this specific molecule remains underexplored. However, its structure presents significant opportunities. The benzofuran core provides a stable scaffold, and preliminary data from related compounds suggest potential interactions with key enzyme classes, such as monoamine oxidases (MAOs).[8] Crucially, the 7-amino group serves as a versatile chemical handle, allowing for straightforward derivatization to create a suite of more sophisticated tools, such as fluorescent probes for imaging or affinity probes for target identification.

This document will guide the user through the process of validating this compound as a chemical probe, starting with its characterization as a potential enzyme inhibitor and extending to its use as a platform for developing advanced biological tools.

Physicochemical Properties and Handling

A thorough understanding of the probe's fundamental properties is the first step in experimental design.

PropertyValueSource
Chemical Name This compound[9]
CAS Number 4013-73-4[9]
Molecular Formula C₉H₉NO[10]
Molecular Weight 147.18 g/mol [11]
Appearance Solid (Varies by supplier)N/A
Solubility Soluble in DMSO, Methanol, EthanolGeneral chemical knowledge
Storage Store at 2-8°C, protect from light and moistureGeneral chemical knowledge

Note: For cellular assays, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced artifacts.

Application 1: Screening for Monoamine Oxidase (MAO) Inhibition

Scientific Rationale: Derivatives of 2-methylbenzofuran have been patented as potential inhibitors of monoamine oxidase (MAO), a key enzyme family involved in neurotransmitter metabolism and a target for antidepressant and neuroprotective drugs.[8] Therefore, a primary application of this compound is to screen for its inhibitory activity against MAO-A and MAO-B. This protocol uses a commercially available luminescent assay to determine the compound's potency (IC₅₀).

Workflow for MAO Inhibition Screening

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cpd This compound (DMSO Stock) SerialDil 1. Prepare Serial Dilution of Compound Cpd->SerialDil Enz Recombinant Human MAO-A & MAO-B Plate 2. Add Enzyme, Substrate, and Compound to Plate Enz->Plate Sub MAO Substrate Sub->Plate Det Detection Reagent AddDet 4. Add Detection Reagent Det->AddDet SerialDil->Plate Incubate1 3. Incubate at RT (e.g., 60 min) Plate->Incubate1 Incubate1->AddDet Incubate2 5. Incubate at RT (e.g., 20 min) AddDet->Incubate2 Read 6. Read Luminescence Incubate2->Read Plot Plot Luminescence vs. log[Compound] Read->Plot IC50 Calculate IC₅₀ Value Plot->IC50

Caption: Workflow for determining the IC₅₀ of this compound against MAO enzymes.

Detailed Protocol: In Vitro MAO-Glo™ Assay

This protocol is adapted from standard procedures for luminescent enzyme assays.

Materials:

  • This compound

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (contains MAO substrate, Luciferin Detection Reagent, and assay buffer)

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) for positive controls

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from the 10 mM stock.

  • Enzyme/Substrate Master Mix: Prepare two separate master mixes, one for MAO-A and one for MAO-B, according to the assay kit manufacturer's instructions. This mix will contain the appropriate enzyme and substrate in the assay buffer.

  • Assay Plating:

    • To the appropriate wells of a white assay plate, add 1 µL of each compound dilution from your series. Include wells with DMSO only (negative control) and wells with your positive control inhibitors.

    • Initiate the reaction by adding 20 µL of the Enzyme/Substrate Master Mix to each well.

  • Enzymatic Reaction: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-generating secondary reaction.

    • Mix on a plate shaker for 1 minute.

    • Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Normalize the data: Set the average signal from the DMSO-only wells as 100% activity and the average signal from a saturating concentration of the positive control inhibitor as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to calculate the IC₅₀ value. This is the concentration of the compound that inhibits 50% of the enzyme's activity.

Application 2: Derivatization into a Fluorescent Probe for Cellular Imaging

Scientific Rationale: To confirm that a chemical probe engages its intended target within a complex cellular environment, it is highly advantageous to create a fluorescent analog.[12] The 7-amino group on this compound is an ideal nucleophile for covalent linkage to a fluorophore containing an amine-reactive group (e.g., an N-hydroxysuccinimide [NHS] ester or isothiocyanate). This creates a powerful tool for visualizing the probe's subcellular localization via fluorescence microscopy, providing clues about its target's location.

Workflow for Fluorescent Probe Synthesis and Application

Fluorescent_Probe_Workflow cluster_synthesis Probe Synthesis & Purification cluster_imaging Cellular Imaging Protocol cluster_analysis Image Analysis Probe This compound Reaction 1. Covalent Coupling Reaction (DMF, Base) Probe->Reaction Dye Amine-Reactive Fluorophore (e.g., Fluorescein-NHS) Dye->Reaction Purify 2. Purification via HPLC Reaction->Purify Confirm 3. Characterization (Mass Spec, NMR) Purify->Confirm Treat 2. Treat Cells with Fluorescent Probe Confirm->Treat Culture 1. Culture Cells on Glass-Bottom Dishes Culture->Treat Wash 3. Wash to Remove Unbound Probe Treat->Wash Fix 4. Fix and Permeabilize (Optional) Wash->Fix Stain 5. Counterstain Nuclei (DAPI) and/or Organelles Fix->Stain Image 6. Acquire Images via Confocal Microscopy Stain->Image Localize Determine Subcellular Localization Image->Localize Colocalize Quantify Colocalization with Organelle Markers Localize->Colocalize

Caption: General workflow for synthesizing a fluorescent probe and its application in cellular imaging.

Protocol: Synthesis of a Fluorescein-Conjugated Probe

Materials:

  • This compound

  • 5(6)-Carboxyfluorescein succinimidyl ester (Fluorescein-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Reaction Setup: In a nitrogen-flushed vial, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add Base: Add TEA or DIPEA (2-3 equivalents) to the solution to act as a base.

  • Add Fluorophore: Slowly add a solution of Fluorescein-NHS (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature, protected from light, for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Purification: Once the reaction is complete, purify the crude product using reverse-phase HPLC to isolate the fluorescently-labeled probe.

  • Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol: Cellular Imaging with the Fluorescent Probe

Materials:

  • Synthesized fluorescent probe (e.g., 2-Methyl-benzofuran-7-yl-fluorescein)

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells if studying MAOs)

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixing

  • 0.1% Triton X-100 in PBS for permeabilization

  • DAPI solution for nuclear counterstaining

  • (Optional) Organelle-specific stains (e.g., MitoTracker™ Red CMXRos)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency at the time of imaging. Allow them to adhere overnight.

  • Probe Incubation: Prepare a working solution of the fluorescent probe in pre-warmed complete medium (e.g., 1-10 µM). Replace the medium in the dishes with the probe-containing medium.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Washing: Gently wash the cells three times with warm PBS to remove any unbound probe.

  • Fixation (Optional, for endpoint assays):

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If intracellular targets are expected, add 0.1% Triton X-100 for 10 minutes to permeabilize the membranes, then wash again.

  • Counterstaining: Incubate cells with DAPI (for nuclei) and/or other organelle trackers according to manufacturer protocols. Wash thoroughly with PBS.

  • Imaging: Mount the coverslips or place the dish on the stage of a confocal microscope. Acquire images using the appropriate laser lines and filter sets for your probe (e.g., 488 nm excitation for fluorescein) and counterstains (e.g., 405 nm for DAPI).

Validation and Control Experiments

The generation of robust and reproducible data hinges on the use of proper controls.[6]

  • The Negative Control: To validate that an observed biological effect is due to the specific interaction of the probe with its target, a negative control is essential. This is a close structural analog of the probe that is inactive against the target. For this compound, a potential negative control could be the N-acetylated version (2-Methyl-N-acetyl-benzofuran-7-amine), where the amino group's properties are altered, likely disrupting the key interactions with the target protein. This control should be tested in parallel in all biological assays.

  • Orthogonal Probes: Use a structurally distinct, known inhibitor of the same target (if available) to confirm that it produces the same biological phenotype. This strengthens the link between target inhibition and the observed outcome.[6]

  • Target Engagement Assays: Direct evidence of the probe binding to its target in a cellular context is the gold standard. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA measures the change in thermal stability of a protein upon ligand binding, providing direct proof of target engagement in intact cells or cell lysates.[13]

Conclusion

This compound represents a promising starting point for the development of a sophisticated chemical probe toolkit. Its potential as an enzyme inhibitor, combined with the synthetic tractability afforded by its 7-amino group, makes it a valuable scaffold for researchers in chemical biology and drug discovery. By following the principles and protocols outlined in this guide—from initial biochemical screening to the creation of advanced fluorescent derivatives—researchers can systematically validate this molecule and its progeny, leading to new insights into complex biological systems and the validation of novel therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-benzofuran-7-ylamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic amine, a key building block in pharmaceutical research. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The most common and often most practical synthetic route to this compound is a two-stage process. It begins with the construction of the benzofuran core bearing a nitro group at the 7-position, followed by the reduction of this nitro group to the target primary amine.

Synthesis_Workflow cluster_0 Stage 1: Benzofuran Ring Formation cluster_1 Stage 2: Nitro Group Reduction Start 2-Hydroxy-3-nitrobenzaldehyde + Chloroacetone Reaction1 Base-Catalyzed Cyclization Start->Reaction1 Intermediate 2-Methyl-7-nitrobenzofuran Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 FinalProduct This compound Reaction2->FinalProduct Optimization_Cyclization Start Low Yield in Cyclization? CheckPurity Check Purity of Starting Materials Start->CheckPurity First Step MonitorReaction Monitor Reaction by TLC (Incomplete Conversion?) Start->MonitorReaction AnalyzeByproducts Significant Byproducts Observed? MonitorReaction->AnalyzeByproducts No ScreenBase Screen Bases (K₂CO₃, Cs₂CO₃) MonitorReaction->ScreenBase Yes OptimizeTemp Optimize Temperature (60-100 °C) AnalyzeByproducts->OptimizeTemp Yes ScreenSolvent Screen Solvents (MeCN, DMF, Acetone) ScreenBase->ScreenSolvent ScreenSolvent->OptimizeTemp ImprovedYield Improved Yield OptimizeTemp->ImprovedYield Reduction_Selection Start Choosing a Reduction Method PressureEquip Pressure Hydrogenator Available? Start->PressureEquip SensitiveGroups Other Reducible Functional Groups Present? PressureEquip->SensitiveGroups No CatHydro Use Catalytic Hydrogenation (Pd/C, H₂) PressureEquip->CatHydro Yes TransferHydro Use Transfer Hydrogenation (Pd/C, NH₄HCO₂) SensitiveGroups->TransferHydro No SnCl2 Use SnCl₂·2H₂O / EtOH SensitiveGroups->SnCl2 Yes (Mild & Selective) Scale Reaction Scale? Scale->SnCl2 Small/Medium FeHCl Use Fe / NH₄Cl (Good for large scale) Scale->FeHCl Large (>10g) TransferHydro->Scale SnCl2->Scale

Technical Support Center: 2-Methyl-benzofuran-7-ylamine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of 2-Methyl-benzofuran-7-ylamine. The methodologies and solutions presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My column chromatography of this compound is showing significant tailing and poor separation. What is the cause and how can I fix it?

Answer:

This is a classic problem encountered when purifying basic compounds like aromatic amines on standard silica gel. The issue stems from the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica. This strong acid-base interaction leads to irreversible adsorption, peak tailing, and loss of product on the column.

Root Cause Analysis:

  • Acid-Base Interaction: Silica gel is acidic (pKa ≈ 4.5), while this compound is basic due to the amine functional group. This leads to strong binding that hinders smooth elution.[1][2]

  • Inappropriate Mobile Phase: A purely neutral mobile phase (e.g., hexane/ethyl acetate) lacks a component to compete with the product for binding to the acidic stationary phase.

Solutions & Step-by-Step Protocols:

  • Mobile Phase Modification (Recommended First Step):

    • Protocol: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A typical starting concentration is 0.1-1% (v/v).

    • Mechanism: The added amine base will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound.[1] This allows your product to elute based on polarity differences with impurities, rather than being held up by strong ionic interactions.

    • Step-by-Step:

      • Prepare your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate).

      • Add triethylamine to a final concentration of 0.5%. For 1 liter of eluent, this would be 5 mL of TEA.

      • Equilibrate your silica gel column with this modified mobile phase for at least 3-5 column volumes before loading your sample. This ensures the stationary phase is fully passivated.

      • Run the chromatography as usual. You should observe significantly sharper peaks and improved separation.

  • Use of an Amine-Functionalized Stationary Phase:

    • Protocol: For particularly challenging separations, switch from standard silica gel to an amine-functionalized silica (often designated as NH2-silica or KP-NH).[1][2]

    • Mechanism: These columns have a surface that is already basic, which eliminates the problematic acid-base interaction with the analyte. This often allows for the use of simpler, non-basic mobile phases like hexane/ethyl acetate.[1]

    • Considerations: While highly effective, this is a more expensive option than simply modifying the mobile phase. It is best reserved for when mobile phase modification proves insufficient.

Question 2: I am struggling to induce crystallization of my purified this compound. It keeps oiling out. What should I do?

Answer:

"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's solubility in the chosen solvent system is too high, or when cooling is performed too rapidly. For aromatic amines, oxidation can also be a complicating factor, leading to impure, difficult-to-crystallize oils.[3]

Troubleshooting Workflow for Crystallization:

Below is a decision-making workflow to systematically find a suitable crystallization condition.

G start Start: Oily Product solvent_choice Select Solvent System (Single or Binary) start->solvent_choice slow_cool Slow Cooling to RT, then 0-4 °C solvent_choice->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Filter & Dry check_crystals->success Yes scratch Scratch Inner Surface with Glass Rod check_crystals->scratch No oiling_out Still Oiling Out? check_crystals->oiling_out Oiled Out seed Add Seed Crystal (if available) scratch->seed seed->check_crystals re_dissolve Re-dissolve (Heat) add_antisolvent Add Anti-Solvent Dropwise (e.g., Heptane, Water) re_dissolve->add_antisolvent add_antisolvent->slow_cool oiling_out->re_dissolve Yes change_solvent Change Solvent System oiling_out->change_solvent No Improvement change_solvent->solvent_choice

Caption: Decision workflow for troubleshooting crystallization.

Recommended Solvent Systems:

The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

Solvent SystemTypeBoiling Point (°C)PolarityNotes
TolueneSingle111LowGood for aromatic compounds. Slow evaporation can yield high-quality crystals.
Isopropanol (IPA) / WaterBinary~83 (IPA)MediumDissolve in minimal hot IPA, then add water dropwise until turbidity appears. Reheat to clarify, then cool slowly.
Ethanol / HeptaneBinary~78 (Ethanol)MediumDissolve in hot ethanol, add heptane as the anti-solvent.
Dichloromethane / HexaneBinary~40 (DCM)MediumGood for vapor diffusion. Dissolve in a small amount of DCM and place in a larger chamber of hexane.

Pro-Tip on Preventing Oxidation: Aromatic amines can oxidize on exposure to air and light, which introduces impurities that inhibit crystallization.[3] If you suspect this is an issue, perform the crystallization under an inert atmosphere (e.g., Nitrogen or Argon).

Question 3: My NMR analysis shows my final product is >95% pure, but I see a persistent baseline impurity in my HPLC. What could it be and how do I remove it?

Answer:

This discrepancy between NMR and HPLC purity is common and often points to an impurity that is either structurally very similar to your product or present at a low level that is difficult to integrate by NMR but easily detected by a sensitive HPLC detector (like a UV detector).

Potential Impurities & Solutions:

  • Oxidized Species: Aromatic amines are susceptible to air oxidation, forming colored, often more polar, impurities.

    • Identification: These often appear as a different color (e.g., yellow, brown) and may have a slightly different retention time in reverse-phase HPLC.

    • Solution: A final purification step can be an activated carbon treatment.

      • Protocol: Dissolve the product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (approx. 1-2% by weight). Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the carbon. This is very effective at removing highly conjugated, colored impurities.

  • Residual Triethylamine (from chromatography): If you used TEA in your column chromatography, it can be difficult to remove completely by rotary evaporation alone.

    • Identification: A broad singlet around 1.0-1.3 ppm (triplet) and 2.5-2.8 ppm (quartet) in the 1H NMR, although it may be hidden. It is often more visible in HPLC.

    • Solution: Use an acid wash during workup if your product is stable to acid.

      • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid (e.g., 1M HCl).[4] The protonated triethylamine will partition into the aqueous layer.[4] Afterwards, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Caution: This may also extract your amine product into the aqueous layer if it becomes protonated. A better method is often co-evaporation with a high-boiling point solvent like toluene on a rotary evaporator to azeotropically remove the TEA.

  • Starting Material or Synthetic Precursor: Depending on the synthetic route, unreacted starting materials or closely related intermediates may co-elute with your product.

    • Solution: Re-purification using a different method may be necessary. If you initially used column chromatography, try recrystallization. If you crystallized, try a careful column using a shallower gradient or a different solvent system to improve resolution. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separations.[5][6]

References

Technical Support Center: Synthesis of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-benzofuran-7-ylamine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, side reactions, and optimization strategies encountered during the synthesis of this valuable research intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Introduction

This compound is a key building block in medicinal chemistry, valued for its privileged benzofuran scaffold. The synthetic route, while conceptually straightforward, often involves steps that are prone to side reactions, leading to reduced yields and complex purification challenges. The most common strategy involves the formation of the 2-methyl-7-nitrobenzofuran intermediate, followed by the reduction of the nitro group. This guide will focus on troubleshooting the critical steps of this pathway.

Common Synthetic Pathway Overview

The typical synthesis begins with a suitably substituted phenol, proceeds through the formation of the benzofuran ring, and concludes with a nitro group reduction. The most pivotal and often problematic stage is the intramolecular cyclization to construct the benzofuran core.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab.

Part 1: Benzofuran Ring Formation

The construction of the 2-methyl-7-nitrobenzofuran intermediate is frequently accomplished by the O-alkylation of 2-nitrophenol with a propargyl halide, followed by an intramolecular cyclization.

Q1: My yield for the intramolecular cyclization of 2-nitro-1-(prop-2-yn-1-yloxy)benzene is very low, and I see a complex mixture of byproducts. What is happening?

A1: This is the most common failure point. Low yields are typically due to suboptimal reaction conditions that favor undesired intermolecular reactions over the desired intramolecular cyclization. The key factors to control are the base, solvent, and temperature.

  • Mechanistic Insight: The reaction proceeds via deprotonation of the terminal alkyne, followed by a nucleophilic attack onto the aromatic ring (a variation of the Sonogashira coupling followed by cyclization) or a base-mediated rearrangement and cyclization[1][2]. Side reactions often involve polymerization of the propargyl ether or intermolecular coupling, especially at high concentrations.

  • Troubleshooting Steps:

    • Choice of Base & Solvent: Weak inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often preferred. Strong bases can promote unwanted side reactions.

    • Catalyst System: This cyclization is often catalyzed by copper(I) salts (e.g., CuI)[2][3]. Ensure your CuI is fresh and anhydrous. The absence or deactivation of the catalyst will halt the desired reaction.

    • Temperature Control: The reaction may require heating, but excessive temperatures can lead to decomposition and polymerization. An empirical approach to find the optimal temperature (e.g., 80-120 °C) is recommended.

    • High Dilution: To favor the intramolecular reaction, running the synthesis at high dilution (e.g., 0.05 M) can significantly suppress intermolecular side products.

Q2: During the initial O-alkylation of 2-nitrophenol with propargyl bromide, I am getting a significant amount of a C-alkylated side product. How can I improve the selectivity for O-alkylation?

A2: This is a classic problem of ambident nucleophilicity in phenoxides. The phenoxide ion can be attacked at the oxygen (O-alkylation, desired) or at the ortho/para positions of the ring (C-alkylation, undesired).

  • Mechanistic Insight: The selectivity is governed by Hard and Soft Acid-Base (HSAB) theory and solvent effects. The oxygen atom is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer." Propargyl bromide is a relatively soft electrophile.

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents like acetone or DMF generally favor O-alkylation[4]. In these solvents, the cation of the base (e.g., K⁺ from K₂CO₃) is well-solvated, leaving a more reactive, "naked" phenoxide oxygen anion, which promotes reaction at the more electronegative oxygen site.

    • Base/Counter-ion: Using potassium carbonate (K₂CO₃) is often superior to sodium carbonate (Na₂CO₃). The larger, softer potassium ion associates less tightly with the hard phenoxide oxygen, increasing its availability for alkylation.

Table 1: Comparison of Conditions for Benzofuran Ring Formation

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)K₂CO₃ is a milder base, reducing decomposition and side reactions.
Solvent THFDMF or AcetonitrileHigher boiling polar aprotic solvents improve solubility and reaction rates.
Catalyst None or Old CuIFresh Copper(I) Iodide (CuI)Cu(I) is essential for activating the alkyne for cyclization[3][5].
Concentration 0.5 M0.05 MHigh dilution favors intramolecular cyclization over intermolecular polymerization.
Temperature >140 °C80 - 120 °COptimized temperature prevents thermal decomposition of starting material.
Part 2: Nitro Group Reduction

The final step is the reduction of 2-methyl-7-nitrobenzofuran to this compound. While generally high-yielding, this step can also present challenges.

Q3: My nitro reduction using catalytic hydrogenation (H₂/Pd-C) is stalling or giving me halogenated byproducts from my solvent (DCM). How can I fix this?

A3: Catalytic hydrogenation is powerful but can be sensitive. Stalling is often due to catalyst poisoning. Furthermore, using chlorinated solvents like dichloromethane (DCM) with palladium catalysts is highly discouraged, as it can lead to catalyst deactivation and unwanted side reactions.

  • Troubleshooting Steps:

    • Solvent Change: Switch to a non-halogenated solvent like ethanol, methanol, or ethyl acetate. These are standard for catalytic hydrogenation[6].

    • Catalyst Health: Ensure the Pd/C catalyst is not old or poisoned. If the nitro compound was synthesized using sulfur- or tin-containing reagents, trace impurities can poison the palladium. Purify the nitro-intermediate thoroughly before reduction.

    • Alternative: Transfer Hydrogenation: This is often a more reliable and safer method. It avoids the need for high-pressure hydrogen gas[7][8]. A common system is ammonium formate or formic acid as the hydrogen source with Pd/C in methanol[9]. This method is highly effective and chemoselective[7].

Q4: I used Tin(II) Chloride (SnCl₂) for the reduction, but my workup is difficult, and the product is contaminated with tin salts. What is a better approach?

A4: SnCl₂ is a classic reagent but notorious for producing tin oxide emulsions during aqueous workup, which complicates product isolation[10].

  • Mechanistic Insight: The reduction involves the transfer of electrons from Sn(II) to the nitro group, with the tin being oxidized to Sn(IV)[10]. The resulting tin salts are often poorly soluble and form colloidal suspensions.

  • Troubleshooting & Alternatives:

    • Improved Workup: After reaction, basify the mixture carefully with a saturated sodium bicarbonate solution or NaOH until the pH is >8. This will precipitate tin hydroxides, which can sometimes be removed by filtration through a pad of celite. Subsequent extraction with ethyl acetate may then be cleaner.

    • Alternative Metal Reductants: Iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a greener and often cleaner alternative to SnCl₂[6]. The resulting iron oxides are typically easier to filter off.

    • Recommended Method: Catalytic Transfer Hydrogenation: As mentioned in A3, this method (e.g., Pd/C, ammonium formate) is often the cleanest and most efficient, avoiding stoichiometric metal waste altogether[7][9].

Table 2: Comparison of Nitro Reduction Methods

MethodProsConsBest For
H₂ / Pd-C High yield, clean byproducts (H₂O).Requires H₂ gas setup, sensitive to catalyst poisons, can reduce other functional groups.Clean substrates without sulfur or other catalyst poisons.
SnCl₂ Tolerates many functional groups[11].Difficult workup (tin salts), stoichiometric metal waste[10].When catalytic methods fail due to poisoning.
Fe / NH₄Cl Inexpensive, environmentally benign, easy workup.Requires acidic conditions, can be slower.A robust, scalable, and greener alternative to SnCl₂.
Transfer Hydrogenation No H₂ gas needed, highly selective, fast, clean[7][8].Catalyst cost (though used in small amounts).Highly recommended for most applications due to safety, selectivity, and ease of use.

Workflow & Decision Making Diagrams

The following diagrams, rendered in Graphviz DOT language, illustrate key decision-making processes for troubleshooting.

G cluster_0 Troubleshooting: Low Yield in Benzofuran Cyclization Start Low Yield Observed Check_Catalyst Is Cu(I) catalyst fresh and active? Start->Check_Catalyst Check_Base Is the base appropriate? (e.g., K2CO3) Check_Catalyst->Check_Base Yes Optimize_Temp Optimize Temperature (e.g., 80-120°C) Check_Catalyst->Optimize_Temp No, Replace Catalyst Check_Dilution Is reaction run at high dilution? (<0.1M) Check_Base->Check_Dilution Yes Check_Base->Optimize_Temp No, Change Base Check_Dilution->Optimize_Temp Yes Check_Dilution->Optimize_Temp No, Dilute Reaction Success Yield Improved Optimize_Temp->Success

Caption: Decision tree for troubleshooting low yields in the benzofuran ring formation step.

G cluster_1 Reaction Pathways for Propargyl Phenol Ether Start 2-Nitro-1-(prop-2-yn-1-yloxy)benzene Desired Intramolecular Cyclization (5-exo-dig) Start->Desired High Dilution, Cu(I) Catalyst Undesired Intermolecular Polymerization Start->Undesired High Concentration Product 2-Methyl-7-nitrobenzofuran Desired->Product Byproduct Polymeric Tar Undesired->Byproduct

Caption: Competing reaction pathways for the cyclization precursor.

Detailed Protocols

Protocol 1: Optimized Synthesis of 2-Methyl-7-nitrobenzofuran

  • To a solution of 2-nitro-1-(prop-2-yn-1-yloxy)benzene (1.0 eq) in anhydrous DMF (to make a 0.05 M solution), add potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-methyl-7-nitrobenzofuran.

Protocol 2: Robust Catalytic Transfer Hydrogenation

  • Dissolve 2-methyl-7-nitrobenzofuran (1.0 eq) in methanol.

  • Add ammonium formate (HCOONH₄, 5.0 eq).

  • Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% Pd). Caution: Pd/C may be pyrophoric.

  • Heat the mixture to reflux (approx. 65 °C) and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction and filter it through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine to remove residual ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and if necessary, purify by column chromatography or recrystallization to yield this compound.

References

Optimization of reaction conditions for 2-Methyl-benzofuran-7-ylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2-Methyl-benzofuran-7-ylamine. As a pivotal structural motif in medicinal chemistry, optimizing its synthesis is critical for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the common challenges encountered during its preparation.

Section 1: Synthetic Strategy Overview

The most reliable and commonly employed pathway to this compound is a two-stage process. This approach circumvents the challenges of direct amination of the benzofuran ring, which often suffers from poor regioselectivity and harsh reaction conditions.

  • Stage 1: Benzofuran Ring Formation & Nitration. Construction of the 2-methyl-7-nitrobenzofuran intermediate. This is the key step that builds the core heterocyclic system.

  • Stage 2: Nitro Group Reduction. Conversion of the 7-nitro group to the target 7-amino group.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Reduction Starting Materials Starting Materials Intermediate 2-Methyl-7-nitrobenzofuran Starting Materials->Intermediate Intramolecular Cyclization Final_Product This compound Intermediate->Final_Product Nitro Group Reduction G Start Low Yield in Cyclization Step Cause1 Cause: Inactive Catalyst or Co-catalyst Start->Cause1 Cause2 Cause: Poor Base Selection or Presence of Water Start->Cause2 Cause3 Cause: Incorrect Temperature or Reaction Time Start->Cause3 Sol1 Solution: • Use fresh Pd/Cu catalyst. • Ensure catalyst is handled under inert gas. • Consider a more robust ligand/catalyst system. Cause1->Sol1 Sol2 Solution: • Switch to a stronger, non-nucleophilic base (e.g., Cs₂CO₃). • Use anhydrous solvent and reagents. • Avoid bases like NaHCO₃ at high temps. Cause2->Sol2 Sol3 Solution: • Increase temperature in 10°C increments. • Monitor reaction by TLC every 2-4 hours. • Allow reaction to run for up to 24 hours. Cause3->Sol3

Technical Support Center: Investigating the Degradation of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 2-Methyl-benzofuran-7-ylamine. This guide is designed to provide practical, field-proven insights and troubleshooting for the experimental challenges you may encounter. Our approach is rooted in the principles of forced degradation, a cornerstone of developing robust, stability-indicating analytical methods as required by regulatory bodies like the FDA and ICH.[1][2][3] While specific degradation pathways for this compound are not extensively documented in public literature, this guide leverages established knowledge of aromatic amine and benzofuran chemistry to anticipate and address potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for a novel compound like this compound?

A1: Forced degradation, or stress testing, is crucial for several reasons in early-stage drug development.[4] The primary goals are to:

  • Elucidate Degradation Pathways: To understand how the molecule degrades under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress).[4]

  • Develop Stability-Indicating Methods: To create and validate an analytical method, typically HPLC, that can accurately measure the parent compound and separate it from its degradation products.[1][2][5] This ensures the method is specific for the active pharmaceutical ingredient (API).

  • Inform Formulation and Packaging Development: Understanding the compound's liabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from environmental factors.[1][4]

  • Characterize Degradation Products: To identify and characterize any significant degradation products, which may have toxicological implications.[6][7]

Q2: I have no prior information on the stability of this compound. Where do I begin with stress conditions?

A2: When working with a novel compound, a systematic approach is recommended. Start with relatively mild stress conditions and escalate as needed to achieve a target degradation of 5-20%.[4] Excessive degradation can complicate the identification of primary degradation pathways. A good starting point is outlined in the table below.

Stress ConditionInitial Experimental SetupPotential Degradation Sites on this compound
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursAmine group protonation, potential ether linkage cleavage in the furan ring under harsh conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPotential for reactions involving the amine group, though generally aromatic amines are more stable to base.
Oxidation 3% H₂O₂ at room temperature for 24 hoursThe aromatic amine is highly susceptible to oxidation, potentially forming N-oxides, nitroso, or nitro derivatives. The benzofuran ring may also be a target.
Photolysis Exposure to light (ICH Q1B option 1 or 2) in solution and as a solidAromatic amines and benzofuran rings can be photosensitive, leading to complex degradation pathways including polymerization.[8][9]
Thermal Degradation 80°C for 48 hours (as solid and in solution)Assess the intrinsic thermal stability of the molecule.[10][11][12]

Troubleshooting Experimental Workflows

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Section 1: Hydrolytic Degradation Studies

Q1.1: I'm not observing any degradation under my initial acidic conditions. What should I do?

A1.1: If you see no degradation, it suggests the compound is stable under those conditions. Before concluding this, verify your analytical method's sensitivity. If the method is sound, you can gradually increase the stress.

  • Troubleshooting Steps:

    • Confirm Method Sensitivity: Ensure your analytical method's limit of detection (LOD) and limit of quantitation (LOQ) are appropriate to detect small amounts of degradation products.[5]

    • Increase Acid Concentration: Incrementally increase the acid concentration (e.g., to 1 M HCl).

    • Increase Temperature: Raise the temperature in controlled steps (e.g., to 80°C).

    • Extend Exposure Time: Increase the duration of the study.

    • System Suitability: Always run a system suitability test before your sample sequence to ensure the HPLC system is performing correctly.[5]

Q1.2: My sample shows significant degradation in acidic solution, but I see many small, poorly resolved peaks in my HPLC chromatogram. How can I improve the separation?

A1.2: This is a common challenge when a compound degrades into multiple, often structurally similar, products. The goal is to optimize your HPLC method to achieve baseline separation of the main degradants from the parent peak.[5]

  • Troubleshooting Steps:

    • Gradient Optimization: If you are using an isocratic method, switch to a gradient. If you are already using a gradient, make it shallower to increase the separation between closely eluting peaks.

    • Mobile Phase pH: The ionization state of your amine-containing compound and its degradants is critical. Experiment with different mobile phase pH values. A pH 2-3 units away from the pKa of the amine will ensure it's fully protonated and may improve peak shape.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivity can significantly alter the elution order and resolution.

    • Column Chemistry: Consider a different column stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic and polar compounds.

Section 2: Oxidative Degradation Studies

Q2.1: After adding hydrogen peroxide, the solution of my compound turned a dark color, and I see a very broad peak or no peak at all in the chromatogram. What is happening?

A2.1: Aromatic amines are notoriously susceptible to oxidation, and the color change suggests the formation of polymeric or highly conjugated species. These products may not be amenable to standard reversed-phase HPLC.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Start with a much lower concentration of hydrogen peroxide (e.g., 0.1%).

    • Control Temperature: Perform the experiment at a lower temperature (e.g., 4°C) to slow down the reaction rate.

    • Time Sampling: Take samples at very early time points (e.g., 5, 15, 30 minutes) to try and capture the initial degradation products before they polymerize.

    • Quench the Reaction: Before injection, quench the excess peroxide with an antioxidant like sodium bisulfite to prevent on-column degradation.[13]

    • Alternative Analytical Techniques: If the products are highly polar or polymeric, consider techniques like hydrophilic interaction chromatography (HILIC) or size-exclusion chromatography (SEC).

Section 3: Photostability Studies

Q3.1: My compound seems to be degrading in the control sample (wrapped in foil) as well as the light-exposed sample. How do I differentiate between photolytic and thermal degradation?

A3.1: This indicates that your compound may also be thermally labile under the experimental conditions.

  • Troubleshooting Steps:

    • Temperature Control: Ensure your photostability chamber has adequate temperature control. The light source can generate heat. Run a parallel control sample in a dark oven at the same temperature as the photostability chamber.

    • Solution vs. Solid State: Analyze the degradation in both the solid state and in solution. Thermal degradation might be more pronounced in solution.

    • Kinetic Analysis: Plot the degradation over time for both the light-exposed and dark control samples. The difference in the degradation rate will give you the true photolytic degradation.

Section 4: Analytical Method Troubleshooting

Q4.1: I am having trouble with peak tailing for the parent compound, this compound. What are the likely causes?

A4.1: Peak tailing for basic compounds like aromatic amines is often due to secondary interactions with the silica support of the HPLC column.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Using a mobile phase pH of around 2.5-3.0 will protonate the amine group and also suppress the ionization of residual silanol groups on the column packing, reducing secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns designed for high-purity silica with extensive end-capping are less prone to silanol interactions.

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress MS signals.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a lower concentration.[14]

Q4.2: I have identified several degradation products by LC-MS, but I need to confirm their structures. What is the next step?

A4.2: High-resolution mass spectrometry (HRMS) can provide accurate mass and elemental composition, but for unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[6][7][15]

  • Workflow for Structure Elucidation:

    • Isolate the Degradants: Use preparative or semi-preparative HPLC to isolate sufficient quantities of the major degradation products.

    • Acquire HRMS Data: Obtain high-resolution MS/MS data to get fragmentation patterns, which provide clues about the structure.

    • Perform NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated degradants.[15][16] This will allow you to piece together the molecular structure.

    • Compare with Parent Compound: Compare the NMR and MS data of the degradants with that of the parent compound to identify the specific structural changes.

Visualizing Experimental Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API API Hydrolysis Hydrolysis API->Hydrolysis Oxidation Oxidation API->Oxidation Photolysis Photolysis API->Photolysis Thermal Thermal API->Thermal HPLC_DAD HPLC-DAD/UV Hydrolysis->HPLC_DAD Oxidation->HPLC_DAD Photolysis->HPLC_DAD Thermal->HPLC_DAD LC_MS LC-MS HPLC_DAD->LC_MS Identify Masses Method Validated Stability-Indicating Method HPLC_DAD->Method Structure_Elucidation Structure Elucidation (NMR, HRMS) LC_MS->Structure_Elucidation Isolate & Characterize Pathway Degradation Pathway Structure_Elucidation->Pathway

Caption: A typical workflow for forced degradation studies.

HPLC Troubleshooting Logic

HPLC_Troubleshooting Problem Chromatographic Problem (e.g., Poor Resolution, Tailing) Check_Mobile_Phase Adjust Mobile Phase (pH, Organic %) Problem->Check_Mobile_Phase Start Here Change_Gradient Modify Gradient Slope Check_Mobile_Phase->Change_Gradient If no improvement Resolved Problem Resolved Check_Mobile_Phase->Resolved Success Check_Column Evaluate Column (Age, Chemistry) Change_Gradient->Check_Column If no improvement Change_Gradient->Resolved Success Check_Hardware Inspect Hardware (Leaks, Pump) Check_Column->Check_Hardware If no improvement Check_Column->Resolved Success Check_Hardware->Resolved Success

Caption: A systematic approach to troubleshooting common HPLC issues.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-benzofuran-7-ylamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-benzofuran-7-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this hydrophobic compound in various biological assays. Poor solubility can lead to inaccurate and unreliable data, including underestimated potency and variable results.[1][2] This guide provides in-depth, practical solutions and troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous assay buffers?

Answer: this compound possesses a chemical structure with significant hydrophobic characteristics. The benzofuran ring system is inherently non-polar. While the amine group offers some potential for hydrogen bonding, the molecule's larger hydrocarbon structure dominates, leading to poor solubility in water-based solutions like phosphate-buffered saline (PBS) and cell culture media.[3] Compounds with high lipophilicity and molecular weight often present solubility challenges in aqueous environments.[4]

Q2: I've dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture medium. What's happening?

Answer: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its aqueous solubility limit.[5][6] While this compound is likely soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this high-concentration stock is rapidly diluted when introduced to the aqueous environment of your assay buffer or media.[5] The DMSO concentration plummets, and the aqueous medium cannot maintain the compound in solution, causing it to precipitate.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

Answer: This is cell-line dependent, but a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxic effects.[5] Some sensitive assays may even require concentrations below 0.1%.[7] It is always best practice to run a vehicle control experiment to determine the tolerance of your specific cell line to various DMSO concentrations.[8] High concentrations of DMSO can make cell membranes more permeable and can sometimes interfere with assay signals or protein stability.[9]

Q4: My compound seems to dissolve initially but then I see precipitation in the incubator after a few hours. Why does this happen?

Answer: This is likely due to either the compound's instability in the culture conditions (e.g., degradation into less soluble byproducts) or changes in the media itself.[6] Cellular metabolism can alter the pH of the medium over time, which can significantly impact the solubility of a pH-sensitive compound like an amine.[3][6] Additionally, temperature changes and interactions with media components, such as proteins in serum, can also lead to delayed precipitation.[5][10]

Troubleshooting Guides & Protocols

Issue 1: Immediate Precipitation Upon Dilution

This is the most common solubility issue. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.

Recommended Protocol: Serial Dilution Technique

This method avoids the abrupt solvent change that causes precipitation.[6]

Materials:

  • High-concentration stock solution of this compound in 100% DMSO (e.g., 10-30 mM).[4]

  • Pre-warmed (37°C) sterile assay buffer or cell culture medium.[6]

  • Sterile microcentrifuge tubes or a 96-well plate.[11]

Procedure:

  • Ensure Complete Dissolution of Stock: Before starting, confirm your DMSO stock is fully dissolved. If needed, gently warm the solution to 37°C or briefly sonicate.[5][12] Visually inspect for any particulates.[5]

  • Prepare Intermediate Dilution: Create an intermediate dilution by adding a small volume of your DMSO stock to a larger volume of pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM solution with 2% DMSO.

  • Vigorous Mixing: It is critical to add the stock solution to the medium while vigorously vortexing or mixing.[5] This promotes rapid and uniform dispersion, preventing localized high concentrations that can initiate precipitation.[5]

  • Perform Serial Dilutions: Use the intermediate dilution to perform a series of subsequent dilutions in pre-warmed medium to achieve your final desired concentrations.[11][13] This ensures the DMSO concentration is progressively lowered.

Issue 2: Low Overall Aqueous Solubility

If serial dilution alone is insufficient, several formulation strategies can enhance the intrinsic solubility of this compound in your assay.

Strategy A: pH Modification

The amine group in this compound is basic and can be protonated at acidic pH.[3][14] The resulting salt form (e.g., hydrochloride salt) often has significantly higher aqueous solubility than the free base.[15][16]

Considerations:

  • Assay Compatibility: Ensure that altering the pH of your buffer is compatible with your biological system (e.g., enzyme activity, cell viability).

  • pKa Value: The effectiveness of this strategy depends on the compound's pKa. Generally, adjusting the pH to be ~2 units below the pKa of the amine group will ensure it is predominantly in its more soluble, ionized form.[17]

Strategy B: Use of Solubilizing Excipients

Excipients are additives that can help keep hydrophobic compounds in solution.

Excipient Type Mechanism of Action Common Examples Considerations
Co-solvents Water-miscible organic solvents that increase solubility.[18]Polyethylene Glycols (PEGs), Ethanol, Glycerol.[4][18]Must test for toxicity and assay interference. Use the minimum amount necessary.[18]
Surfactants Form micelles that encapsulate the hydrophobic compound.[19]Tween® 80, Poloxamers, Solutol® HS-15.[19][20]Can be toxic at higher concentrations. Ensure concentration is above the Critical Micelle Concentration (CMC).[15]
Cyclodextrins Form inclusion complexes where the hydrophobic compound sits within a cage-like structure.[19][21]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[19]Can improve solubility, stability, and bioavailability.[22][23] The complex size may affect cell permeability.
Recommended Protocol: Formulation Screening
  • Prepare Stock Solutions: Create concentrated stock solutions of various excipients (e.g., 10% w/v HP-β-CD in water, 20% Tween 80 in water).

  • Test Formulations: Prepare small-scale test formulations by adding the this compound DMSO stock to assay buffer containing different types and concentrations of excipients.

  • Equilibrate and Observe: Allow the solutions to equilibrate (e.g., shake for 1-2 hours at a controlled temperature) and then visually inspect for precipitation.[24]

  • Quantify Solubility: For the most promising formulations, filter the solutions to remove any undissolved compound and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[25][26]

Issue 3: Inconsistent Results and Suspected Precipitation

Low-level, unobserved precipitation can be a major source of experimental variability and inaccurate structure-activity relationships (SAR).[7][27]

Workflow for Ensuring Compound Remains in Solution

This workflow helps validate that your compound is fully solubilized at the tested concentrations.

Caption: Workflow for preparing and validating compound solutions.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the analysis of 2-Methyl-benzofuran-7-ylamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally related compounds. The complex substitution pattern on this benzofuran core often leads to challenging NMR spectra. This resource provides in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and expert insights to facilitate accurate spectral interpretation.

Frequently Asked Questions (FAQs) & Spectral Assignment Guide

Q1: My ¹H NMR spectrum shows a complex aromatic region. How can I begin to assign the protons of the benzene ring (H-4, H-5, and H-6)?

A1: The aromatic region of this compound is challenging due to the influence of both the electron-donating amino group (-NH₂) and the benzofuran system. Here’s a systematic approach to assignment:

  • Understand Substituent Effects: The -NH₂ group at C-7 is a strong electron-donating group, which will shield the ortho (H-6) and para (H-4) positions, shifting them upfield (to a lower ppm value) compared to the meta position (H-5). The oxygen atom in the furan ring also contributes to the overall electron density.

  • Predict Splitting Patterns:

    • H-4: This proton is coupled to H-5, so it should appear as a doublet.

    • H-5: This proton is coupled to both H-4 and H-6, and will therefore appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are different).

    • H-6: Coupled to H-5, this proton will appear as a doublet.

  • Look for Characteristic Coupling Constants: In aromatic systems, ortho coupling (³JHH) is typically in the range of 6-9 Hz, which will be observed between H-4/H-5 and H-5/H-6.[1][2]

A logical first step is to identify the triplet, which corresponds to H-5. The two doublets can then be assigned based on their expected chemical shifts, with H-6 likely being the most upfield due to the strong ortho effect of the -NH₂ group.

Q2: I see a sharp singlet around 2.4 ppm and a broader signal that seems to move between experiments. What are these?

A2:

  • The sharp singlet is characteristic of the methyl group (2-CH₃) . Its integration should correspond to three protons. It appears as a singlet because there are no adjacent protons to couple with. In some benzofuran systems, long-range coupling between the H-3 proton and a 2-methyl group can occur, but it is often too small to be resolved.[3]

  • The broad, variable signal is the amine protons (7-NH₂) . These protons are "labile," meaning they can exchange with trace amounts of water or acidic impurities in the NMR solvent (like CDCl₃).[4] This exchange process broadens the signal and makes its chemical shift highly dependent on factors like solvent, concentration, and temperature.[5][6][7] In dry DMSO-d₆, proton exchange is slower, and you are more likely to see a sharper signal for the NH₂ protons.[8]

Q3: The proton on the furan ring (H-3) is difficult to identify. Where should I look for it and what should it look like?

A3: The H-3 proton of the benzofuran ring typically appears as a singlet or a finely split multiplet in the range of 6.3-6.8 ppm. In this specific molecule, it is adjacent to the methyl-substituted C-2, so it will not show any strong (vicinal) coupling. However, it can exhibit weak long-range coupling (⁴J) to the methyl protons or to H-4, which may cause slight broadening or a very small splitting of the singlet.[3][9]

Troubleshooting Common Spectral Issues

Q4: The signals for the aromatic protons are overlapping and difficult to resolve. What can I do?

A4: Signal overlap in the aromatic region is a common problem. Here are several effective strategies:

  • Increase Magnetic Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • Change the Solvent: Using a solvent with different anisotropic properties, such as benzene-d₆ or acetone-d₆, can induce differential shifts in the proton signals, potentially resolving the overlap.

  • Run a 2D COSY Experiment: A Correlation Spectroscopy (COSY) experiment is the most definitive way to resolve this issue. It will show cross-peaks between protons that are coupled to each other. You should expect to see a cross-peak connecting H-4 with H-5, and another connecting H-5 with H-6. This will unambiguously confirm their connectivity.

Q5: My amine (NH₂) peak is completely gone or just a very broad, rolling baseline. Is my sample degraded?

A5: This is usually not a sign of degradation. It's a classic indicator of rapid proton exchange.

  • The "D₂O Shake": A simple and definitive troubleshooting experiment is the "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The labile NH₂ protons will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the NH₂ signal will disappear completely. This confirms the identity of the amine peak.[4]

  • Solvent Choice: As mentioned, running the spectrum in DMSO-d₆ will slow down this exchange and usually results in a much sharper, more easily identifiable NH₂ peak.[8]

Advanced Experimental Protocols for Full Structural Confirmation

When 1D NMR is insufficient, 2D NMR techniques are essential for unambiguous assignment of both proton and carbon signals.[10][11][12][13][14]

Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
  • Objective: To identify protons that are spin-coupled (typically 2-3 bonds apart).

  • Methodology:

    • Prepare a sample of 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Load a standard COSY pulse sequence on the spectrometer.

    • Acquire the data with sufficient scans to achieve a good signal-to-noise ratio.

    • Process the 2D data with a sine-bell window function in both dimensions.

  • Interpreting the Data: Look for off-diagonal cross-peaks. A cross-peak between two signals on the diagonal confirms that those two protons are coupled. For this molecule, you will confirm the H-4/H-5 and H-5/H-6 connectivities.

Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify which protons are directly attached to which carbon atoms (one-bond C-H correlations).[15][16]

  • Methodology:

    • Use the same sample as the COSY experiment.

    • Load a standard HSQC pulse sequence (an edited HSQC is useful as it can differentiate between CH/CH₃ and CH₂ groups by phase).

    • The spectral width in the ¹³C dimension should encompass the expected range for aromatic and aliphatic carbons (~10-160 ppm).

  • Interpreting the Data: Each peak in the 2D spectrum correlates a proton signal (on the x-axis) with the carbon signal it is directly bonded to (on the y-axis).[17] This allows you to definitively assign the carbons for H-3, H-4, H-5, H-6, and the 2-methyl group.

Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for assigning quaternary (non-protonated) carbons.[15][16]

  • Methodology:

    • Use the same sample.

    • Load a standard HMBC pulse sequence. The experiment is typically optimized for a long-range coupling constant of ~8 Hz.

  • Interpreting the Data: Look for correlation peaks that connect protons to carbons they are not directly attached to. Key expected correlations for assigning the quaternary carbons are:

    • H-3 → C-2, C-3a, C-7a

    • 2-CH₃ → C-2, C-3, C-3a

    • H-6 → C-7, C-7a, C-4

    • H-4 → C-5, C-6, C-3a, C-7a

The workflow for using these 2D NMR experiments is summarized in the diagram below.

Data Summary & Visualizations

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings
Position Atom Type Predicted ¹H δ (ppm) Splitting Pattern Predicted ¹³C δ (ppm) Key HMBC Correlations
2-CH₃¹H~2.4s-C-2, C-3, C-3a
H-3¹H~6.4s-C-2, C-3a, C-7a
H-4¹H~6.8d, J ≈ 7-8 Hz-C-5, C-6, C-3a, C-7a
H-5¹H~7.0t, J ≈ 7-8 Hz-C-4, C-6, C-7, C-3a
H-6¹H~6.6d, J ≈ 7-8 Hz-C-4, C-5, C-7, C-7a
7-NH₂¹H3.5-5.0 (variable)br s-C-6, C-7, C-7a
C-2¹³C--~155H-3, 2-CH₃
C-3¹³C--~102H-4, 2-CH₃
C-3a¹³C--~128H-3, H-4, H-5, 2-CH₃
C-4¹³C--~110H-5, H-6
C-5¹³C--~125H-4, H-6
C-6¹³C--~112H-4, H-5, 7-NH₂
C-7¹³C--~145H-5, H-6, 7-NH₂
C-7a¹³C--~148H-3, H-6, 7-NH₂
2-CH₃¹³C--~14-

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) are given in Hz. s=singlet, d=doublet, t=triplet, br s=broad singlet.

Workflow for Complete NMR Spectral Assignment

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Structure Elucidation H_NMR Acquire ¹H NMR Assign_Simple Assign unambiguous signals (e.g., 2-CH₃, H-3) H_NMR->Assign_Simple C_NMR Acquire ¹³C NMR COSY Run ¹H-¹H COSY Assign_Simple->COSY If overlap exists Assign_Aromatic Assign aromatic spin system (H-4, H-5, H-6) COSY->Assign_Aromatic HSQC Run ¹H-¹³C HSQC Assign_CH Assign protonated carbons (C-3, C-4, C-5, C-6, 2-CH₃) HSQC->Assign_CH HMBC Run ¹H-¹³C HMBC Assign_Quat Assign quaternary carbons (C-2, C-3a, C-7, C-7a) HMBC->Assign_Quat Assign_Aromatic->HSQC Assign_CH->HMBC Final Final Structure Confirmation Assign_Quat->Final

Caption: Workflow for the unambiguous assignment of this compound using 1D and 2D NMR.

References

Preventing byproduct formation in 2-Methyl-benzofuran-7-ylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation and Troubleshooting Reactions

Welcome to the Technical Support Center for the synthesis of 2-Methyl-benzofuran-7-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in the synthesis of this important benzofuran derivative. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the typical byproducts associated with them?

A1: The synthesis of this compound typically involves multi-step sequences. A common strategy involves the construction of the benzofuran core followed by the introduction or modification of the amino group. Two plausible synthetic pathways are outlined below, along with their potential side reactions.

Route A: Palladium-Catalyzed Cyclization of a Substituted Phenol and Alkyne

This route is a versatile method for forming the benzofuran ring.[1][2]

  • Core Reaction: A palladium-catalyzed coupling and cyclization of an appropriately substituted 2-aminophenol derivative with a propyne equivalent.

  • Potential Byproducts:

    • Incomplete Cyclization: Starting materials or the intermediate coupled product may remain if the cyclization step is not driven to completion.

    • Homocoupling of Alkyne: Dimerization of the alkyne starting material can occur, leading to undesired impurities.

    • Isomeric Aminobenzofurans: If the starting aminophenol is not correctly substituted, or if reaction conditions are not optimal, other positional isomers of the aminobenzofuran may form.

    • Dehalogenation: If a halogenated precursor is used, reductive dehalogenation can lead to the formation of byproducts lacking the desired functional group.

Route B: Cyclization of an o-Hydroxy-α-aminosulfone Derivative

This newer methodology offers an efficient route to aminobenzofuran derivatives.

  • Core Reaction: A cascade cyclization involving an ortho-hydroxy α-aminosulfone.[3]

  • Potential Byproducts:

    • Unreacted Starting Materials: Incomplete reaction can leave starting materials in the final mixture.

    • Side reactions of reactive intermediates: The in situ generated intermediates may participate in undesired side reactions if not efficiently trapped in the main reaction pathway.

    • Hydrolysis Products: The presence of water can lead to hydrolysis of intermediates or the final product, especially under acidic or basic conditions.

Troubleshooting Guide: A Deeper Dive into Byproduct Prevention

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions based on mechanistic understanding.

Issue 1: My reaction yields a complex mixture with multiple spots on TLC, and the desired product is a minor component.

This is a common issue often stemming from a lack of control over reaction conditions.

Q2: I am attempting a palladium-catalyzed synthesis and observing significant amounts of what appears to be starting material and several unidentified spots. What is going wrong?

A2: This points towards issues with catalyst activity, reaction conditions, or reagent quality.

  • The "Why": Palladium-catalyzed cross-coupling reactions are sensitive to a variety of factors. The active catalytic species can be deactivated by impurities, or the reaction may not reach the required activation energy. In some cases, side reactions such as polymerization of starting materials can occur.[1]

  • The Solution:

    • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For challenging couplings, consider using more robust ligands like XPhos.[2]

    • Solvent and Base: The polarity of the solvent and the strength of the base can significantly influence the reaction rate and selectivity. Aprotic polar solvents like DMF or acetonitrile are common, and an inorganic base like K₂CO₃ is often effective.

    • Temperature Control: These reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation. Careful optimization of the reaction temperature is crucial.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and sensitive reagents.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ / dppf or [Pd(η³-C₃H₅)Cl]₂ / XPhosDifferent catalyst/ligand systems have varying efficacy depending on the specific nucleophile and substrate.[2]
Solvent Anhydrous MeCN or DMFProvides good solubility for reactants and facilitates the catalytic cycle.
Base K₂CO₃ or Cs₂CO₃Mild inorganic bases are generally effective and minimize side reactions.
Temperature 80-120 °C (optimize)Balances reaction rate with catalyst stability.
Atmosphere Argon or NitrogenPrevents oxidation and deactivation of the palladium catalyst.

Experimental Protocol: Optimized Palladium-Catalyzed Synthesis

  • To an oven-dried Schlenk flask, add the substituted 2-aminophenol (1.0 mmol), the alkyne (1.2 mmol), Pd₂(dba)₃ (0.025 equiv.), and dppf (0.05 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous acetonitrile (5 mL) and K₂CO₃ (2.0 equiv.).

  • Heat the reaction mixture to 120 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my alkyne starting material. How can I prevent this?

A3: Alkyne homocoupling is a common side reaction in palladium-catalyzed processes, often promoted by the copper co-catalyst.

  • The "Why": The Glaser-Hay coupling is a well-known copper-catalyzed dimerization of terminal alkynes. Even when using palladium as the primary catalyst, copper salts are often added as co-catalysts, which can promote this undesired side reaction.

  • The Solution:

    • Copper-Free Conditions: If possible, explore reaction conditions that do not require a copper co-catalyst. Some modern palladium catalysts and ligands can facilitate the desired cross-coupling without copper.

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

    • Use of a Protecting Group: If slow addition is not effective, consider using a silyl-protected alkyne. The protecting group can be removed in a subsequent step.

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting Start Reaction Mixture Analysis (TLC, LC-MS) Identify_Byproducts Identify Byproduct Structures (NMR, HRMS) Start->Identify_Byproducts Incomplete_Reaction Incomplete Reaction Identify_Byproducts->Incomplete_Reaction Unreacted Starting Material Side_Reaction Side Reaction (e.g., Dimerization) Identify_Byproducts->Side_Reaction Unexpected Mass/Structure Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Catalyst/Ligand - Increase Reaction Time Incomplete_Reaction->Optimize_Conditions Modify_Strategy Modify Synthetic Strategy: - Copper-Free Conditions - Slow Reagent Addition - Use Protecting Groups Side_Reaction->Modify_Strategy Pure_Product Pure this compound Optimize_Conditions->Pure_Product Modify_Strategy->Pure_Product

Caption: Troubleshooting workflow for byproduct formation.

Issue 2: My purification by column chromatography is difficult, and I cannot achieve a clean separation of the product from a persistent impurity.

This often indicates the presence of a structurally similar byproduct.

Q4: I have an impurity that co-elutes with my product on silica gel. What could it be and how can I remove it?

A4: Co-elution suggests that the impurity has a similar polarity to your desired product. This could be a positional isomer or a closely related derivative.

  • The "Why": The formation of positional isomers can occur if the directing groups on your starting materials do not provide complete regioselectivity during the cyclization step. For example, in the synthesis of 7-amino-2-methylbenzofuran, the formation of other isomers like 4-amino, 5-amino, or 6-amino-2-methylbenzofuran is possible depending on the starting materials and reaction conditions. These isomers will have very similar polarities, making them difficult to separate by standard chromatography.

  • The Solution:

    • Analytical Confirmation: First, confirm the presence of an isomer using high-resolution mass spectrometry (HRMS) to verify the molecular formula and NMR spectroscopy to identify the substitution pattern on the aromatic ring. A detailed analysis of the aromatic region in the ¹H NMR spectrum can often distinguish between different isomers.

    • Chromatography Optimization:

      • Solvent System: Experiment with different solvent systems for your column chromatography. A change in the eluent polarity or the use of a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) can sometimes improve separation.

      • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

    • Crystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

    • Derivatization: In some challenging cases, it may be necessary to derivatize the mixture to facilitate separation. For example, the amino group could be protected with a bulky protecting group, which may alter the chromatographic properties of the isomers enough to allow for separation. The protecting group can then be removed in a subsequent step.

Visualization of Potential Isomeric Byproducts

Isomers Product This compound (Desired Product) Isomer1 2-Methyl-benzofuran-4-ylamine Isomer2 2-Methyl-benzofuran-5-ylamine Isomer3 2-Methyl-benzofuran-6-ylamine

Caption: Potential isomeric byproducts in the synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-benzofuran-7-ylamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-benzofuran-7-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the multi-step synthesis of this important intermediate.

I. Introduction and Synthetic Strategy Overview

This compound is a key building block in the development of various pharmacologically active compounds. The successful and efficient synthesis of this molecule, particularly when scaling up for preclinical studies, requires careful consideration of reaction conditions, potential side reactions, and purification strategies.

The most common and scalable synthetic route involves a three-step process starting from 2-nitrophenol. This pathway is favored for its use of readily available starting materials and generally robust reaction conditions.

Overall Synthetic Workflow

The synthesis proceeds through the following key transformations:

  • O-Alkylation: Reaction of 2-nitrophenol with chloroacetone to form 1-(2-nitrophenoxy)propan-2-one.

  • Intramolecular Cyclization: Acid-catalyzed cyclodehydration of the intermediate to yield 2-methyl-7-nitrobenzofuran.

  • Nitro Group Reduction: Reduction of the nitro group to the corresponding amine, yielding the final product, this compound.

Below is a visual representation of the overall synthetic workflow.

Synthetic_Workflow 2-Nitrophenol 2-Nitrophenol Step1_Reaction O-Alkylation 2-Nitrophenol->Step1_Reaction Chloroacetone Chloroacetone Chloroacetone->Step1_Reaction Intermediate1 1-(2-Nitrophenoxy) propan-2-one Step1_Reaction->Intermediate1 Step2_Reaction Intramolecular Cyclization Intermediate1->Step2_Reaction Intermediate2 2-Methyl-7-nitrobenzofuran Step2_Reaction->Intermediate2 Step3_Reaction Nitro Reduction Intermediate2->Step3_Reaction Final_Product This compound Step3_Reaction->Final_Product

Caption: Overall synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Step 1: O-Alkylation of 2-Nitrophenol

Q1: What are the recommended conditions for the O-alkylation of 2-nitrophenol with chloroacetone?

A1: The O-alkylation is typically performed under basic conditions to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[1] A common procedure involves reacting 2-nitrophenol with chloroacetone in a polar aprotic solvent like acetone or DMF, with a mild base such as potassium carbonate (K₂CO₃). The reaction is generally heated to ensure a reasonable reaction rate.

Q2: I am observing low yields in the O-alkylation step. What could be the cause?

A2: Low yields can result from several factors:

  • Incomplete deprotonation of the phenol: Ensure the base is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents).

  • Side reactions of chloroacetone: Chloroacetone is a reactive electrophile and can undergo self-condensation or reaction with the solvent.[2] Using a moderate reaction temperature (50-60 °C) can help minimize these side reactions.

  • Purity of starting materials: Ensure both 2-nitrophenol and chloroacetone are of high purity.

Step 2: Intramolecular Cyclization

Q3: Which acid catalyst is most effective for the cyclodehydration step?

A3: A strong acid catalyst is required to promote the intramolecular cyclization. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is highly effective for this transformation, often providing good to excellent yields under mild conditions.[3][4] Other strong acids like concentrated sulfuric acid or polyphosphoric acid can also be used.

Q4: The cyclization reaction is sluggish and incomplete. How can I improve the conversion?

A4: To improve the conversion:

  • Increase the reaction temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, be cautious of potential charring or decomposition at excessively high temperatures.

  • Ensure anhydrous conditions: Water can interfere with the acid catalyst and hinder the cyclization. Use anhydrous solvents and reagents.

  • Catalyst concentration: A higher concentration of the acid catalyst may be necessary, but this should be optimized to avoid excessive side product formation.

Step 3: Nitro Group Reduction

Q5: What are the best methods for reducing the nitro group to an amine in the final step?

A5: Several methods are effective for the reduction of aromatic nitro compounds.[5] For scaling up, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is often preferred due to high yields and cleaner reaction profiles.[5] Another common and cost-effective method is the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[5]

Q6: I am seeing impurities in my final product after the reduction. What are they likely to be?

A6: Common impurities can include:

  • Incomplete reduction: The corresponding nitroso or hydroxylamine intermediates may be present if the reduction is not complete.

  • Over-reduction: Under harsh hydrogenation conditions, the benzofuran ring can be susceptible to reduction.

  • Side products from the chosen reducing agent: For example, when using metals in acid, metal salts may need to be carefully removed during workup.

III. Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the scale-up synthesis.

Problem 1: Formation of a Significant Amount of a Side Product in Step 1 (O-Alkylation)

Symptom: TLC or LC-MS analysis of the crude product from the O-alkylation step shows a major impurity in addition to the desired product.

Possible Cause: A common side reaction is the C-alkylation of the phenoxide ion, leading to the formation of a C-alkylated isomer. While O-alkylation is generally favored, the reaction conditions can influence the O/C alkylation ratio.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can significantly impact the regioselectivity. In polar aprotic solvents like DMF or DMSO, the phenoxide ion is highly solvated, favoring O-alkylation. In contrast, protic solvents can lead to more C-alkylation.

  • Counter-ion Effect: The nature of the cation associated with the phenoxide can also play a role. Using a potassium base (like K₂CO₃) often favors O-alkylation more than a sodium base.

  • Temperature Control: Running the reaction at a lower temperature may improve the selectivity for O-alkylation.

Proposed Optimized Protocol for O-Alkylation (Gram Scale):

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFPromotes O-alkylation
Base Anhydrous K₂CO₃ (1.5 eq)Mild base, favors O-alkylation
Temperature 50-60 °CBalances reaction rate and side reactions
Monitoring TLC or LC-MSTo ensure complete consumption of starting material
Problem 2: Low Yield and Tar Formation During Cyclization (Step 2)

Symptom: The reaction mixture turns dark, and the isolated yield of 2-methyl-7-nitrobenzofuran is low.

Possible Cause: Strong acids at elevated temperatures can lead to polymerization and decomposition of the starting material or product.

Troubleshooting Steps:

  • Choice of Acid: Eaton's reagent is often a milder alternative to concentrated sulfuric acid and can reduce charring.[3]

  • Temperature Control: Maintain a consistent and moderate reaction temperature. Exothermic reactions should be cooled appropriately.

  • Slow Addition: Adding the substrate slowly to the pre-heated acid can help to control the reaction rate and minimize localized overheating.

Troubleshooting_Cyclization Start Low Yield in Cyclization Check_Temp Is Temperature > 100°C? Start->Check_Temp Reduce_Temp Lower Temperature to 80-90°C Check_Temp->Reduce_Temp Yes Check_Acid Using Conc. H₂SO₄? Check_Temp->Check_Acid No Reduce_Temp->Check_Acid Switch_Acid Switch to Eaton's Reagent Check_Acid->Switch_Acid Yes Slow_Addition Implement Slow Substrate Addition Check_Acid->Slow_Addition No Switch_Acid->Slow_Addition Success Improved Yield Slow_Addition->Success

Caption: Troubleshooting flowchart for the intramolecular cyclization step.

Problem 3: Difficulty in Purifying the Final Product (this compound)

Symptom: The crude product is an oil or a dark solid that is difficult to purify by crystallization or column chromatography.

Possible Cause: The amine product can be susceptible to air oxidation, leading to colored impurities. Additionally, residual catalysts or byproducts from the reduction step can complicate purification.

Troubleshooting Steps:

  • Work-up under Inert Atmosphere: Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Acid-Base Extraction: Utilize the basicity of the amine to purify it. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, basifying the aqueous layer and extracting with an organic solvent will yield the purified amine.

  • Salt Formation for Crystallization: Often, the hydrochloride or another salt of the amine is a more stable and crystalline solid than the free base.[6] Formation of the salt can be an effective final purification step.

Detailed Protocol for Purification via Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Acidic Extraction: Extract the organic solution with 1M HCl (aq). Repeat 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts.

  • Wash: Wash the combined aqueous layer with ethyl acetate to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is >10.

  • Extraction of Free Base: Extract the basic aqueous layer with ethyl acetate or dichloromethane. Repeat 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

IV. Scale-Up Considerations and Safety

Scaling up a synthesis from the laboratory bench to preclinical production introduces new challenges.[7][8]

  • Thermal Safety: All three steps of this synthesis can be exothermic. When scaling up, it is crucial to ensure adequate cooling capacity and to consider the rate of reagent addition to control the reaction temperature. "One-pot" reactions where all reagents are mixed and then heated can be particularly dangerous on a larger scale.[7]

  • Reagent and Solvent Handling: Larger quantities of flammable solvents and corrosive reagents require appropriate engineering controls and personal protective equipment.

  • Work-up and Isolation: The work-up procedures need to be scalable. Extractions and filtrations that are straightforward on a small scale can become time-consuming and inefficient at a larger scale. The choice of equipment becomes critical.

  • Purification: Column chromatography is often not practical for large-scale purification. Developing a robust crystallization procedure for the final product or a suitable salt is highly recommended.

Comparative Table of Reaction Parameters: Lab Scale vs. Pilot Scale
ParameterLab Scale (1-10 g)Pilot Scale (100-1000 g)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass reactorHeat transfer, stirring efficiency
Heating/Cooling Heating mantle, ice bathCirculating thermal fluidPrecise temperature control
Reagent Addition Pipette, dropping funnelAddition pumpControlled addition rate to manage exotherms
Work-up Separatory funnelReactor with bottom outlet valveEfficient phase separation
Purification Column chromatography, crystallizationCrystallization, distillationAvoidance of chromatography if possible

V. References

  • Majumdar, K. C., et al. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1281.

  • Wang, L., et al. (2018). The Journal of Organic Chemistry, 83(15), 8016-8024.

  • Organic Chemistry Portal. Benzofuran Synthesis. --INVALID-LINK--

  • ResearchGate. Synthesis of benzofurans via o-alkoxyphenyl arylketones. --INVALID-LINK--

  • Reddy, T. S., et al. (2016). Tetrahedron Letters, 57(48), 5354-5357.

  • ResearchGate. Methods for the synthesis of benzofurans and the procedure described in this work. --INVALID-LINK--

  • BenchChem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. --INVALID-LINK--

  • Gao, C., et al. (2012). Molecules, 17(5), 5699-5708.

  • Matrix Scientific. This compound hydrochloride. --INVALID-LINK--

  • LBP. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. --INVALID-LINK--

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Asian Journal of Chemistry, 22(1), 636-640.

  • Wójcik, M., et al. (2019). Molecules, 24(8), 1549.

  • Google Patents. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof. --INVALID-LINK--

  • Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. --INVALID-LINK--

  • Bem, M., et al. (2007). ARKIVOC, 2007(13), 87-104.

  • Chemtek Scientific. Challenges of scaling up production from grams to kilos. --INVALID-LINK--

  • Wikipedia. Reduction of nitro compounds. --INVALID-LINK--

  • ResearchGate. Synthesis of 2-benzofuranyl-6,7-methylenedioxyquinoline-3-carboxylic acids 3a-h. --INVALID-LINK--

  • Dispatches from Molecule World. “Friedel-Crafty” Reactions with Chloroacetone. --INVALID-LINK--

  • ECHEMI. Synthesis of phenoxyacetone from phenol. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • BIOGEN Científica. This compound. --INVALID-LINK--

  • BenchChem. The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide. --INVALID-LINK--

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. --INVALID-LINK--

  • ResearchGate. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. --INVALID-LINK--

  • Google Patents. DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS. --INVALID-LINK--

  • Royal Society of Chemistry. RSC Advances. --INVALID-LINK--

  • Drug Discovery and Development. Micrograms to Kilos: The Challenges of Scaling. --INVALID-LINK--

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. --INVALID-LINK--

  • Biosynth. 2-Methyl-benzofuran-5-ylamine hydrochloride. --INVALID-LINK--

  • PubMed. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. --INVALID-LINK--

  • Green Chemistry. Cycloamination strategies for renewable N-heterocycles. --INVALID-LINK--

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. --INVALID-LINK--

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. --INVALID-LINK--

  • Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. --INVALID-LINK--

  • Molecules. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. --INVALID-LINK--

  • The Good Scents Company. 2-methyl benzofuran. --INVALID-LINK--

  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. --INVALID-LINK--

References

Technical Support Center: Enhancing the Long-Term Storage Stability of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-benzofuran-7-ylamine. This document provides researchers, scientists, and drug development professionals with in-depth guidance on maintaining the stability and purity of this compound during long-term storage. As a molecule combining a heterocyclic benzofuran ring with an aromatic amine, it possesses unique stability challenges that require careful handling and storage protocols. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in your research.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental question of why this compound can degrade and what factors influence its stability.

Q1: My vial of this compound has changed color from off-white to a dark brown/purple over time. What is causing this discoloration?

A1: The discoloration you are observing is a classic indicator of degradation, primarily through oxidation. Aromatic amines are susceptible to oxidation, a process that is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1]

The primary amine group (-NH₂) on the benzofuran ring is an electron-donating group, which makes the molecule reactive. When oxidized, it can form highly colored quinone-imine type structures and subsequently polymerize into complex, deeply colored impurities. The general mechanism involves the formation of radical intermediates that propagate the degradation process.

Below is a conceptual diagram illustrating the primary degradation pathways for aromatic amines.

cluster_0 Initiation Factors cluster_1 Degradation Pathway Oxygen Oxygen B Oxidized Intermediates (Radicals, N-oxides) Oxygen->B Light (UV) Light (UV) Light (UV)->B Heat Heat Heat->B A This compound (Stable Form) A->B Oxidation C Quinone-imine Species B->C Further Reaction D Colored Polymeric Impurities C->D Polymerization

Caption: Conceptual degradation pathway of this compound.

Q2: Besides oxygen, what other environmental factors should I be concerned about for long-term storage?

A2: Beyond oxidation, you must control for three other critical factors: temperature, moisture, and light.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways. Studies on aromatic amines show that storage at low temperatures is crucial for preserving stability.[2] For long-term storage (months to years), ultra-low temperatures are recommended.

  • Moisture: Amines are often hygroscopic, meaning they readily absorb moisture from the air.[3] Water can act as a catalyst for certain degradation reactions and can lead to the formation of hydrates or other undesirable byproducts.

  • Light: Photons, particularly in the UV spectrum, can provide the activation energy needed to initiate oxidative degradation by creating free radicals.[4]

Section 2: Recommended Protocols for Long-Term Storage

This section provides actionable, step-by-step guidance for preparing and storing your samples to maximize their shelf life.

Q3: What are the ideal conditions for storing this compound for over a year?

A3: To ensure maximum stability, a multi-faceted approach is required. We have consolidated the optimal conditions into the table below. Adhering to these guidelines will minimize degradation and preserve the integrity of your compound.

Parameter Optimal Condition Rationale & Expert Insight
Temperature -80°C to -20°CStudies on various aromatic amines confirm that ultra-low temperatures significantly slow degradation kinetics. A -70°C or -80°C freezer is ideal for long-term storage (≥14 months), while -20°C is suitable for shorter periods.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Replacing the headspace in your storage vial with an inert gas displaces oxygen, the primary driver of oxidative degradation. This is one of the most critical steps for preserving aromatic amines.
Light Exposure Amber Glass Vial or Opaque ContainerTo prevent photo-degradation, the compound must be shielded from light. Amber vials are designed to block UV and other high-energy wavelengths. For added protection, vials can be wrapped in aluminum foil.
Container Tightly Sealed Borosilicate Glass Vial with PTFE-lined capThe container must be non-reactive and provide an airtight seal. High-density polyethylene (HDPE) can also be used, but glass is generally preferred for long-term storage of organic compounds. A Polytetrafluoroethylene (PTFE) cap liner provides a superior chemical barrier.
Moisture Store in a desiccated environmentBefore placing the sealed vial in the freezer, it is best practice to store it inside a larger, sealed container with a desiccant (e.g., silica gel) to protect against moisture ingress, especially during temperature changes.[3]
Q4: I have heard about using antioxidants. Is this a viable strategy for this compound?

A4: Yes, for solution-based storage, the addition of an antioxidant can be highly effective. However, this is generally not done for the neat, solid compound as it would introduce an impurity. If your experimental workflow allows for it, and you are storing the compound in a solvent, adding a stabilizer can be beneficial.

Amine-based antioxidants, such as hindered amine light stabilizers (HALS) or phenolic antioxidants, are designed to scavenge free radicals and inhibit oxidative processes.[4][5][6]

Antioxidant Class Example Mechanism of Action Considerations
Aromatic Amines Naugard™ 445 (4,4'-Bis(α,α-dimethylbenzyl)diphenylamine)[7]Acts as a high-performance heat and oxidative degradation stabilizer.[5]Must be tested for compatibility and potential interference with downstream applications. Start with very low concentrations (e.g., 0.01-0.1% w/w).
Hindered Phenols Butylated Hydroxytoluene (BHT), Irganox® 1010Functions as a free radical trap, terminating the oxidative chain reaction.[4]Widely used but can sometimes exhibit volatility or interfere with certain assays.

Crucial Note: Always perform a small-scale pilot study to ensure any added antioxidant is compatible with your solvent system and does not interfere with your experimental assays before applying it to your bulk supply.

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise and provides solutions.

Q5: I need to frequently access my stock of this compound. What is the best way to do this without degrading the entire batch?

A5: This is a common and critical issue. The repeated warming and cooling of a single stock vial introduces moisture (from condensation) and re-exposes the compound to atmospheric oxygen.

The Solution: Aliquoting.

Never use a single, large container as your working stock. Upon receiving or synthesizing a new batch, you should immediately divide it into multiple smaller, single-use vials under an inert atmosphere. This workflow ensures that the main stock remains untouched and pristine in long-term storage, while you work with smaller, disposable quantities.

Q6: I performed an HPLC analysis, and the purity of my compound has dropped by 5%, with several new, small peaks appearing. What should I do?

A6: A 5% drop in purity is significant and indicates that your current storage protocol is insufficient. The new peaks are degradation products.

Troubleshooting Steps:

  • Immediate Action: Transfer your stock to a lower temperature freezer immediately (e.g., from -20°C to -80°C).

  • Review Your Protocol: Critically assess your handling procedure against the recommendations in Section 2. Are you using an inert atmosphere? Is your vial properly sealed? Are you aliquoting? The most common failure point is inadequate protection from air and moisture.

  • Consider Purification: If the purity is no longer acceptable for your experiments, the material may need to be re-purified. Standard techniques like column chromatography or recrystallization can be used, followed by immediate and proper storage of the purified material in aliquots.

  • Implement a Stability Study: To prevent future failures, a formal stability study (see Section 4) can help you validate your storage and handling protocol.

Section 4: Key Experimental Protocols

This section provides detailed methodologies for preparing your compound for storage and for verifying its stability over time.

Protocol 1: Aliquoting this compound for Long-Term Storage

This protocol describes the "gold standard" method for preparing your compound to ensure maximum stability.

Objective: To partition a bulk quantity of the compound into smaller, single-use vials under an inert atmosphere.

Materials:

  • Bulk container of this compound

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps

  • Source of dry Argon or Nitrogen gas with a regulator and tubing

  • Glove box or glove bag (ideal, but can be adapted without)

  • Analytical balance

  • Spatulas

Procedure:

  • Preparation: Place the bulk container, new vials, caps, and weighing tools inside the glove box. Purge the glove box with the inert gas for at least 15-20 minutes to displace all oxygen.

  • Weighing: Tare a new amber vial on the balance. Carefully transfer the desired amount of this compound (e.g., 10 mg) into the vial. Record the exact weight.

  • Inerting: Before sealing, flush the headspace of the vial with a gentle stream of Argon or Nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly screw on the PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, batch number, exact quantity, and date of aliquoting.

  • Secondary Containment: Place all aliquoted vials into a labeled freezer box. For best practice, place the box inside a larger, sealable bag or container with desiccant.

  • Storage: Transfer the secondary container to a -80°C freezer for long-term storage.

Protocol 2: Setting Up a Long-Term Stability Study via HPLC

Objective: To quantitatively assess the purity of this compound over time under your chosen storage conditions.

Methodology: This protocol uses a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a standard technique for purity assessment of organic molecules.[8]

Workflow Diagram:

cluster_workflow Stability Study Workflow A Prepare & Aliquot Compound (See Protocol 1) B Time Point 0 (T0) Analyze Initial Purity A->B C Store Aliquots (-80°C, Dark, Inert) A->C G Analyze Purity (HPLC) D Time Point 1 (T1) (e.g., 3 Months) C->D E Time Point 2 (T2) (e.g., 6 Months) C->E F Time Point N (Tn) (e.g., 12 Months) C->F D->G E->G F->G H Compare Data to T0 Assess Degradation G->H

Caption: Workflow for a quantitative long-term stability study.

Step-by-Step HPLC Procedure:

  • Prepare Stock Solution: At each time point (T0, T1, T2, etc.), retrieve one aliquot from storage. Allow it to warm to room temperature before opening. Prepare a stock solution in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 254 nm and 280 nm

    • Injection Volume: 10 µL

  • Analysis at T0: Inject the initial sample. The main peak corresponds to this compound. Integrate all peaks and calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • Analysis at Subsequent Time Points: At each scheduled time point, repeat steps 1-2 with a new aliquot.

  • Data Comparison: Compare the purity percentage and the chromatogram profile to the T0 data. A stable compound will show no significant decrease in the main peak area % and no significant increase in impurity peaks.

Fitness for Purpose: This analytical method must be validated to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, and precision, as outlined in guidelines like the Eurachem guide.[9]

References

Validation & Comparative

The Definitive Guide to Structural Validation: A Comparative Analysis for 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. The novel heterocyclic amine, 2-Methyl-benzofuran-7-ylamine, represents a scaffold of significant interest due to the prevalence of the benzofuran moiety in pharmacologically active compounds[1]. Before its potential can be explored, its molecular structure must be validated with absolute certainty.

This guide provides an in-depth, comparative analysis of the techniques available for the structural elucidation of this compound. While single-crystal X-ray crystallography stands as the unequivocal "gold standard," providing a definitive atomic map, its application is not always feasible. Therefore, a robust validation strategy often involves the synergistic use of spectroscopic methods. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare the strengths and limitations of each technique, supported by illustrative experimental data.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides unparalleled detail about the internal lattice of a crystalline substance[2]. By interacting a focused beam of X-rays with a single crystal, we can determine unit cell dimensions, bond lengths, bond angles, and absolute stereochemistry, effectively generating a 3D model of the molecule as it exists in the solid state[3].

The 'Why': Causality in the Crystallographic Workflow

The entire process is a cascade of logical steps designed to move from a bulk powder to a refined, three-dimensional atomic model. The quality of the final structure is entirely dependent on the quality of the initial crystal. A well-ordered, single crystal is essential because it acts as a three-dimensional diffraction grating for the X-rays. The constructive interference of the diffracted X-rays, governed by Bragg's Law (nλ = 2d sinθ), produces a unique diffraction pattern that is mathematically related to the crystal's internal structure[2][4].

Experimental Protocol: From Powder to Final Structure

This protocol is designed as a self-validating system, with checkpoints to ensure data quality at each critical stage.

Step 1: Crystallization - The Art and Science of Crystal Growth

The single most critical, and often challenging, step is growing a diffraction-quality single crystal (typically 0.1-0.3 mm in all dimensions)[5][6]. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.

  • Purity Check: Begin with the highest purity material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder. Confirm purity (>98%) via NMR or HPLC.

  • Solvent Screening: The choice of solvent is crucial. The ideal solvent is one in which the compound is moderately soluble[7]. A systematic approach involves testing a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • Common Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation over several days in a vibration-free environment[6][7].

    • Solvent Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces solubility, promoting crystallization.

    • Thermal Gradient (Slow Cooling): Prepare a saturated solution at an elevated temperature. Allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). An insulated container (e.g., a Dewar flask) can be used to slow the cooling rate[8].

Step 2: Crystal Selection and Mounting

  • Visual Inspection: Using a polarized light microscope, select a crystal that is clear, well-formed with sharp edges, and extinguishes light evenly as the stage is rotated. This indicates a single, well-ordered lattice. Avoid twinned or cracked crystals[5].

  • Mounting: Carefully mount the selected crystal on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion of the atoms and protects the crystal from X-ray damage.

Step 3: Data Collection

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used[3].

  • Unit Cell Determination: A short series of initial X-ray exposures are taken as the crystal is rotated. The positions of the first few diffracted spots are used to determine the dimensions and symmetry of the unit cell.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured multiple times. The intensity of each reflection is recorded.

Step 4: Structure Solution and Refinement

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: A model of the molecule is built and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which should ideally be below 0.05 (5%) for a well-behaved structure.

Step 5: Validation and Deposition

  • Validation: The final structure is validated for geometric reasonability (bond lengths, angles) and to check for any unresolved issues using software like checkCIF[9].

  • Deposition: The final crystallographic data, in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number, ensuring public access for verification[9][10].

Illustrative Data Presentation

Since a crystal structure for this compound has not been publicly reported, the following table represents a plausible set of crystallographic parameters based on similar small organic molecules.

ParameterIllustrative ValueSignificance
Chemical FormulaC₉H₉NOConfirms the elemental composition in the crystal.
Formula Weight147.18 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a=8.5, b=5.6, c=15.2The dimensions of the unit cell.
α, β, γ (°)α=90, β=105, γ=90The angles of the unit cell.
Volume (ų)732The volume of a single unit cell.
Z4The number of molecules per unit cell.
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115Key indicators of the quality of the refined structure. Lower values are better.
CCDC Deposition No.XXXXXXXA unique identifier for retrieving the full crystallographic data from the CCDC database.[10]

Workflow Diagram

scxrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination purity Purity Check (>98%) solvent Solvent Screening purity->solvent grow Crystallization (Slow Evaporation, etc.) solvent->grow select Crystal Selection (Microscopy) grow->select mount Mounting & Cryo-cooling select->mount collect Diffraction Data Collection mount->collect solve Structure Solution (Phase Problem) collect->solve refine Refinement & Model Building solve->refine validate Validation (checkCIF) refine->validate deposit CIF File & CCDC Deposition validate->deposit Final Output

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 2: Orthogonal Validation with Spectroscopic Techniques

While SCXRD is definitive, it is not always achievable. Spectroscopic methods provide complementary data that, when combined, can build a highly confident structural assignment. These techniques probe the molecule's properties in solution or bulk, which can be more relevant to its application than the solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Causality: The principle relies on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency absorbed (chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule. Coupling between adjacent nuclei (J-coupling) reveals through-bond connectivity.

  • Experimental Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The deuterium is not observed in ¹H NMR and provides a lock signal for the spectrometer.

    • Data Acquisition: Acquire a suite of spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

      • ¹³C NMR: Shows the number and electronic environment of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning signals and establishing the complete carbon skeleton and proton attachments. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons.

  • Illustrative NMR Data for this compound (in CDCl₃):

TechniqueExpected Chemical Shifts (δ, ppm) and MultiplicitiesInferred Structural Information
¹H NMR ~7.1-7.3 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.2 (s, 1H, Furan-H), ~4.0 (br s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃)Confirms the presence of aromatic, furan, amine, and methyl protons in the expected ratios.
¹³C NMR ~155 (C), ~145 (C), ~130 (C), ~128 (CH), ~122 (CH), ~115 (C), ~110 (CH), ~105 (CH), ~14 (CH₃)Shows 9 distinct carbon environments, consistent with the proposed structure.
HMBC Correlations from -CH₃ protons (~2.4 ppm) to the furan quaternary carbon (~155 ppm) and furan CH (~105 ppm).Unambiguously confirms the position of the methyl group at C2 of the benzofuran ring.
Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation patterns, valuable information about the molecule's substructures.

  • Causality: The molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass to several decimal places.

  • Experimental Protocol:

    • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).

    • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

    • Analysis: Detect the m/z of the ions. For HRMS, a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap is used.

  • Illustrative MS Data:

Analysis TypeExpected Result (m/z)Inferred Information
HRMS (ESI+) Calculated for [C₉H₉NO+H]⁺: 148.0757. Found: 148.0755Confirms the elemental composition with high confidence.
MS/MS Fragmentation Major fragments at m/z 133 ([M-CH₃]⁺), 118 ([M-NH₂]⁺)The loss of 15 Da is characteristic of a methyl group. The loss of 16 Da corresponds to the amine group.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

  • Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending).

  • Experimental Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

    • Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Illustrative IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300 (two bands)N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic/Furan C-H
2950-2850C-H stretchMethyl C-H
~1620N-H bendPrimary Amine (-NH₂)
1600, 1480C=C stretchAromatic Ring
~1250C-O stretchAryl-Alkyl Ether (Furan)

Part 3: Comparative Analysis - Selecting the Right Tool

The choice of analytical technique depends on the specific question being asked, the availability of the material, and the stage of the research.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Definitive 3D structure, bond lengths/angles, stereochemistry, packingAtomic connectivity, solution-state conformation, purityMolecular formula (HRMS), structural fragmentsPresence of functional groups
Sample Requirement High-quality single crystal (0.1-0.3 mm)5-10 mg, soluble< 1 mg, soluble< 1 mg, solid or liquid
Key Advantage Unambiguous and complete structural determinationExcellent for mapping connectivity and dynamics in solutionHigh sensitivity and accuracy for formula determinationFast, easy, and non-destructive functional group identification
Key Limitation Requires a suitable single crystal, which can be difficult/impossible to growDoes not provide 3D spatial coordinates directly; complex spectra can be challenging to interpretProvides no information on connectivity or stereochemistryProvides limited information on the overall molecular skeleton
Best For... Absolute proof of structure; resolving stereochemistryPrimary structural elucidation of new compounds; purity assessmentConfirming molecular formula; identifying known compoundsQuick verification of functional groups post-synthesis
Decision-Making Workflow

When faced with a new, uncharacterized sample of this compound, a logical analytical workflow would be as follows:

decision_workflow cluster_initial Initial Characterization cluster_final Definitive Proof start New Synthesized Batch of This compound ms HRMS start->ms ir FTIR start->ir nmr 1D/2D NMR start->nmr decision1 Do all spectroscopic data consistently support the proposed structure? ms->decision1 ir->decision1 nmr->decision1 crystallize Attempt Crystallization decision1->crystallize Yes end_revisit Re-evaluate Synthesis/ Purification/Alternative Structures decision1->end_revisit No scxrd Single-Crystal XRD crystallize->scxrd Success end_no_xtal Structure Highly Probable (Based on Spectroscopy) crystallize->end_no_xtal Failure end_absolute Absolute Structure Proven scxrd->end_absolute end_confident Structure Confidently Assigned

Caption: Decision workflow for structural validation.

Conclusion: A Synergistic Approach to Certainty

The structural validation of a novel molecule like this compound is a cornerstone of rigorous scientific research. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, its reliance on high-quality crystals makes it a technique that is powerful but not universally applicable.

A more holistic and robust strategy, therefore, employs a combination of orthogonal techniques. NMR spectroscopy serves as the primary tool for elucidating the molecular framework in solution, mass spectrometry provides an exact molecular formula, and infrared spectroscopy offers rapid confirmation of key functional groups. When the data from these spectroscopic methods are congruent and align with the proposed structure, a high degree of confidence is achieved. The subsequent acquisition of a crystal structure serves as the final, definitive confirmation, resolving any lingering ambiguities and providing a detailed three-dimensional picture that can inform future research in drug design and material science.

References

A Researcher's Guide to Spectroscopic Data Cross-Referencing: The Case of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Spectroscopic analysis provides the foundational data for this confirmation, yet this data is only as reliable as its cross-referencing against established literature values. This guide provides an in-depth, practical comparison of spectroscopic data for 2-Methyl-benzofuran-7-ylamine, a heterocyclic amine of interest in medicinal chemistry.

For the purpose of this illustrative guide, we will cross-reference hypothetical experimental data for this compound with established literature values for the closely related analogue, 2-Methylbenzofuran. This approach is necessitated by the current scarcity of a complete, publicly available spectroscopic dataset for this compound. This comparison will serve to highlight the analytical process and the expected spectral differences arising from the introduction of an amino group at the 7-position of the benzofuran ring system.

The Importance of Spectroscopic Validation

Before delving into the data, it is crucial to understand the causality behind our reliance on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environment.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, aiding in structural confirmation.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Trustworthiness in chemical synthesis is built upon a self-validating system of characterization. By comparing experimental data from these orthogonal techniques with literature precedents, we can confidently confirm the identity and purity of a synthesized compound.

Chemical Structures

G cluster_0 This compound (Hypothetical Experimental) cluster_1 2-Methylbenzofuran (Literature Reference) mol1 mol2

Figure 1: Chemical structures of the target compound and its literature analogue.

Spectroscopic Data Comparison

The following tables present a comparison of hypothetical experimental data for this compound against the literature values for 2-Methylbenzofuran. The predicted shifts and features for the aminated compound are based on established principles of spectroscopy.

¹H NMR Data Comparison (400 MHz, CDCl₃)
Proton 2-Methylbenzofuran (Literature) This compound (Hypothetical Experimental) Expected Difference & Rationale
CH₃ ~2.4 ppm (s)~2.3 ppm (s)Minor upfield shift due to slight changes in electronic environment.
H3 ~6.3 ppm (s)~6.2 ppm (s)Minor upfield shift.
Aromatic H ~7.1-7.5 ppm (m)~6.8-7.3 ppm (m)Significant upfield shift of aromatic protons, especially those ortho and para to the electron-donating NH₂ group.
NH₂ N/A~3.5 ppm (br s)Appearance of a broad singlet characteristic of an amine group.
¹³C NMR Data Comparison (100 MHz, CDCl₃)
Carbon 2-Methylbenzofuran (Literature) This compound (Hypothetical Experimental) Expected Difference & Rationale
CH₃ ~14 ppm~13 ppmMinor upfield shift.
C2 ~155 ppm~154 ppmMinor shift.
C3 ~102 ppm~101 ppmMinor shift.
Aromatic C ~110-130 ppm~105-128 ppmUpfield shifts for carbons ortho and para to the NH₂ group.
C7 ~120 ppm~140 ppmSignificant downfield shift of the carbon directly attached to the nitrogen due to its electronegativity.
Other C ~154 ppm (C7a)~153 ppmMinor shifts for other carbons in the ring system.
Mass Spectrometry (MS) Data Comparison
Parameter 2-Methylbenzofuran (Literature) [1][2]This compound (Hypothetical Experimental) Expected Difference & Rationale
Molecular Formula C₉H₈OC₉H₉NOAddition of a nitrogen and a hydrogen atom.
Molecular Weight 132.16 g/mol [1]147.17 g/mol [3]Increased molecular weight corresponding to the addition of an NH group.
[M]⁺ m/z 132m/z 147The molecular ion peak will be at a higher m/z value.
Infrared (IR) Spectroscopy Data Comparison
Functional Group 2-Methylbenzofuran (Literature) This compound (Hypothetical Experimental) Expected Difference & Rationale
N-H Stretch N/A~3300-3500 cm⁻¹ (two bands)Appearance of characteristic stretches for a primary amine.
C-H Aromatic ~3000-3100 cm⁻¹~3000-3100 cm⁻¹Largely unchanged.
C-H Aliphatic ~2850-3000 cm⁻¹~2850-3000 cm⁻¹Largely unchanged.
C=C Aromatic ~1450-1600 cm⁻¹~1450-1600 cm⁻¹Largely unchanged, though some shifts in intensity are possible.
C-O Stretch ~1000-1300 cm⁻¹~1000-1300 cm⁻¹Largely unchanged.
C-N Stretch N/A~1250-1350 cm⁻¹Appearance of a new band for the aromatic amine C-N bond.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. The rationale behind key experimental choices is provided to ensure data quality and reproducibility.

General Sample Preparation

Rationale: Proper sample preparation is critical to obtaining high-quality spectra. The choice of solvent is paramount and should dissolve the analyte without interfering with the spectral regions of interest.

  • Compound Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral interpretation. Purification via column chromatography or recrystallization may be necessary.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) for NMR analysis as it is a common solvent for organic molecules and its deuterium signal can be used for locking the magnetic field. For IR and MS, a volatile solvent like methanol or dichloromethane is suitable for sample preparation.

¹H and ¹³C NMR Spectroscopy

G Sample Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl3 Vial Transfer to NMR tube Sample->Vial Spectrometer Insert into NMR spectrometer Vial->Spectrometer Acquire Acquire 1H and 13C spectra Spectrometer->Acquire Process Process data (FT, phasing, baseline correction) Acquire->Process Analyze Analyze chemical shifts, coupling constants, and integration Process->Analyze

Figure 2: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Rationale: These parameters are a starting point for a standard ¹H NMR experiment on a small organic molecule.

    • Number of Scans: 16 (to improve signal-to-noise)

    • Relaxation Delay: 1 second

    • Acquisition Time: 2-4 seconds

  • Acquisition Parameters (¹³C NMR):

    • Rationale: ¹³C NMR requires more scans due to the low natural abundance of the ¹³C isotope.

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2 seconds

  • Data Processing: Perform Fourier transform, phase correction, and baseline correction on the acquired free induction decays (FIDs).

  • Analysis: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Analyze the chemical shifts, integration (for ¹H), and multiplicities.

Mass Spectrometry (Electron Ionization - EI)

G Sample Dissolve sample in volatile solvent Injection Inject into GC-MS or direct infusion probe Sample->Injection Ionization Ionize with 70 eV electron beam (EI) Injection->Ionization Analysis Analyze fragments by mass-to-charge ratio Ionization->Analysis Detect Detect ions and generate mass spectrum Analysis->Detect Interpret Identify molecular ion and fragmentation pattern Detect->Interpret

Figure 3: Workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol).

  • Introduction: Introduce the sample into the mass spectrometer via a direct infusion probe or a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

    • Rationale: EI is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which can be compared to library data.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Rationale: ATR is a rapid and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

    • Number of Scans: 32 scans are typically sufficient to obtain a good quality spectrum.

    • Resolution: 4 cm⁻¹ provides adequate detail for most applications.

  • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The cross-referencing of spectroscopic data is a non-negotiable step in the validation of chemical structures. This guide has demonstrated the process by comparing hypothetical experimental data for this compound with literature values for its parent analogue, 2-Methylbenzofuran. The predicted spectral shifts and the appearance of new features corresponding to the amino group underscore the power of these techniques in confirming chemical transformations. Adherence to rigorous experimental protocols and a thorough understanding of the principles of spectroscopy are paramount for ensuring the integrity of scientific research in drug development and beyond.

References

A Comparative Guide to the Monoamine Oxidase Inhibitory Potential of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Benzofurans in Neurological Disorders

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This heterocyclic system is a privileged structure, lending itself to modifications that yield a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Of particular interest to the neuroscience community is the emerging role of benzofuran derivatives as potent and selective inhibitors of monoamine oxidases (MAOs).[1][2]

Monoamine oxidases are a family of mitochondrial enzymes crucial in the regulation of neurotransmitter levels in the central nervous system.[3] They exist in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of key monoamines such as serotonin, dopamine, and norepinephrine. Consequently, inhibitors of these enzymes have found significant therapeutic application in the management of depressive disorders and neurodegenerative conditions like Parkinson's disease.[3]

This guide provides a comparative analysis of the potential biological activity of 2-Methyl-benzofuran-7-ylamine as a monoamine oxidase inhibitor. While direct experimental data for this specific molecule is not yet prevalent in published literature, we can infer its likely activity profile by examining structurally related benzofuran derivatives. By comparing the inhibitory activities of these analogs with established MAO inhibitors, we aim to provide a valuable resource for researchers interested in exploring the therapeutic potential of this chemical class.

Comparative Analysis of MAO Inhibition: Benzofurans vs. Known Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower value for these parameters indicates a higher potency. Our analysis focuses on the inhibitory activity against both MAO-A and MAO-B to assess both potency and selectivity.

CompoundTargetIC50 (µM)Ki (µM)Selectivity Index (SI) (IC50 MAO-A/MAO-B)Reference Compound(s)
Known MAO Inhibitors
MoclobemideMAO-A6.06--[4][5]
ClorgylineMAO-A0.06--[4][5]
Selegiline (L-deprenyl)MAO-B---[4]
PargylineMAO-B0.404--[6]
SafinamideMAO-B---[7]
Benzofuran Derivatives
2l (a benzofuran–thiazolylhydrazone)MAO-A0.07-10.7[4][5]
2l (a benzofuran–thiazolylhydrazone)MAO-B0.75-[4][5]
5-Nitro-2-(4-methoxyphenyl)benzofuranMAO-B0.140->714[2]
2-(2′-bromophenyl)-5-methylbenzofuranMAO-B0.20->500[3][8]
C14 (a ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivative)MAO-B0.037->2700[9]
2b (a benzofuran-thiosemicarbazone hybrid)MAO-B0.0420.035>2380[10]
4c (a 2-azolylmethylene-3-(2H)-benzofuranone derivative)MAO-B0.0160.0061>1100[11]

Disclaimer: The inhibitory activity of this compound is inferred from structurally similar compounds. Direct experimental validation is required.

From the data presented, it is evident that benzofuran derivatives exhibit a strong propensity for selective inhibition of MAO-B. This is a particularly desirable characteristic for the development of therapeutics for neurodegenerative diseases like Parkinson's, where preserving MAO-A activity is beneficial. The methyl and amino substitutions on the benzofuran ring are common motifs in potent MAO inhibitors, suggesting that this compound is a promising candidate for investigation.

The Causality Behind Experimental Design: A Fluorometric Approach to Quantifying MAO Inhibition

To reliably assess the inhibitory potential of novel compounds like this compound, a robust and sensitive assay is paramount. A fluorometric monoamine oxidase inhibitor screening assay is a widely accepted and highly sensitive method for this purpose.

The rationale for employing a fluorometric assay lies in its ability to detect minute changes in enzyme activity, offering a significant advantage over traditional spectrophotometric methods. This assay quantifies the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate, typically p-tyramine. The H2O2 then reacts with a fluorometric probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H2O2 produced and thus to the MAO activity.

G cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (MAO-A/B, Substrate, Inhibitors) Start->Prepare_Reagents Incubate_Inhibitor Incubate MAO Enzyme with Test Compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate Reaction with p-Tyramine Incubate_Inhibitor->Add_Substrate Detect_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Add_Substrate->Detect_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Values Detect_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A simplified workflow for the fluorometric MAO inhibition assay.

Detailed Experimental Protocol: Fluorometric Monoamine Oxidase Inhibition Assay

This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the obtained data.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • This compound and other test compounds

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) for positive controls

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red or equivalent)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) and known inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and known inhibitors in assay buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a detection reagent mixture containing the fluorometric probe and HRP in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the following:

      • Test wells: A specific volume of the diluted test compound and the MAO enzyme solution.

      • Positive control wells: A specific volume of the diluted known inhibitor and the MAO enzyme solution.

      • Negative control (enzyme activity) wells: A specific volume of assay buffer (or solvent control) and the MAO enzyme solution.

      • Blank wells: A specific volume of assay buffer without the enzyme.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding a specific volume of the p-tyramine substrate solution to all wells except the blank.

    • Simultaneously or immediately after, add the detection reagent mixture to all wells.

    • Incubate the plate at a controlled temperature, protected from light, for a defined period (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorometric probe.

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of negative control well))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Monoamine Oxidase and Neurotransmitter Signaling

Understanding the signaling pathway in which MAO enzymes operate is critical to appreciating the therapeutic potential of their inhibitors. MAOs are located on the outer mitochondrial membrane of neurons and glial cells. Their primary function is to degrade monoamine neurotransmitters that have been taken back up into the presynaptic neuron from the synaptic cleft.

G cluster_pathway Monoamine Neurotransmitter Regulation cluster_inhibition Presynaptic_Neuron Presynaptic Neuron MAO Monoamine Oxidase (MAO) on Mitochondria Presynaptic_Neuron->MAO Cytosolic Monoamines Synaptic_Cleft Synaptic Cleft Monoamine_Transporter Monoamine Transporter (Reuptake) Synaptic_Cleft->Monoamine_Transporter Reuptake Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding Postsynaptic_Neuron Postsynaptic Neuron Monoamine_Vesicle Monoamine Vesicles Monoamine_Vesicle->Synaptic_Cleft Release Monoamine_Transporter->Presynaptic_Neuron Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Degradation Inhibitor MAO Inhibitor (e.g., this compound) Inhibitor->MAO Inhibition

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the preclinical efficacy of substituted benzofuran analogs, with a particular focus on aminobenzofurans and related derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents. This document synthesizes available data to draw correlations between in vitro activity and in vivo outcomes, offering insights into the structure-activity relationships (SAR) that drive the pharmacological effects of this versatile heterocyclic scaffold.

Introduction: The Benzofuran Scaffold in Drug Discovery

In Vitro Efficacy: From Cytotoxicity to Mechanistic Insights

The initial assessment of novel chemical entities invariably begins with in vitro assays to determine their intrinsic potency and mechanism of action. For benzofuran analogs, a battery of cell-based and biochemical assays are typically employed.

Cytotoxicity Profiling Across Cancer Cell Lines

A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Table 1: Comparative In Vitro Cytotoxicity of Substituted Benzofuran Analogs

Compound ClassAnalogCancer Cell LineIC50 (µM)Reference
Aminobenzofuran-containing Proximicin Analogs Analog AU-87 MG (Glioblastoma)Not specified, but showed activity[3]
Analog BU-87 MG (Glioblastoma)Not specified, but showed activity[3]
Benzofuran-N-aryl piperazine conjugates Compound 7HeLa (Cervical)0.03[3]
MCF-7 (Breast)12.3[3]
SGC-7901 (Gastric)6.17[3]
2-Benzoyl-3-methyl-6-(2-(morpholin-4-yl)ethoxy)benzofuran derivatives Compound 8MDA-MB-231 (Breast)8.36[3]
Makaluvamine Analogs FBA-TPQMCF-7 (Breast)0.097 - 2.297 (across various cell lines)[4][5]
PEA-TPQVariousLess potent than FBA-TPQ[4][5]
MPA-TPQVariousLess potent than FBA-TPQ[4][5]
DPA-TPQVariousLess potent than FBA-TPQ[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Elucidating the Mechanism of Action: Kinase Inhibition

Many benzofuran derivatives exert their anticancer effects by targeting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

dot

Kinase_Inhibition_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Benzofuran Analog Reaction_Incubation Incubation with ATP to Initiate Reaction Compound_Dilution->Reaction_Incubation Kinase_Substrate_Mix Preparation of Kinase and Substrate Mixture Kinase_Substrate_Mix->Reaction_Incubation Signal_Generation Addition of Detection Reagent (e.g., Luminescence-based) Reaction_Incubation->Signal_Generation Plate_Reading Measurement of Signal (Luminometer) Signal_Generation->Plate_Reading IC50_Determination Calculation of % Inhibition and IC50 Determination Plate_Reading->IC50_Determination

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Compound Preparation: Prepare serial dilutions of the benzofuran analogs in a suitable buffer.

  • Kinase Reaction: In a 384-well plate, combine the test compound, the target kinase, and its substrate.

  • Initiation: Start the reaction by adding ATP and incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

Promising in vitro data provides the rationale for advancing compounds to in vivo models, which offer a more complex biological system to assess efficacy and tolerability.

Xenograft Models: Assessing Antitumor Activity in a Living System

Human tumor xenograft models in immunocompromised mice are the gold standard for evaluating the in vivo anticancer efficacy of novel compounds.

Table 2: Comparative In Vivo Efficacy of Substituted Benzofuran Analogs

Compound ClassAnalogAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Makaluvamine Analogs FBA-TPQMCF-7 Xenograft (mice)5 mg/kg, 3x/week36.2[4]
FBA-TPQMCF-7 Xenograft (mice)10 mg/kg, 3x/weekNot specified, but significant[4]
FBA-TPQMCF-7 Xenograft (mice)20 mg/kg, 3x/week71.6[4]

dot

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Culture Human Cancer Cells Tumor_Implantation Implant Cells into Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Benzofuran Analog or Vehicle Control Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Tumor_Excision Excise Tumors at Study Endpoint Monitoring->Tumor_Excision Data_Analysis Analyze Tumor Growth Inhibition and Biomarkers Tumor_Excision->Data_Analysis

Caption: Experimental workflow for a xenograft tumor model.

Experimental Protocol: Xenograft Tumor Model

  • Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media.

  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

In Vivo Models for Other Indications: Anti-inflammatory Activity

The therapeutic potential of benzofuran derivatives extends beyond oncology. Their anti-inflammatory properties can be assessed in relevant animal models.

Experimental Protocol: Rat Paw Edema Assay

This model is used to evaluate the in vivo anti-inflammatory activity of a compound.

  • Animals: Use healthy Wistar rats (150-200 g).

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the rat's hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after induction.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

In Vitro-In Vivo Correlation (IVIVC): A Critical Analysis

A key challenge in drug development is translating in vitro potency into in vivo efficacy. For the benzofuran analogs discussed, several factors can influence this correlation:

  • Pharmacokinetics (PK): A compound with excellent in vitro potency may fail in vivo due to poor absorption, rapid metabolism, or inefficient distribution to the target tissue.

  • Target Engagement: Demonstrating that the compound reaches its molecular target in the tumor and modulates its activity is crucial. This can be assessed by measuring downstream biomarkers. For example, in the case of FBA-TPQ, western blot analysis of xenograft tumors confirmed changes in protein expression that were consistent with the in vitro findings.[5]

  • Tolerability: The therapeutic window of a compound is determined by its efficacy versus its toxicity. The FBA-TPQ study showed that higher, more efficacious doses were associated with weight loss, indicating a potential toxicity liability.[4]

Conclusion and Future Directions

The substituted benzofuran scaffold represents a promising starting point for the development of novel therapeutics. The available data, while not providing a direct comparison for a single, homologous series of 2-Methyl-benzofuran-7-ylamine analogs, highlights several key takeaways:

  • Potent and Broad-Spectrum Activity: Benzofuran derivatives have demonstrated potent in vitro activity against a range of cancer cell lines and other biological targets.

  • In Vivo Proof-of-Concept: Several analogs have shown significant in vivo efficacy in preclinical models of cancer and inflammation.

  • Structure-Activity Relationships: The nature and position of substituents on the benzofuran ring are critical determinants of biological activity.

Future research should focus on systematic structure-activity relationship studies of well-defined series of analogs, such as those based on the this compound core. A comprehensive evaluation of their in vitro potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties will be essential for identifying lead candidates with a favorable therapeutic index for further preclinical and clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of Aminobenzofuran Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a promising class of neurologically active compounds: aminobenzofuran derivatives. With a primary focus on the 2-Methyl-benzofuran-7-ylamine scaffold and its close structural isomers, we will explore their potential as cholinesterase inhibitors for the therapeutic management of Alzheimer's disease. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced chemical modifications that drive potency and selectivity for this versatile heterocyclic core.

Introduction: The Benzofuran Scaffold in Neurotherapeutics

The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal foundation for designing molecules that can interact with a variety of biological targets. In the context of neurodegenerative diseases like Alzheimer's, benzofuran derivatives have emerged as particularly promising candidates.[3]

Alzheimer's disease (AD) is characterized by a progressive decline in cognitive function, linked significantly to a deficit in the neurotransmitter acetylcholine (ACh).[4] A primary therapeutic strategy is to inhibit the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6] Many recently developed benzofuran derivatives have shown potent inhibitory activity against these enzymes, positioning them as compelling alternatives to established drugs like Donepezil.[7][8] This guide will dissect the structural features of aminobenzofuran derivatives that govern their anti-cholinesterase activity.

The Biological Target: Cholinesterase Inhibition in Alzheimer's Disease

AChE is the primary catalyst for the breakdown of acetylcholine in synaptic clefts. In the later stages of Alzheimer's disease, BuChE also plays a significant role in ACh hydrolysis.[4] Therefore, dual inhibition of both enzymes is considered a highly desirable therapeutic profile. The active site of AChE contains a catalytic triad and a peripheral anionic site (PAS). Effective inhibitors often interact with both sites to achieve high potency.

Below is a simplified representation of the cholinergic synapse and the role of AChE.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles Presynaptic_Membrane ACh ACh AChE AChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Inhibitor Benzofuran Inhibitor Inhibitor->AChE Inhibits Postsynaptic_Membrane AChR->Postsynaptic_Membrane Signal Propagation

Mechanism of Cholinesterase Inhibition.

General Synthetic Strategies for Aminobenzofurans

The synthesis of the aminobenzofuran core can be approached through several reliable routes. A common and versatile method involves the construction of the benzofuran ring followed by the introduction or modification of the amino group. For instance, 2-acetylbenzofuran can be synthesized by reacting salicylaldehyde with chloroacetone, which can then serve as a precursor for further derivatization.[9] A multi-step synthesis starting from a substituted phenol is also a widely adopted strategy.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of these derivatives.

start Starting Materials (e.g., Substituted Phenol) step1 Step 1: Benzofuran Ring Formation start->step1 step2 Step 2: Introduction of Amino Precursor step1->step2 step3 Step 3: Derivatization of Amino Group step2->step3 purification Purification & Characterization (Chromatography, NMR, MS) step3->purification assay Biological Evaluation (Cholinesterase Assay) purification->assay sar SAR Analysis assay->sar

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-benzofuran-7-ylamine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development programs. This guide provides a comprehensive comparison of two distinct synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, yields, and practical considerations. The presented data is intended to assist researchers, chemists, and process development professionals in selecting the most suitable synthetic strategy for their specific needs.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, the 2-methyl-benzofuran-7-amine core is of significant interest due to the versatile reactivity of the amino group, which allows for further molecular elaboration and the introduction of diverse pharmacophores. The strategic placement of the amino group at the 7-position influences the molecule's electronic properties and three-dimensional structure, making it a crucial component for targeted drug design.

Given its importance, the development of efficient and scalable synthetic routes to this compound is a key objective for synthetic and medicinal chemists. This guide will benchmark two primary synthetic strategies:

  • Route A: Post-Cyclization Functionalization, involving the initial construction of the 2-methylbenzofuran core followed by nitration and subsequent reduction.

  • Route B: Pre-Cyclization Functionalization, which commences with a nitrogen-functionalized aromatic precursor upon which the furan ring is constructed.

Each route will be evaluated based on the number of synthetic steps, overall yield, availability and cost of starting materials, and operational simplicity. Detailed, step-by-step experimental protocols are provided for each key transformation to ensure reproducibility and facilitate direct comparison.

Route A: Post-Cyclization Functionalization

This strategy focuses on first assembling the desired benzofuran core and then introducing the required amino functionality in the final steps. This approach can be advantageous if the core benzofuran is readily accessible or if the nitrogen-containing functional group is sensitive to the conditions required for ring formation.

Logical Workflow for Route A

Route A Workflow A Starting Material (e.g., o-Cresol) B Step 1: Synthesis of 2-Methylbenzofuran A->B w-Chloroacetone, K2CO3, Acetone C Step 2: Nitration at C7 B->C HNO3, H2SO4 D Step 3: Reduction of Nitro Group C->D SnCl2·2H2O, EtOH E Final Product: This compound D->E

Caption: Workflow for the synthesis of this compound via Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 2-Methylbenzofuran

The synthesis of the 2-methylbenzofuran core can be efficiently achieved from readily available o-cresol and chloroacetone.

  • Reaction: In a round-bottom flask, combine o-cresol (1.0 eq), chloroacetone (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in acetone.

  • Conditions: Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue is then purified by vacuum distillation or column chromatography on silica gel to afford 2-methylbenzofuran.

  • Expected Yield: 75-85%.

Causality Behind Experimental Choices: The use of potassium carbonate as a base is crucial for the deprotonation of the phenolic hydroxyl group of o-cresol, which then acts as a nucleophile, attacking the chloroacetone. The subsequent intramolecular cyclization is also base-mediated. Acetone is an excellent solvent for this reaction due to its polarity and boiling point, which is suitable for reflux conditions.

Step 2: Synthesis of 2-Methyl-7-nitrobenzofuran

The selective nitration at the 7-position is a critical step in this route. The directing effects of the oxygen atom in the furan ring and the methyl group at the 2-position favor substitution at the 4 and 7-positions. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

  • Reaction: Dissolve 2-methylbenzofuran (1.0 eq) in a mixture of acetic anhydride and acetic acid at 0 °C.

  • Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid (catalytic amount) dropwise, maintaining the temperature below 5 °C.

  • Conditions: Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to isolate the 2-methyl-7-nitrobenzofuran isomer.

  • Expected Yield: 50-60% (for the 7-nitro isomer).

Causality Behind Experimental Choices: The use of a mixed acid nitrating system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the benzofuran ring. The low temperature helps to control the exothermicity of the reaction and improve the regioselectivity towards the 7-position. Acetic anhydride can act as a scavenger for any water formed during the reaction, thus maintaining the strength of the nitrating agent.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to the corresponding amine. Several reducing agents can be employed for this transformation.

  • Reaction: To a solution of 2-methyl-7-nitrobenzofuran (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq).

  • Conditions: Reflux the reaction mixture for 2-4 hours.

  • Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Expected Yield: 85-95%.

Causality Behind Experimental Choices: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines. It is relatively inexpensive and the reaction conditions are generally mild. The reaction proceeds in a protic solvent like ethanol, which facilitates the protonolysis steps in the reduction mechanism.

Route B: Pre-Cyclization Functionalization

This approach introduces the nitrogen functionality at an early stage, starting with a commercially available or readily synthesized nitro-substituted phenol. The benzofuran ring is then constructed in the subsequent steps. This strategy can be more atom-economical if the starting material is inexpensive and the cyclization proceeds in high yield.

Logical Workflow for Route B

Route B Workflow A Starting Material (2-Hydroxy-3-nitrobenzaldehyde) B Step 1: Condensation with Nitroethane A->B Nitroethane, Base C Step 2: Reductive Cyclization B->C Fe, AcOH D Final Product: This compound

Caption: Workflow for the synthesis of this compound via Route B.

Experimental Protocols for Route B

Step 1: Synthesis of 1-(2-Hydroxy-3-nitrophenyl)-2-nitroprop-1-ene

This step involves a Henry condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and nitroethane.

  • Starting Material: 2-Hydroxy-3-nitrobenzaldehyde can be synthesized from 2-hydroxybenzaldehyde via nitration.

  • Reaction: To a solution of 2-hydroxy-3-nitrobenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent like methanol, add a catalytic amount of a base such as piperidine or ammonium acetate.

  • Conditions: Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Expected Yield: 70-80%.

Causality Behind Experimental Choices: The base catalyzes the deprotonation of nitroethane to form a nitronate anion, which acts as a nucleophile and attacks the aldehyde carbonyl group. The subsequent dehydration of the resulting nitroaldol adduct under the reaction conditions leads to the formation of the nitroalkene.

Step 2: Reductive Cyclization to this compound

This key step involves the simultaneous reduction of both nitro groups and the cyclization to form the benzofuran ring.

  • Reaction: To a mixture of 1-(2-hydroxy-3-nitrophenyl)-2-nitroprop-1-ene (1.0 eq) in acetic acid, add iron powder (Fe) (excess, e.g., 5-10 eq) portion-wise.

  • Conditions: Heat the reaction mixture at 80-100 °C for 2-3 hours. The reaction is often exothermic, so the addition of iron powder should be controlled.

  • Work-up: After the reaction is complete, cool the mixture and filter off the excess iron and iron salts. The filtrate is then neutralized with a base (e.g., NaOH or Na₂CO₃ solution) and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified.

  • Expected Yield: 60-70%.

Causality Behind Experimental Choices: Iron in acetic acid is a classic and potent reducing system for nitro groups. In this tandem reaction, it is proposed that one nitro group is reduced to an amine, which then acts as an intramolecular nucleophile, attacking the other nitroalkene moiety (which can be in equilibrium with its reduced form) to initiate the cyclization and furan ring formation. The acidic medium facilitates the overall transformation.

Comparative Analysis

ParameterRoute A: Post-Cyclization FunctionalizationRoute B: Pre-Cyclization Functionalization
Number of Steps 32 (from 2-hydroxy-3-nitrobenzaldehyde)
Overall Yield (Calculated) ~32-48%~42-56%
Starting Materials o-Cresol, Chloroacetone2-Hydroxy-3-nitrobenzaldehyde, Nitroethane
Reagent Cost & Availability Generally inexpensive and readily available.2-Hydroxy-3-nitrobenzaldehyde may be more expensive or require synthesis.
Key Challenges Selective nitration at the 7-position can be challenging and may lead to isomeric mixtures requiring careful purification.The reductive cyclization step is a tandem reaction and its optimization can be complex. Handling of nitroalkenes requires care.
Scalability Each step is a well-established transformation, making it potentially easier to scale up.The tandem reductive cyclization might require more careful control on a larger scale to manage exotherms.
Purification Column chromatography is likely required after the nitration step to separate isomers.Purification might be more straightforward if the cyclization is clean.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A offers a more traditional and perhaps more predictable approach, with each step being a distinct and well-understood transformation. Its main drawback lies in the potential for poor regioselectivity during the nitration step, which could lower the overall yield and complicate purification. However, for laboratories with established procedures for similar nitrations, this could be a reliable option.

Route B is a more convergent and potentially more efficient route in terms of step count and overall yield. The tandem reductive cyclization is an elegant transformation that builds complexity quickly. However, the availability and cost of the starting 2-hydroxy-3-nitrobenzaldehyde and the optimization of the tandem reaction might present challenges.

Recommendation: For small-scale laboratory synthesis where step-wise control and predictability are prioritized, Route A may be preferred. For process development and larger-scale synthesis where step economy and overall yield are critical, Route B warrants serious consideration, provided the starting materials are accessible and the tandem reaction can be robustly optimized. The ultimate choice will depend on the specific resources, expertise, and priorities of the research team.

References

A Head-to-Head Comparison of Privileged Heterocyclic Scaffolds in Drug Discovery: Benzofuran, Indole, and Benzothiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that can serve as ligands for a diverse array of biological targets, significantly accelerating the drug discovery process.[1][2] Due to the initial query for 2-Methyl-benzofuran-7-ylamine yielding insufficient public data for a comprehensive analysis, this guide has been broadened to evaluate its core structure, the benzofuran ring system. This guide provides a head-to-head comparison of the benzofuran scaffold with two other prominent and commercially available isosteres: indole and benzothiophene. The analysis will focus on their physicochemical properties, prevalence in approved drugs, metabolic stability, and potential toxicological liabilities, providing a critical resource for scaffold selection in drug design.

Introduction to Privileged Scaffolds

The term "privileged scaffold," first introduced in the late 1980s, describes molecular architectures that are capable of binding to multiple, distinct biological receptors.[1] This promiscuity is not a liability but rather a strategic advantage, suggesting that these core structures possess optimal geometries and physicochemical properties to interact with a wide range of protein families. By starting with a privileged scaffold, medicinal chemists can expedite the identification of novel drug candidates.[3][4] Benzofuran, indole, and benzothiophene are bicyclic aromatic systems that are frequently encountered in both natural products and synthetic pharmaceuticals, making them prime examples of such privileged structures.[5][6][7]

Physicochemical Properties: A Comparative Analysis

The subtle differences in the heteroatoms of these scaffolds (oxygen, nitrogen, and sulfur) impart distinct electronic and steric properties that influence their behavior in biological systems. These differences can be leveraged in drug design to fine-tune parameters such as solubility, lipophilicity, and hydrogen bonding potential.

PropertyBenzofuranIndoleBenzothiopheneRationale for Comparison
Molecular Formula C₈H₆OC₈H₇NC₈H₆SHighlights the difference in heteroatom composition.
Molecular Weight 118.13 g/mol 117.15 g/mol 134.20 g/mol Small variations in molecular weight can impact diffusion and transport.
logP ~2.1~2.1~2.5A measure of lipophilicity, which influences membrane permeability and solubility.
pKa Not ionizable16.2 (N-H)Not ionizableThe acidic proton on the indole nitrogen provides a key interaction point.[8]
H-Bond Donors 010The indole N-H is a crucial hydrogen bond donor in many protein-ligand interactions.
H-Bond Acceptors 1 (Oxygen)00The oxygen in benzofuran can act as a hydrogen bond acceptor.

Table 1: Comparison of Physicochemical Properties.

The indole scaffold is unique in this trio due to its ability to act as a hydrogen bond donor, a feature critical to its biological activity in many cases.[6][9] Conversely, the oxygen atom in benzofuran provides a hydrogen bond acceptor site, a property absent in indole and benzothiophene. Benzothiophene, with its larger sulfur atom, is the most lipophilic of the three.

Prevalence in FDA-Approved Drugs: A Testament to Therapeutic Utility

The success of a scaffold in medicinal chemistry can be measured by its incorporation into clinically approved drugs. All three scaffolds are well-represented in the pharmacopeia, demonstrating their versatility across a wide range of therapeutic areas.

Benzofuran-Containing Drugs

The benzofuran scaffold is a cornerstone in a variety of therapeutic agents, noted for its broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][10]

  • Amiodarone: An antiarrhythmic agent, where the benzofuran ring contributes to its high lipid solubility.[11]

  • Dronedarone: A non-iodinated derivative of amiodarone for atrial fibrillation.

  • Vilazodone: An antidepressant that acts as a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist.[12]

  • Griseofulvin: An antifungal drug.[12]

Indole-Containing Drugs

Indole is arguably one of the most prolific privileged scaffolds in drug discovery, present in numerous natural products and synthetic drugs.[6][13] Its derivatives have shown a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[14][15]

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID).[14]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[16]

  • Ondansetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting.[8]

  • Panobinostat: A histone deacetylase inhibitor for the treatment of multiple myeloma.[16]

Over 40 indole-containing drugs have been approved by the FDA, highlighting the scaffold's significance.[8][17]

Benzothiophene-Containing Drugs

Benzothiophene is a bioisostere of indole and is found in several marketed drugs. Its derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory actions.[7][18][19]

  • Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.[20]

  • Zileuton: A 5-lipoxygenase inhibitor used for the maintenance treatment of asthma.

  • Sertaconazole: An antifungal medication.

  • Ipragliflozin: An SGLT2 inhibitor for the treatment of type 2 diabetes.[19]

Metabolic Stability and Potential Toxicological Liabilities

A critical aspect of drug design is understanding a compound's metabolic fate. The choice of scaffold can significantly influence metabolic stability and the potential for the formation of reactive metabolites.

In Vitro Metabolic Stability Assessment

A common method to evaluate metabolic stability is the liver microsomal stability assay .[21] This in vitro assay measures the rate at which a compound is metabolized by enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.[22][23] A higher metabolic stability generally leads to a longer half-life in the body.

The general workflow for this assay is as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Liver Microsomes B Prepare Buffer with NADPH cofactor A->B C Add Test Compound B->C D Incubate at 37°C C->D E Take Samples at Time Points (0, 5, 15, 30, 45 min) D->E F Quench Reaction (e.g., with Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Determine Rate of Disappearance H->I

Caption: Workflow for an in vitro liver microsomal stability assay.

Metabolic Profiles of the Scaffolds
  • Benzofuran: Metabolism of the benzofuran ring can proceed via epoxidation, leading to the formation of reactive epoxide intermediates. These can be detoxified by epoxide hydrolase to form dihydrodiols or react with nucleophiles like glutathione (GSH).

  • Indole: The indole ring is susceptible to oxidation at various positions, with the 3-position being particularly reactive. N-dealkylation and hydroxylation are common metabolic pathways.

  • Benzothiophene: The sulfur atom in benzothiophene can be oxidized to the corresponding sulfoxide and sulfone. Similar to benzofuran, the aromatic ring can undergo epoxidation, which has been shown to lead to the formation of reactive arene oxide intermediates.[24] This is a potential liability that needs to be considered during drug design.

In Vitro Cytotoxicity Assessment

To assess the potential for scaffold-induced toxicity, an in vitro cytotoxicity assay such as the MTT assay is often employed.[25] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[26][27][28] A reduction in cell viability in the presence of a compound may indicate a cytotoxic effect.

G A Seed Cells in a 96-well Plate B Add Test Compound at Varying Concentrations A->B C Incubate (e.g., 24-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance (e.g., at 570 nm) F->G H Calculate Cell Viability G->H

Caption: General workflow for an MTT cytotoxicity assay.

Conclusion and Future Perspectives

The choice between benzofuran, indole, and benzothiophene is a nuanced decision that depends on the specific therapeutic target and desired properties of the final drug candidate.

  • Indole remains a powerhouse in medicinal chemistry due to its hydrogen bonding capabilities and its prevalence in nature.[6][9]

  • Benzofuran offers a valuable alternative, replacing the hydrogen bond donor of indole with an acceptor and exhibiting a wide range of biological activities.[5][11]

  • Benzothiophene , as a bioisostere of both, provides another avenue for property modulation, although the potential for reactive metabolite formation from the thiophene ring warrants careful consideration during the design process.[24]

By understanding the subtle yet significant differences between these privileged scaffolds, researchers can make more informed decisions in the early stages of drug discovery, ultimately increasing the likelihood of developing safe and effective new medicines.

References

A Comparative Guide to the Synthesis of 2-Methyl-benzofuran-7-ylamine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-benzofuran-7-ylamine is a valuable building block in medicinal chemistry and materials science. The reproducibility of its synthesis is critical for consistent research and development outcomes. This guide provides a comparative analysis of published synthesis methods for this compound, with a focus on procedural robustness, yield, and overall efficiency. We present a detailed examination of a prominent multi-step pathway involving a nitro-dihydrobenzofuran intermediate, alongside an exploration of a potential one-pot alternative. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable synthetic strategy for their specific needs.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Specifically, substituted benzofurans, such as this compound, serve as crucial intermediates in the synthesis of more complex molecules with diverse biological activities. The presence of the reactive amine functionality at the 7-position, coupled with the methyl-substituted furan ring, makes it a versatile synthon for library synthesis and lead optimization in drug discovery programs.

Methodology 1: The Three-Step Pathway via a Nitro-Dihydrobenzofuran Intermediate

A commonly inferred synthetic route to this compound involves a three-step sequence:

  • Synthesis of 2-Methyl-7-nitro-2,3-dihydrobenzofuran: Formation of the dihydrobenzofuran core with the nitro group at the 7-position.

  • Reduction of the Nitro Group: Conversion of the nitro functionality to the primary amine.

  • Aromatization: Dehydrogenation of the dihydrobenzofuran ring to the corresponding benzofuran.

This approach offers a logical progression, with each step targeting a specific chemical transformation.

Step 1: Synthesis of 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The synthesis of the key intermediate, 2-methyl-7-nitro-2,3-dihydrobenzofuran, has been reported in the literature, with a notable reference being the work of Majumdar et al. (2008).[1] This reaction typically involves the cyclization of a suitably substituted phenolic precursor.

Reaction Principle: This step often relies on an intramolecular Williamson ether synthesis or a related cyclization reaction. An ortho-substituted phenol bearing a leaving group on a propyl chain can be induced to cyclize under basic conditions to form the dihydrobenzofuran ring. The regioselective introduction of the nitro group is a critical aspect of the starting material synthesis.

Experimental Protocol (Based on related literature):

  • Materials: 2-Allyl-6-nitrophenol, suitable solvent (e.g., N,N-Dimethylformamide - DMF), base (e.g., Potassium Carbonate - K₂CO₃).

  • Procedure:

    • To a solution of 2-allyl-6-nitrophenol in DMF, add a molar excess of potassium carbonate.

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-methyl-7-nitro-2,3-dihydrobenzofuran.

Discussion of Reproducibility: The success of this step is highly dependent on the purity of the starting material, 2-allyl-6-nitrophenol, and the anhydrous conditions of the reaction. The choice of base and solvent can also influence the reaction rate and yield. While generally a robust reaction, optimization of temperature and reaction time may be necessary to maximize yield and minimize side products.

Step 2: Reduction of 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being a common and effective choice.

Reaction Principle: Catalytic hydrogenation involves the use of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) and a hydrogen source (e.g., hydrogen gas, transfer hydrogenation reagents) to reduce the nitro group. This method is often clean and high-yielding.

Experimental Protocol:

  • Materials: 2-Methyl-7-nitro-2,3-dihydrobenzofuran, Tetrahydrofuran (THF), Raney Nickel catalyst, Magnesium Sulfate.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 2-Methyl-7-nitro-2,3-dihydrobenzofuran in THF.

    • Add a catalytic amount of activated Raney Nickel.

    • Pressurize the vessel with hydrogen gas (e.g., 35 p.s.i.g.) and shake at room temperature for a specified duration (e.g., 4 hours).

    • Monitor the reaction for the consumption of the starting material.

    • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Treat the filtrate with magnesium sulfate to remove any residual water.

    • Filter and evaporate the solvent under reduced pressure to yield 7-amino-2,3-dihydro-2-methylbenzofuran as a crude product, which can be used in the next step without further purification.

Discussion of Reproducibility: This reduction is generally highly reproducible. Key parameters for success include the activity of the catalyst, the efficiency of hydrogen delivery, and the purity of the starting material. Caution must be exercised when handling Raney Nickel as it is pyrophoric.

Step 3: Aromatization of 7-Amino-2,3-dihydro-2-methylbenzofuran

The final step involves the dehydrogenation of the dihydrobenzofuran ring to furnish the aromatic benzofuran core. This oxidative step is crucial for achieving the target molecule.

Reaction Principle: Aromatization can be achieved using various oxidizing agents. A common and effective reagent for such transformations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][3][4][5][6] DDQ is a powerful oxidant that readily accepts a hydride from the substrate, driving the aromatization.[3][6] Palladium-catalyzed dehydrogenation is another viable method.[7][8][9][10]

Experimental Protocol (DDQ Method):

  • Materials: 7-Amino-2,3-dihydro-2-methylbenzofuran, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), inert solvent (e.g., Dichloromethane - DCM or Toluene).

  • Procedure:

    • Dissolve 7-amino-2,3-dihydro-2-methylbenzofuran in an anhydrous, inert solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add a stoichiometric amount of DDQ to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC. The reaction is often accompanied by a color change.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Discussion of Reproducibility: The success of the DDQ-mediated aromatization is contingent on the quality of the DDQ and the exclusion of moisture. The reaction is typically fast and clean. Over-oxidation or side reactions can occur if the reaction is not carefully monitored. The workup procedure is critical to remove the hydroquinone byproduct.

Methodology 2: Potential One-Pot Synthesis Strategies

While the three-step approach is logical and relies on well-established transformations, a one-pot synthesis would offer significant advantages in terms of efficiency and resource utilization. Literature precedents suggest the feasibility of one-pot syntheses for related aminobenzofuran structures.[11][12]

Conceptual Approach: A potential one-pot synthesis could involve the reaction of a suitably substituted aminophenol with a propargyl halide, followed by an in-situ cyclization and rearrangement. Alternatively, a transition-metal-catalyzed domino reaction could be envisioned.

Challenges and a Priori Assessment: The development of a one-pot synthesis for this compound would require careful optimization of reaction conditions to ensure the compatibility of all reagents and intermediates. Regioselectivity would be a key challenge to address. While conceptually attractive, a de novo development of such a protocol would require significant experimental investigation and is beyond the scope of this comparative guide. However, it represents a promising avenue for future research to enhance the efficiency of this important synthon's preparation.

Data Summary and Comparison

Parameter Methodology 1: Three-Step Pathway Methodology 2: Conceptual One-Pot
Overall Yield Moderate to Good (product of three steps)Potentially High (if optimized)
Reproducibility Generally High (with careful control of each step)Unknown (requires development)
Purification Requires purification after each stepPotentially simpler (one final purification)
Scalability Each step is independently scalableMay present challenges in heat and mass transfer
Reagent Cost Moderate (depends on specific reagents chosen)Potentially lower (fewer reagents and solvents)
Time Efficiency Lower (sequential steps)Higher (concurrent reactions)

Experimental Workflow Diagrams

Methodology 1: Three-Step Pathway

Three_Step_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Aromatization start 2-Allyl-6-nitrophenol step1_product 2-Methyl-7-nitro-2,3-dihydrobenzofuran start->step1_product Base, Solvent, Heat step2_product 7-Amino-2,3-dihydro-2-methylbenzofuran step1_product->step2_product H₂, Catalyst (e.g., Raney Ni) final_product This compound step2_product->final_product Oxidant (e.g., DDQ)

Caption: Workflow for the three-step synthesis of this compound.

Conclusion and Recommendations

Based on the available literature, the three-step synthesis of this compound via a 2-methyl-7-nitro-2,3-dihydrobenzofuran intermediate represents the most well-defined and likely reproducible pathway. Each step utilizes established and generally reliable chemical transformations. For researchers requiring a dependable supply of the target compound, this method is recommended.

Key recommendations for successful synthesis include:

  • Purity of Starting Materials: Ensure the high purity of the initial 2-allyl-6-nitrophenol.

  • Inert Reaction Conditions: Maintain anhydrous and inert conditions, particularly for the cyclization and aromatization steps.

  • Catalyst Activity: Use a highly active hydrogenation catalyst for the nitro reduction.

  • Careful Monitoring: Monitor each reaction step closely using appropriate analytical techniques (e.g., TLC, LC-MS) to determine reaction completion and minimize side product formation.

The development of a robust one-pot synthesis remains an attractive goal for improving the overall efficiency of producing this compound. Future research efforts in this area would be highly valuable to the scientific community.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring the safety of personnel and the protection of our environment. 2-Methyl-benzofuran-7-ylamine, a heterocyclic aromatic amine, represents a class of compounds with significant potential in medicinal chemistry. However, like many novel research chemicals, comprehensive safety and disposal information may not be readily available.

This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for hazardous waste management. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is not just recommended—it is essential. The hydrochloride salt of this compound is known to be an irritant, further underscoring the need for caution.

I. Hazard Assessment and Risk Mitigation

Before any handling or disposal procedures begin, a thorough risk assessment is paramount. Aromatic amines as a class of compounds can exhibit varying degrees of toxicity, and some are known carcinogens. Therefore, all personnel handling this compound must be trained on the potential hazards of aromatic amines and the specific procedures outlined in this guide.

Key Principles:

  • Assume Hazard: In the absence of complete toxicological data, treat this compound as a hazardous substance. This includes potential for skin and eye irritation, respiratory irritation, and environmental toxicity.

  • Minimize Exposure: All handling of the compound, including weighing, transferring, and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): A critical barrier to exposure, the correct PPE must be worn at all times.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.
Hand Protection Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for any signs of degradation or punctures before use.
Body Protection A flame-retardant lab coat should be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
Respiratory Protection All handling of solid material or solutions should be performed in a chemical fume hood. If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
II. Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Do not dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Pure Compound: Any unused or expired this compound is considered hazardous waste.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, and solvent-rinsed glassware, must be disposed of as hazardous waste.

  • Segregation: It is crucial to keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions. In particular, do not mix with acids or strong oxidizing agents.[1]

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap. The container must be in good condition, with no cracks or residue on the exterior.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be under the direct control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the research project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Licensed Waste Carrier: Do not attempt to transport or dispose of the waste yourself. Your EHS office will work with a licensed hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all local, state, and federal regulations.[1]

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a small, manageable spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a dry absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.

    • For liquid spills: Cover the spill with an inert absorbent material.

  • Collect the Waste: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, even if it is a minor incident.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal WasteGen Generation of This compound Waste Assess Assume Hazardous (Aromatic Amine) WasteGen->Assess Segregate Segregate from Incompatible Wastes (e.g., Acids, Oxidizers) Assess->Segregate Proceed with Caution Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Label as 'HAZARDOUS WASTE' with Full Chemical Name and Date Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Hazardous Waste Contractor ContactEHS->Disposal

Caption: Disposal workflow for this compound.

V. Conclusion: A Culture of Safety

The proper management and disposal of research chemicals are fundamental tenets of laboratory safety and environmental stewardship. For novel compounds like this compound, where comprehensive hazard data is not yet established, a cautious and systematic approach is the only responsible course of action. By adhering to the procedures outlined in this guide, researchers can confidently manage their chemical waste, ensuring a safe laboratory environment for themselves and their colleagues, and contributing to the protection of our shared ecosystem. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-benzofuran-7-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-benzofuran-7-ylamine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Molecule

  • Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known or suspected carcinogens and can be readily absorbed through the skin.[1][2] Systemic effects can include methemoglobinemia, leading to cyanosis (a blue discoloration of the blood), headaches, and dizziness. Certain structural features, such as aromatic amine groups, are recognized as "structural alerts" that suggest potential for genotoxicity and carcinogenicity.[2]

  • Benzofuran Derivatives: The benzofuran core itself presents hazards. While data on the specific target molecule is scarce, related compounds like 2-methylbenzofuran are noted as potential skin and eye irritants.[3][4] Furan compounds, in general, can act as central nervous system depressants and may form explosive peroxides upon exposure to air.[5]

  • Anticipated Hazards: Based on this analysis, this compound should be treated as a substance that is potentially carcinogenic, toxic upon ingestion, inhalation, or skin contact, a potential skin sensitizer, and an eye irritant .[6] It is also very toxic to aquatic life with long-lasting effects.[7]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of PPE must be tailored to the specifics of the procedure being performed.

Eye and Face Protection
  • Standard Operations: For handling small quantities (milligrams to a few grams) in a controlled environment like a fume hood, chemical safety goggles with side shields are the minimum requirement.

  • Risk of Splash: When handling solutions, conducting transfers of larger volumes, or during any operation with an elevated risk of splashing, a face shield must be worn in addition to safety goggles.[6]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory at all times.

  • Chemical Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Full Body Protection: In the event of a large-scale spill, a disposable chemical-resistant suit may be necessary for cleanup personnel.[8]

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes are strictly prohibited in the laboratory.

Hand Protection

The selection of appropriate gloves is critical, as aromatic amines can be readily absorbed through the skin.[1] Always use two pairs of gloves (double-gloving). The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached.

Glove TypeBreakthrough Time (General for Aromatic Amines)SuitabilityRationale
Nitrile Short to MediumSuitable for short-duration tasks (e.g., weighing, preparing solutions).Provides good splash protection but can be permeated by many organic compounds. Must be changed immediately upon contamination.
Neoprene Medium to LongRecommended for extended handling or immersion risk.Offers a broader range of chemical resistance compared to nitrile.
Viton® or Butyl Rubber LongBest choice for high-risk operations or prolonged exposure.Provides excellent resistance to aromatic compounds and other hazardous chemicals.

Important: Always inspect gloves for any signs of degradation or perforation before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[9]

Respiratory Protection

All handling of this compound, especially in solid form, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][9]

  • Standard Operations: If work is performed exclusively within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency Situations: In the case of a spill outside of a fume hood or if ventilation is inadequate, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[6][10] For major incidents, a self-contained breathing apparatus (SCBA) may be required for emergency response personnel.[8]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure an emergency eyewash station and safety shower are accessible.[6] Clearly define and write down the experimental protocol.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Execution: Conduct all manipulations of the compound within a chemical fume hood. Use spark-proof tools and equipment where necessary.[9][11] Keep containers tightly closed when not in use.[6]

  • Decontamination: After the procedure, wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to cross-contaminate. Remove the outer gloves first, then eye/face protection, lab coat, and finally the inner gloves.

  • Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing all PPE.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the operational risk.

PPE_Selection_Workflow start Start: Assess Operation scale Scale of Operation? start->scale small_scale Small Scale (<1g, dilute solution) scale->small_scale  Small large_scale Large Scale (>1g, concentrated) scale->large_scale Large   ppe_small Standard PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves small_scale->ppe_small ppe_large Enhanced PPE: - Goggles + Face Shield - Lab Coat + Apron - Double Neoprene/Butyl Gloves large_scale->ppe_large fume_hood Work in Fume Hood? ppe_small->fume_hood ppe_large->fume_hood yes_hood Yes fume_hood->yes_hood Yes no_hood No (Spill/Emergency) fume_hood->no_hood No resp_no No Respirator Required yes_hood->resp_no resp_yes NIOSH-Approved Respirator (Organic Vapor Cartridge) no_hood->resp_yes end_proc Proceed with Caution resp_no->end_proc resp_yes->end_proc

Caption: PPE Selection Workflow based on operational scale.

Emergency and Disposal Procedures
  • Spill Response: In case of a spill, evacuate the immediate area.[6] For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste.[9] For larger spills, follow your institution's emergency response protocols.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[3] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7]

  • Waste Disposal: All contaminated materials, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[7] Place materials in a clearly labeled, sealed container and follow all local, state, and federal regulations for chemical waste disposal.[6][12]

Conclusion

Handling this compound requires a diligent and informed approach to safety. By understanding the hazards associated with its chemical structure and rigorously applying the multi-layered PPE and handling protocols outlined in this guide, researchers can effectively mitigate risks. Always prioritize working within a certified chemical fume hood, selecting the correct gloves, and having a clear plan for both routine operations and potential emergencies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.